molecular formula C12H15NO B1375681 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane CAS No. 46246-91-7

6-Benzyl-2-oxa-6-azaspiro[3.3]heptane

Cat. No.: B1375681
CAS No.: 46246-91-7
M. Wt: 189.25 g/mol
InChI Key: TZPHFPFBMJKZRM-UHFFFAOYSA-N
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Description

6-Benzyl-2-oxa-6-azaspiro[3.3]heptane is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-benzyl-2-oxa-6-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-11(5-3-1)6-13-7-12(8-13)9-14-10-12/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPHFPFBMJKZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1CC3=CC=CC=C3)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743627
Record name 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane
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URL https://comptox.epa.gov/dashboard/DTXSID00743627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46246-91-7
Record name 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the structure of 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure and Significance of 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane

Executive Summary

In the contemporary landscape of drug discovery, the pursuit of molecules with enhanced three-dimensionality is paramount for achieving superior efficacy, selectivity, and pharmacokinetic profiles. The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a critical building block in this endeavor, offering a rigid, sp³-rich alternative to traditional heterocycles like morpholine. This guide provides a detailed examination of this compound, a key synthetic intermediate that serves as the gateway to this valuable molecular framework. We will dissect its unique structural architecture, from its fundamental components to its three-dimensional conformation, and discuss its strategic importance in the synthesis of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound's structure and application.

The Strategic Imperative for Spirocyclic Scaffolds in Medicinal Chemistry

The drug discovery pipeline has seen a decisive shift away from flat, aromatic molecules towards compounds with greater sp³ character.[1][2] This architectural evolution is driven by the need to engage with complex, non-planar biological targets and to escape the "flatland" of traditional chemical space, which is often associated with promiscuity and off-target effects. Spirocycles, which feature two rings joined by a single common atom, are exemplary of this new paradigm. Their rigid, well-defined three-dimensional structures provide precise exit vectors for substituents, allowing for meticulous optimization of drug-target interactions.[3]

Within this class, the 2-oxa-6-azaspiro[3.3]heptane moiety has garnered significant attention as a bioisosteric replacement for morpholine and piperazine.[4][5] The introduction of this spirocyclic core can lead to substantial improvements in critical drug-like properties, including a reduction in lipophilicity (logD) and an increase in aqueous solubility, often without compromising permeability or metabolic stability.[1][5] this compound is the cornerstone intermediate for accessing this scaffold, with the benzyl group serving as a robust and readily cleavable protecting group for the azetidine nitrogen.

Elucidation of the Core Molecular Structure

A thorough understanding of a molecule's structure is the foundation of its rational application. Here, we deconstruct the architecture of this compound.

Systematic Nomenclature and Components

The compound's name can be systematically broken down to reveal its constituent parts:

  • Spiro[3.3]heptane: This defines the core bicyclic system. It is a "spiro" compound, and the "[3.3]" indicates that there are three carbon atoms in each bridge connecting back to the central spiro atom. The "heptane" signifies a total of seven carbon atoms in the ring system (4 in each ring, minus 1 for the shared spiro atom).

  • 2-oxa-: An oxygen atom replaces the carbon at position 2 of the spirocycle. This defines the oxetane ring.

  • 6-aza-: A nitrogen atom replaces the carbon at position 6. This defines the azetidine ring.

  • 6-Benzyl-: A benzyl group (C₆H₅CH₂–) is attached to the nitrogen atom at position 6.

Two-Dimensional Representation

The 2D structure illustrates the connectivity of the oxetane, azetidine, and benzyl groups through the central spirocarbon.

Figure 1: 2D Chemical Structure of this compound.
Three-Dimensional Conformation

The most defining feature of this molecule is its rigid, three-dimensional shape. Crystallographic analysis of the closely related compound, 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile, provides authoritative insight into the core geometry.[6]

  • Orthogonal Ring Orientation: The azetidine and oxetane rings are nearly perpendicular to each other, with a measured dihedral angle of approximately 89.7°.[6] This orthogonal arrangement is a direct consequence of the sp³ hybridization of the central spirocarbon atom and fixes the spatial orientation of any substituents.

  • Ring Puckering: Four-membered rings like oxetane and azetidine are not perfectly flat. They adopt slightly puckered conformations to relieve ring strain. This subtlety further contributes to the molecule's defined three-dimensional topology.

  • Nitrogen Geometry: The nitrogen atom in the azetidine ring is typically pyramidal. In the case of the aryl-substituted analogue, the nitrogen atom is slightly out of the plane of the three carbons to which it is attached.[6] This geometry influences the orientation of the benzyl group.

Physicochemical Properties and Spectroscopic Signature

A predictive analysis of the compound's properties and the spectroscopic data used for its characterization is essential for practical laboratory applications.

Key Physicochemical Parameters

The following table summarizes the core properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO[7][8]
Molecular Weight 189.25 g/mol [7]
Monoisotopic Mass 189.11537 Da[7]
Predicted XlogP 1.3[7]
Appearance White powder[9]
Expected Spectroscopic Data: A Predictive Analysis

As a Senior Application Scientist, one must be able to anticipate the analytical signature of a compound to validate its synthesis and purity.

  • ¹H NMR: The proton NMR spectrum would be highly informative. Key expected signals include:

    • A multiplet in the aromatic region (δ ≈ 7.2-7.4 ppm) corresponding to the five protons of the phenyl ring.

    • A sharp singlet around δ ≈ 3.5-3.7 ppm for the two benzylic protons (–CH₂–Ph).

    • Distinct signals for the diastereotopic protons of the azetidine and oxetane rings. The four protons of the oxetane ring (–CH₂–O–CH₂–) and the four protons of the azetidine ring (–CH₂–N–CH₂–) would likely appear as complex multiplets due to their fixed, non-equivalent positions in the rigid spirocyclic system.

  • ¹³C NMR: The carbon spectrum would confirm the presence of all 12 carbons. One would expect to see signals for the aromatic carbons, the benzylic carbon, the methylene carbons of the two rings, and the unique quaternary spirocarbon.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would show a prominent protonated molecular ion peak ([M+H]⁺) at m/z ≈ 190.12.[7]

Synthetic Context and Strategic Importance

The true value of this compound lies in its role as a protected precursor to a highly sought-after building block.

Role as a Synthetic Intermediate

The benzyl group is one of the most common protecting groups for amines in organic synthesis. Its utility stems from two key features:

  • Stability: It is stable to a wide range of reaction conditions, including basic, and mildly acidic conditions, allowing for modifications elsewhere in a molecule.

  • Facile Cleavage: It can be removed under mild, neutral conditions via catalytic hydrogenation, a process that is often high-yielding and clean.

This allows chemists to construct the core 2-oxa-6-azaspiro[3.3]heptane framework and then, at the appropriate stage, reveal the reactive secondary amine for coupling to a parent molecule.[4]

General Synthetic Workflow

The synthesis of the parent scaffold typically follows a logical progression where the N-benzyl intermediate is central. This workflow ensures that the reactive secondary amine is only revealed immediately prior to its intended use.

Figure 2: General synthetic workflow highlighting the role of the N-benzyl intermediate.
Protocol Example: Debenzylation via Catalytic Hydrogenation

This protocol describes a self-validating system for the cleavage of the benzyl group, a critical step in utilizing the scaffold. This method is adapted from established literature procedures.[4]

Objective: To prepare 2-oxa-6-azaspiro[3.3]heptane from this compound.

Materials:

  • This compound (1.0 eq)

  • Palladium on activated carbon (10% Pd, 5-10 mol%)

  • Methanol (MeOH)

  • Acetic Acid (catalytic, e.g., 0.1 eq)

  • Hydrogen (H₂) gas supply or balloon

  • Inert gas (Nitrogen or Argon)

  • Celite™ or a similar filter aid

Procedure:

  • Vessel Preparation: To a hydrogenation flask is charged this compound (1.0 eq).

  • Solvent Addition: Methanol is added to dissolve the starting material (concentration typically 0.1-0.5 M). A catalytic amount of acetic acid is added.

    • Causality Insight: The acid ensures the catalyst remains active and can facilitate the reaction. Methanol is an excellent solvent that is inert under these conditions.

  • Inerting: The flask is sealed, and the atmosphere is purged with an inert gas (N₂ or Ar) three times to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, the palladium on carbon catalyst is added.

    • Trustworthiness Check: Pd/C is pyrophoric and must be handled carefully under an inert atmosphere to prevent ignition.

  • Hydrogenation: The inert atmosphere is replaced with hydrogen gas (typically via a balloon or by connecting to a hydrogenation apparatus set to a pressure of 1-5 bar).

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. Progress is monitored by TLC or LC-MS until complete consumption of the starting material is observed (typically 12-24 hours).

    • Self-Validation: Monitoring ensures the reaction is driven to completion, preventing contamination of the product with starting material.

  • Catalyst Removal: Once complete, the hydrogen atmosphere is carefully replaced with an inert gas. The reaction mixture is filtered through a pad of Celite™ to remove the palladium catalyst. The flask and filter cake are washed with additional methanol.

    • Causality Insight: Celite™ prevents the fine catalyst particles from passing through the filter paper, ensuring a clean filtrate.

  • Isolation: The filtrate, containing the free amine product (as its acetate salt), can be used directly in the next step or concentrated under reduced pressure. The free base can be isolated after a basic workup if required.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in modern drug design. Its structure is a masterful blend of rigidity and functionality. The core spiro[3.3]heptane framework provides a rigid, three-dimensional anchor with a unique orthogonal geometry, while the benzyl group offers a reliable and easily removable handle. A comprehensive understanding of this structure—from its bond connectivity and three-dimensional shape to its synthetic role—empowers medicinal chemists to rationally design and construct novel therapeutics with potentially superior physicochemical and pharmacological properties.

References

  • van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synlett. Available at: [Link]

  • Goodman, A. G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available at: [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Home Sunshine Pharma. This compound CAS 46246-91-7. Available at: [Link]

  • PubChemLite. This compound. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie. Available at: [Link]

  • Stepan, A. F., et al. (2016). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. Available at: [Link]

  • Cernak, T., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. Available at: [Link]

  • Goodman, A. G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]

  • PubChem. 2-Oxa-6-azaspiro[3.3]heptane. National Center for Biotechnology Information. Available at: [Link]

  • Wang, Y., et al. (2010). 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

Sources

An In-Depth Technical Guide to 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane (CAS Number: 46246-91-7), a key building block in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, and applications, offering field-proven insights into its utility as a versatile scaffold.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland" by exploring three-dimensional molecular architectures.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds. Their inherent rigidity and defined exit vectors offer a unique opportunity to probe chemical space in three dimensions, often leading to enhanced target engagement and improved drug-like properties.[2][3]

The 2-oxa-6-azaspiro[3.3]heptane moiety, in particular, has garnered significant attention as a bioisosteric replacement for commonly used heterocycles like morpholine and piperazine.[4][5] The introduction of this spirocyclic core can lead to a counterintuitive decrease in lipophilicity (logD) despite the addition of a carbon atom, a phenomenon attributed to increased basicity.[4] This modulation of physicochemical properties is highly desirable in drug discovery for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. The N-benzyl derivative, this compound, serves as a crucial intermediate, allowing for the introduction of this valuable spirocycle into target molecules, with the benzyl group acting as a protecting group or a stable substituent.

Physicochemical and Structural Properties

This compound is typically supplied as a white powder.[6] Its core structure consists of a central spiro carbon atom connecting an oxetane ring and an azetidine ring, with a benzyl group attached to the nitrogen atom of the azetidine.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 46246-91-7[6]
Molecular Formula C₁₂H₁₅NO[6][7]
Molecular Weight 189.25 g/mol [6]
Appearance White powder[6]
Density 1.15 g/cm³[6][8]
Boiling Point 283.8 °C at 760 mmHg[6][8]
Flash Point 83.5 °C[6][8]
InChI InChI=1S/C12H15NO/c1-2-4-11(5-3-1)6-13-7-12(8-13)9-14-10-12/h1-5H,6-10H2[9]
SMILES C1=CC=C(C=C1)CN2CC3(C2)COC3[9]

digraph "Chemical_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="1.2,-0.5!"]; C3 [label="C", pos="-1.2,1!"]; C4 [label="C", pos="1.2,1!"]; O1 [label="O", pos="0,2.5!"]; C5 [label="C", pos="-0.8,1.75!"]; C6 [label="C", pos="0.8,1.75!"]; C_spiro [label="C", pos="0,0.75!"]; C_benzyl [label="CH₂", pos="0,-1.5!"]; Benzene [label="C₆H₅", pos="0,-2.5!"];

// Define edges for bonds N1 -- C1; N1 -- C2; N1 -- C_benzyl; C1 -- C_spiro; C2 -- C_spiro; C_spiro -- C5; C_spiro -- C6; C5 -- O1; C6 -- O1; C_benzyl -- Benzene; }

Caption: Chemical structure of this compound.

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis can be logically divided into two primary stages:

  • Stage 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO). This key intermediate is prepared from the commercially available and inexpensive tribromoneopentyl alcohol (TBNPA).

  • Stage 2: Spirocyclization. The BBMO intermediate undergoes a reaction with benzylamine to form the final product.

G TBNPA Tribromoneopentyl Alcohol (TBNPA) BBMO 3,3-Bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO NaOH, Schotten-Baumann Target This compound BBMO->Target Base (e.g., NaOH or K₂CO₃), Solvent (e.g., Sulfolane or DMF) Benzylamine Benzylamine Benzylamine->Target

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocol

The following protocol is adapted from scalable procedures for similar compounds and represents a viable route for laboratory-scale synthesis.[6][10]

Stage 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

  • Reaction Setup: To a solution of tribromoneopentyl alcohol (TBNPA) in a suitable organic solvent (e.g., dichloromethane), add an aqueous solution of sodium hydroxide under vigorous stirring (Schotten-Baumann conditions).

  • Cyclization: The reaction mixture is stirred at room temperature until the consumption of the starting material is confirmed by TLC or GC-MS analysis.

  • Work-up and Purification: The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield 3,3-bis(bromomethyl)oxetane as a colorless liquid.

Stage 2: Synthesis of this compound

  • Reaction Setup: In a reaction vessel, dissolve benzylamine (1.0 equivalent) in a high-boiling polar aprotic solvent such as sulfolane or DMF.

  • Addition of Reagents: Add a suitable base, such as powdered sodium hydroxide or potassium carbonate (2.5 equivalents), followed by the dropwise addition of 3,3-bis(bromomethyl)oxetane (1.1-1.2 equivalents).

  • Spirocyclization: Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete, monitoring by TLC or LC-MS. The causality for using a base is to neutralize the HBr formed during the double N-alkylation, driving the reaction to completion. The choice of a polar aprotic solvent facilitates the SN2 reactions.

  • Work-up and Purification: Cool the reaction mixture to room temperature and add water to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography on silica gel to afford this compound as a white solid.

Structural Characterization

As of the writing of this guide, detailed experimental spectral data (NMR, IR, MS) for this compound have not been published in peer-reviewed literature. The following section provides predicted spectral data to aid researchers in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 7.25-7.40 (m, 5H): Protons of the phenyl ring.

  • δ 4.65 (s, 4H): Protons of the two methylene groups in the oxetane ring (CH₂-O).

  • δ 3.60 (s, 2H): Protons of the benzylic methylene group (N-CH₂-Ph).

  • δ 3.10 (s, 4H): Protons of the two methylene groups in the azetidine ring (N-CH₂).

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 138.0: Quaternary carbon of the phenyl ring attached to the benzylic methylene group.

  • δ 129.0, 128.5, 127.5: Carbons of the phenyl ring.

  • δ 78.0: Methylene carbons of the oxetane ring (CH₂-O).

  • δ 62.0: Benzylic methylene carbon (N-CH₂-Ph).

  • δ 58.0: Methylene carbons of the azetidine ring (N-CH₂).

  • δ 35.0: Spiro carbon.

Mass Spectrometry

Predicted Mass Spectrum (ESI+):

  • m/z 190.12 [M+H]⁺: The protonated molecular ion is expected to be the base peak.

Applications in Drug Discovery and Medicinal Chemistry

The 2-oxa-6-azaspiro[3.3]heptane scaffold is a valuable building block in drug discovery, primarily serving as a conformationally restricted, three-dimensional bioisostere for morpholine.[5] The N-benzyl derivative is a key intermediate for incorporating this scaffold into more complex molecules. The benzyl group can either be a final part of the pharmacophore or serve as a protecting group that can be removed via catalytic hydrogenation to reveal the secondary amine for further functionalization.[6]

The incorporation of the 2-oxa-6-azaspiro[3.3]heptane moiety has been shown to favorably modulate the physicochemical properties of drug candidates. For example, in the development of antagonists for the Melanin Concentrating Hormone Receptor 1 (MCHr1), the replacement of a morpholine ring with this spirocycle led to the discovery of AZD1979, a clinical candidate with an improved overall profile, including lower lipophilicity and no detrimental effect on permeability or hERG inhibition.[5] This highlights the potential of this scaffold to mitigate common liabilities in drug development.

While specific applications of this compound are often proprietary and found within patent literature, its utility is inferred from the numerous drug discovery programs that utilize the parent scaffold to improve potency, selectivity, and ADME properties.[1]

Safety and Handling

No specific toxicity data for this compound is available. Standard laboratory safety precautions should be observed when handling this compound. It is recommended to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its rigid, three-dimensional structure and its ability to act as a bioisostere for common heterocyclic motifs make it an attractive tool for medicinal chemists seeking to optimize the properties of therapeutic candidates. The scalable synthetic route, adapted from analogous compounds, provides a practical means for its preparation. As the demand for novel, sp³-rich scaffolds continues to grow, the importance of intermediates like this compound in the development of next-generation therapeutics is set to increase.

References

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. [Link][6][10]

  • This compound CAS 46246-91-7 - Home Sunshine Pharma. [Link][6]

  • This compound - PubChemLite. [Link][9]

  • This compound | C12H15NO | CID 70700834 - PubChem. [Link][7][8]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. [Link][4][5]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - NIH. [Link][2]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF - ResearchGate. [Link][2][3]

  • 6-Benzyl-2-oxa-6-azaspiro [3.3] heptane CAS 46246-91-7 - Tsev Sunshine Pharma. [Link][8]

Sources

A Comprehensive Technical Guide to the Physicochemical Characteristics of N-Benzylated 2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, often employed as a bioisosteric replacement for traditional groups like morpholine to enhance physicochemical and pharmacokinetic properties.[1] This technical guide provides an in-depth examination of the N-benzylated derivative of this scaffold, N-benzyl-2-oxa-6-azaspiro[3.3]heptane. We present a comprehensive overview of its synthesis, purification, and detailed characterization. Key physicochemical properties, including spectroscopic data (NMR, MS, IR), melting point, solubility, lipophilicity (logP), and basicity (pKa), are discussed with a dual focus on theoretical principles and practical experimental determination. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering the foundational data and methodological insights required to effectively utilize this compound in research and development endeavors.

Introduction: The Significance of the Spiro[3.3]heptane Scaffold

In the quest for novel therapeutic agents with improved "drug-like" properties, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional, sp³-rich scaffolds into molecular designs.[2] Strained spirocyclic systems, particularly the spiro[3.3]heptane motif, have garnered significant attention for their ability to confer rigid, predictable vector orientations for substituents, which can lead to enhanced target selectivity.[3][4]

The 2-oxa-6-azaspiro[3.3]heptane framework is a particularly noteworthy derivative. It is frequently investigated as a saturated bioisostere for morpholine and piperazine, offering a unique combination of structural rigidity and modified electronic properties.[1][4] Introducing this spirocyclic core in place of more conventional heterocycles has been shown to decrease lipophilicity (logD) and modulate basicity (pKa), which are critical parameters for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

The N-benzyl derivative, 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane , serves as a fundamental building block and a model compound for studying the impact of N-alkylation on this scaffold. The benzyl group is a common substituent in medicinal chemistry, and understanding its influence on the core's physicochemical characteristics is crucial for the rational design of more complex analogues.[5] This guide provides the essential data and protocols for its comprehensive characterization.

Synthesis and Purification

The synthesis of N-benzyl-2-oxa-6-azaspiro[3.3]heptane can be efficiently achieved via direct N-alkylation of the parent heterocycle, 2-oxa-6-azaspiro[3.3]heptane, which is often available as a stable sulfonate salt.[6]

Synthetic Protocol: N-Alkylation

This protocol describes a standard procedure for the benzylation of the secondary amine.

Reaction Scheme: 2-oxa-6-azaspiro[3.3]heptane + Benzyl Bromide → this compound

Materials:

  • 2-oxa-6-azaspiro[3.3]heptane (or its salt)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a solution of 2-oxa-6-azaspiro[3.3]heptane (1.0 equiv.) in acetonitrile (0.1-0.2 M), add a suitable base such as powdered potassium carbonate (2.0-3.0 equiv.).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add benzyl bromide (1.1-1.2 equiv.) dropwise to the stirring mixture.

  • Heat the reaction mixture to 50-60 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • For purification, dissolve the crude residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Further purify the product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices: The use of a base like K₂CO₃ is essential to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic. Acetonitrile is a common polar aprotic solvent that effectively dissolves the reactants without interfering with the SN2 reaction.

Workflow for Synthesis and Characterization

The overall process from synthesis to final characterization is a self-validating system where each step confirms the success of the previous one.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization s1 N-Alkylation Reaction s2 Work-up & Extraction s1->s2 Reaction Complete s3 Column Chromatography s2->s3 Crude Product a1 Structural Elucidation (NMR, MS, IR) s3->a1 Purified Compound a2 Purity Assessment (Melting Point) a1->a2 Structure Confirmed a3 Property Measurement (Solubility, pKa) a2->a3 Purity Confirmed

Caption: Workflow for the synthesis and physicochemical characterization.

Structural Elucidation and Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[7]

Protocol for NMR Sample Preparation and Acquisition:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a standard solvent for this type of compound due to its good solubilizing power and relatively clean spectral window.[7]

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified N-benzyl-2-oxa-6-azaspiro[3.3]heptane in 0.6-0.7 mL of CDCl₃.

  • ¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher spectrometer. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.[7]

  • ¹³C NMR Acquisition: Use a standard proton-decoupled experiment. A sufficient signal-to-noise ratio typically requires a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) compared to ¹H NMR.[7]

Expected Spectroscopic Data:

Property Value
Molecular FormulaC₁₂H₁₅NO
Molecular Weight189.25 g/mol [8]
¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm)
Aromatic Protons (Phenyl)7.25 - 7.40 (m, 5H)
Benzylic Protons (-CH₂-Ph)~3.65 (s, 2H)
Azetidine Protons (-N-CH₂-)~3.10 (s, 4H)
Oxetane Protons (-O-CH₂-)~4.70 (s, 4H)
¹³C NMR (101 MHz, CDCl₃) Predicted δ (ppm)
Aromatic C (Quaternary)~138.5
Aromatic CH~129.0, ~128.3, ~127.1
Oxetane CH₂~78.5
Benzylic CH₂~61.0
Azetidine CH₂~58.0
Spirocyclic C (Quaternary)~38.0

Expert Interpretation:

  • The four protons on the oxetane ring and the four protons on the azetidine ring are chemically equivalent, respectively, due to the molecule's symmetry. This leads to sharp singlets in the ¹H NMR spectrum.

  • The benzylic protons (-CH₂-Ph) are also expected to appear as a singlet. However, in chiral environments or under conditions of restricted rotation, these protons can become diastereotopic and appear as a pair of doublets (an AB quartet).[9] For this achiral molecule, a singlet is predicted.

  • The integration of the proton signals should correspond to the number of protons in each environment (5:2:4:4).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and provides structural information through fragmentation analysis. Electrospray ionization (ESI) in positive mode is typically effective for this class of compounds.[10]

Expected Fragmentation Pattern: The primary fragmentation pathway for N-benzylated amines involves the cleavage of the benzylic C-N bond, which is relatively weak.[11][12]

G M [M+H]⁺ m/z = 190.12 F1 [C₅H₈NO]⁺ m/z = 98.06 M->F1 - C₇H₈ F2 [C₇H₇]⁺ (Tropylium) m/z = 91.05 M->F2 - C₅H₉NO

Caption: Key fragmentation pathways in ESI-MS.

  • Parent Ion: The protonated molecule [M+H]⁺ is expected to be the base peak, with an m/z of approximately 190.1226.

  • Major Fragments:

    • Loss of Toluene (C₇H₈): A common fragmentation for N-benzyl compounds can lead to a fragment corresponding to the protonated spirocyclic core at m/z 98.06.

    • Formation of Tropylium Ion: Cleavage of the C-N bond can result in the highly stable tropylium cation ([C₇H₇]⁺) at m/z 91.05, a hallmark of benzyl groups.[11]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

Functional Group Wavenumber (cm⁻¹) Description
C-H (Aromatic)3000 - 3100Stretching vibrations
C-H (Aliphatic)2850 - 3000Stretching vibrations of CH₂ groups
C=C (Aromatic)1450 - 1600Ring stretching
C-N (Amine)1020 - 1250Stretching vibration
C-O-C (Ether)1070 - 1150Asymmetric stretching of the oxetane ring

Physicochemical Properties

The physical properties of a compound are critical indicators of its purity and dictate its behavior in various applications, from reaction conditions to biological systems.

Melting Point

The melting point is a fundamental property used for identification and as a sharp criterion for purity.[13] Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0 °C), whereas impurities lead to a depressed and broader melting range.

Protocol for Melting Point Determination (Capillary Method):

  • Sample Preparation: Finely powder a small amount of the dry, purified compound.

  • Loading: Tap the open end of a glass capillary tube into the powder to load a small amount (2-3 mm height). Pack the sample into the closed end by tapping or dropping it through a long glass tube.[14]

  • Measurement: Place the capillary in a melting point apparatus (e.g., Mel-Temp).

  • Heating Rate: If the approximate melting point is unknown, perform a rapid determination first. For an accurate measurement, heat rapidly to about 20 °C below the approximate melting point, then slow the heating rate to 1-2 °C per minute.[14]

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[14]

Solubility

Solubility is a key factor influencing a compound's utility in synthesis (reaction media) and its bioavailability in drug development. It is governed by the principle of "like dissolves like," which relates to the intermolecular forces of the solute and solvent.[15]

Qualitative Solubility Profile (Predicted):

Solvent Class Solvent Examples Predicted Solubility Rationale
Non-polarHexanes, TolueneLow to ModerateThe polar ether and amine groups limit solubility in purely non-polar media. The benzyl group provides some non-polar character.
Polar AproticDCM, THF, Ethyl Acetate, AcetoneHighGood balance of polarity to dissolve the molecule without strong hydrogen bonding interactions.
Polar ProticMethanol, Ethanol, WaterModerate to LowCapable of hydrogen bonding with the nitrogen and oxygen atoms, but the hydrocarbon backbone may limit high solubility, especially in water.
Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter in drug design, influencing membrane permeability and protein binding. The spiro[3.3]heptane scaffold is known to modulate this property.[1]

  • Predicted Value: The predicted octanol-water partition coefficient (XlogP) for this compound is approximately 1.3.[16] This value indicates a moderate degree of lipophilicity, balanced between aqueous solubility and lipid membrane permeability.

Basicity (pKa)

The basicity of the nitrogen atom, quantified by the pKa of its conjugate acid, is crucial for understanding its behavior at physiological pH. It affects solubility, receptor binding (if the protonated form is required), and potential off-target effects. Incorporation of an oxygen atom into a spirocyclic amine framework generally reduces the basicity compared to its all-carbon counterpart.[17] Similarly, replacing a piperidine with a 2-azaspiro[3.3]heptane can significantly alter the pKa.[18]

  • Expected pKa: The pKa of the conjugate acid of 2-oxa-6-azaspiro[3.3]heptane derivatives is typically lower than that of analogous piperidines but higher than that of morpholines. For N-aryl derivatives, pKa values around 6.7 have been reported.[1] For the N-benzyl derivative, a pKa in the range of 7.5 - 8.5 can be anticipated, reflecting a typical tertiary amine basicity that is slightly reduced by the steric and electronic influence of the spirocyclic system.

Relationship Between Properties and Drug-Likeness

The measured physicochemical characteristics are not independent variables; they collectively determine the potential of a molecule as a drug candidate.

G pKa Basicity (pKa) ADME ADME Profile pKa->ADME Affects Absorption, Target Binding logP Lipophilicity (logP) logP->ADME Affects Permeability, Metabolism Sol Aqueous Solubility Sol->ADME Affects Formulation, Bioavailability MW Molecular Weight MW->ADME Affects Diffusion, Ro5 Compliance

Caption: Interplay of physicochemical properties influencing the ADME profile.

Conclusion

N-benzyl-2-oxa-6-azaspiro[3.3]heptane is a valuable chemical entity whose physicochemical properties are defined by the interplay between its rigid spirocyclic core, the polar heteroatoms, and the lipophilic benzyl substituent. This guide has provided a comprehensive framework for its synthesis, purification, and detailed characterization. The presented protocols and expected data for NMR, MS, melting point, solubility, logP, and pKa serve as a foundational reference for scientists. A thorough understanding of these characteristics is paramount for leveraging this and related spirocyclic scaffolds in the design and development of next-generation therapeutic agents.

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An In-depth Technical Guide to 2-Oxa-6-azaspiro[3.3]heptane: A Modern Morpholine Bioisostere for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical and pharmacokinetic properties is paramount. The morpholine ring, a ubiquitous heterocycle in numerous approved drugs, is often associated with metabolic liabilities.[1] This guide introduces 2-oxa-6-azaspiro[3.3]heptane as a novel and effective bioisostere for the morpholine moiety. We will explore the strategic advantages of this spirocyclic scaffold, from its impact on three-dimensionality and ADME properties to its synthesis and successful application in drug discovery programs. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage this innovative building block to overcome common challenges in medicinal chemistry.

The Challenge with "Flatland": Morpholine's Role and Limitations

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a cornerstone of drug design. One of the most frequently employed heterocyclic scaffolds is the morpholine ring. Its appeal lies in its ability to confer water solubility and act as a constrained ether and secondary amine. However, the prevalence of sp2-hybridized carbon atoms in many drug candidates often leads to a "flat" molecular architecture, which can result in suboptimal physicochemical properties and an increased likelihood of clinical failure.[2]

While beneficial, the morpholine moiety is not without its drawbacks. It is often susceptible to oxidative metabolism, leading to poor pharmacokinetic profiles.[3] This metabolic instability necessitates the exploration of bioisosteric replacements that retain the favorable properties of morpholine while enhancing metabolic stability and overall drug-likeness.

Embracing the Third Dimension: The Spirocyclic Advantage

A prevailing strategy to escape the "flatland" of aromatic and conformationally flexible structures is the incorporation of spirocyclic scaffolds.[4] Spirocycles are ring systems where two rings are joined by a single common atom.[5] This structural feature imparts a high degree of three-dimensionality, as measured by the fraction of sp3 hybridized carbons (Fsp3).[5][6] An increased Fsp3 value is strongly correlated with improved clinical success, likely due to enhanced solubility, better metabolic stability, and the ability to present substituents in well-defined vectors for optimal target engagement.[5][6]

The rigidity of spirocyclic systems can also be advantageous by locking the molecule's conformation, which can lead to improved potency and selectivity.[7][8]

2-Oxa-6-azaspiro[3.3]heptane: A Superior Bioisostere

2-Oxa-6-azaspiro[3.3]heptane has emerged as a highly effective bioisostere for morpholine.[2][9][10] Comprised of a spiro-fused oxetane and azetidine ring, this scaffold maintains the key hydrogen bond accepting feature of morpholine while introducing significant structural and physicochemical improvements.

Comparative Physicochemical Properties

The strategic replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane can favorably modulate key molecular properties. Notably, this substitution often leads to a decrease in lipophilicity (logD) and an increase in basicity (pKa), which can be counterintuitive as a carbon atom is added.[11] This effect is attributed to the altered geometry and the γ-positioning of the oxygen atom relative to the nitrogen, which reduces inductive electron withdrawal.[11]

PropertyMorpholine2-Oxa-6-azaspiro[3.3]heptaneRationale for Improvement
Molecular Weight 87.12 g/mol 99.13 g/mol [12]Minimal increase in size and weight.
Calculated LogP -0.8 to -1.0~ -0.7[12]Generally maintains or slightly increases LogP.
logD at pH 7.4 Compound DependentOften lower than morpholine analogue[11]Increased basicity leads to higher protonation at physiological pH, reducing lipophilicity.[11]
pKa ~8.4Often higher than morpholine analogue[11]Reduced inductive effect of the oxygen atom on the nitrogen.[11]
Metabolic Stability Often labile[3]Generally improved[7][13]The strained spirocyclic core is more resistant to oxidative metabolism.[9]
Aqueous Solubility HighGenerally improved[7][13]The increased three-dimensionality and polarity can disrupt crystal packing and improve solvation.
Molecular Shape Flexible chair/boatRigid, 3D[5]Provides well-defined exit vectors for substituents, improving target interaction.[14]
Impact on ADME Properties

The primary driver for employing 2-oxa-6-azaspiro[3.3]heptane is the significant improvement in the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.

  • Metabolic Stability: The spirocyclic core is inherently more robust towards oxidative metabolism compared to the morpholine ring.[7][9] This leads to longer half-lives and improved oral bioavailability.

  • Solubility: The higher fraction of sp3-hybridized carbons and the overall three-dimensional shape of the molecule tend to increase aqueous solubility.[2][7]

  • Lipophilicity: As noted, the introduction of the 2-oxa-6-azaspiro[3.3]heptane moiety can paradoxically lower the logD at physiological pH, a desirable trait for reducing off-target effects and improving the overall pharmacokinetic profile.[11]

Synthesis of the 2-Oxa-6-azaspiro[3.3]heptane Core

The accessibility of this building block is crucial for its widespread adoption. Several scalable synthetic routes have been developed, often starting from commercially available materials like tribromopentaerythritol.[15][16] An improved, scalable synthesis is outlined below.

Synthetic Workflow Diagram

G cluster_0 Step 1: Oxetane Formation cluster_1 Step 2: Azetidine Formation cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A Tribromoneopentyl alcohol (TBNPA) B 3,3-Bis(bromomethyl)oxetane (BBMO) A->B NaOH, Schotten-Baumann conditions D N-Benzyl-2-oxa-6-azaspiro[3.3]heptane B->D C Benzylamine C->D E 2-Oxa-6-azaspiro[3.3]heptane D->E H2, Pd/C, Acetic Acid F 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salt E->F Sulfonic Acid (e.g., p-TSA)

Caption: Scalable synthesis of 2-oxa-6-azaspiro[3.3]heptane salts.

Detailed Experimental Protocol

Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

  • To a solution of tribromoneopentyl alcohol (TBNPA), a commercially available flame retardant, add an aqueous solution of sodium hydroxide under Schotten-Baumann conditions.[16][17]

  • The reaction mixture is stirred vigorously, leading to the intramolecular cyclization to form the oxetane ring.[16]

  • The product, 3,3-bis(bromomethyl)oxetane (BBMO), is isolated by distillation, typically yielding a product with >95% purity.[16][17]

Step 2: Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane

  • React the BBMO intermediate with benzylamine. The nucleophilic attack of the amine on the bromomethyl groups leads to the formation of the azetidine ring.

  • This step avoids the use of less favorable protecting groups like tosylamides, which require harsh deprotection conditions.[15]

Step 3: Debenzylation to Yield the Free Base

  • The N-benzyl protected intermediate is subjected to hydrogenolysis.[15]

  • In a typical procedure, the compound is dissolved in methanol with a catalytic amount of acetic acid and subjected to a hydrogen atmosphere (e.g., 5 bar) in the presence of a palladium on carbon (Pd/C) catalyst.[15]

  • After complete conversion, the catalyst is removed by filtration to yield a solution of the free base, 2-oxa-6-azaspiro[3.3]heptane.[15]

Step 4: Formation of a Stable Salt

  • While often isolated as an oxalate salt, this form can have limited solubility and stability.[15]

  • The formation of a sulfonic acid salt (e.g., p-toluenesulfonate or camphorsulfonate) yields a more stable, crystalline, and soluble product, which is more amenable to a wider range of subsequent reaction conditions.[6][15]

  • This is achieved by adding the desired sulfonic acid to a solution of the free base and isolating the resulting precipitate.[15]

Case Studies: Proving the Concept

The true value of a bioisostere is demonstrated through its successful application in drug discovery projects. The replacement of a morpholine with a 2-oxa-6-azaspiro[3.3]heptane has shown tangible benefits in several instances.

Case Study: Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonists

In the development of MCHr1 antagonists, researchers sought to improve the metabolic stability and selectivity of their lead compounds.[5]

  • The Challenge: The initial morpholine-containing compounds exhibited off-target activity, particularly against the hERG channel, and had suboptimal metabolic stability.

  • The Solution: Exchanging the morpholine moiety for diverse azaspirocycles, including 2-oxa-6-azaspiro[3.3]heptane, led to significant improvements.[5][7]

  • The Outcome: The resulting spirocyclic analogues demonstrated lower logD values, improved metabolic stability, and enhanced selectivity against the hERG channel, validating the bioisosteric replacement strategy.[5][7]

Compound SeriesKey MoietylogDMetabolic StabilityhERG Selectivity
Lead SeriesMorpholineHigherModerateLower
Optimized Series2-Oxa-6-azaspiro[3.3]heptaneLower[5]Improved[5]Improved[5]
Case Study: Antibacterial Drug Development (Linezolid Analogue)

To address potential metabolic liabilities of the antibiotic linezolid, a spiro-morpholine analogue was proposed.[11]

  • The Challenge: The morpholine ring of linezolid can be a site of non-oxidative metabolism.

  • The Solution: Replacement with a 2-oxa-6-azaspiro[3.3]heptane was investigated to create a more stable bioisostere.[11]

  • The Outcome: The resulting spiro-analogue retained its antibacterial activity against multiple strains while being posited as a more stable alternative.[11]

Conclusion and Future Outlook

2-Oxa-6-azaspiro[3.3]heptane has proven to be more than just a theoretical bioisostere; it is a field-proven building block for enhancing the drug-like properties of molecular scaffolds. Its ability to impart three-dimensionality, improve metabolic stability, and favorably modulate physicochemical properties like solubility and lipophilicity makes it an invaluable tool for the modern medicinal chemist.

The increasing commercial availability of 2-oxa-6-azaspiro[3.3]heptane and other strained spiro heterocycles will undoubtedly accelerate their incorporation into drug discovery pipelines.[8][9][18] As the industry continues to move away from "flatland" and embrace the benefits of sp3-rich scaffolds, the strategic use of bioisosteres like 2-oxa-6-azaspiro[3.3]heptane will be instrumental in developing the next generation of safer and more effective medicines.

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An In-depth Technical Guide to the Spectral Data Analysis of 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane, a key building block in contemporary drug discovery. As novel spirocyclic scaffolds gain prominence for their ability to impart three-dimensionality and improved physicochemical properties to lead compounds, a thorough understanding of their analytical characterization is paramount. This document offers researchers, scientists, and drug development professionals a detailed examination of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. The guide is structured to provide not only the anticipated spectral features but also the underlying scientific principles and field-proven experimental protocols, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of this compound in Medicinal Chemistry

Spirocyclic systems, particularly those incorporating heteroatoms, have emerged as privileged scaffolds in modern medicinal chemistry. The rigid, three-dimensional architecture of these structures offers a distinct advantage over traditional flat aromatic rings, enabling more precise and effective interactions with biological targets. The 2-oxa-6-azaspiro[3.3]heptane motif, in particular, is of growing interest as a bioisostere for commonly used groups like morpholine and piperazine, often leading to improved metabolic stability and aqueous solubility.[1]

The subject of this guide, this compound (CAS No. 46246-91-7[2]), serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[3] The benzyl protecting group allows for versatile synthetic manipulations, making a comprehensive understanding of its spectral signature essential for reaction monitoring, quality control, and structural confirmation. This guide will delve into the core analytical techniques of NMR and MS to provide a robust framework for the characterization of this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are critical for confirming its unique spirocyclic structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl group and the spirocyclic core. The symmetry of the 2-oxa-6-azaspiro[3.3]heptane moiety will influence the appearance of the signals for the methylene protons on the azetidine and oxetane rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
Aromatic (C₆H₅)7.20 - 7.40Multiplet5HTypical chemical shift range for protons of a monosubstituted benzene ring.
Benzylic (-CH₂-Ph)~3.60Singlet2HThe benzylic protons are deshielded by the adjacent nitrogen and the aromatic ring.
Azetidine (-CH₂-N)~3.20Singlet4HProtons on the azetidine ring are deshielded by the adjacent nitrogen atom. Due to the symmetry, these four protons are expected to be chemically equivalent, resulting in a singlet.
Oxetane (-CH₂-O)~4.50Singlet4HProtons on the oxetane ring are significantly deshielded by the adjacent oxygen atom. The four protons are expected to be chemically equivalent due to symmetry, leading to a singlet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The presence of a quaternary spirocyclic carbon is a key diagnostic feature.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
Aromatic (C₆H₅)127.0 - 138.0Characteristic chemical shifts for the carbons of the benzene ring.
Quaternary Aromatic (C-ipso)~138.0The carbon atom of the benzene ring attached to the benzylic methylene group.
Benzylic (-CH₂-Ph)~60.0The benzylic carbon is influenced by the adjacent nitrogen and aromatic ring.
Azetidine (-CH₂-N)~55.0Carbons adjacent to the nitrogen in the azetidine ring.
Oxetane (-CH₂-O)~75.0Carbons adjacent to the oxygen in the oxetane ring are significantly deshielded.
Spirocyclic (C)~40.0The central quaternary carbon of the spirocycle, typically appearing in the aliphatic region.
Advanced 2D NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.[4][5]

  • COSY (Correlation Spectroscopy): This experiment would confirm the lack of proton-proton coupling between the benzylic, azetidine, and oxetane methylene groups, as they are expected to appear as singlets. It would, however, show correlations among the aromatic protons.[5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for definitively assigning the carbon signals for the benzylic, azetidine, and oxetane methylene groups based on their corresponding proton signals.[6][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the benzylic protons to the ipso-carbon of the aromatic ring and the spirocyclic carbon, as well as correlations from the azetidine and oxetane protons to the spirocyclic carbon.[4][7]

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Number of Scans: 1024-4096 (or more, depending on sample concentration).

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard pulse programs provided by the spectrometer manufacturer.

    • Optimize parameters such as the number of increments in the indirect dimension and the number of scans per increment to achieve adequate resolution and signal-to-noise.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.[1][8]

Predicted Mass Spectrum and Fragmentation Pathway

For this compound (Molecular Formula: C₁₂H₁₅NO, Molecular Weight: 189.25 g/mol ), Electrospray Ionization (ESI) is a suitable soft ionization technique that would readily produce the protonated molecule [M+H]⁺ at m/z 190.12.

The primary fragmentation pathway under Collision-Induced Dissociation (CID) in MS/MS experiments is anticipated to be the cleavage of the benzylic carbon-nitrogen bond. This is a common and energetically favorable fragmentation for benzylamines, leading to the formation of a stable tropylium ion.[9][10]

Key Predicted Fragments:

m/z Proposed Fragment Formula Fragmentation Pathway
190.12[M+H]⁺[C₁₂H₁₆NO]⁺Protonated molecule
91.05Tropylium ion[C₇H₇]⁺Cleavage of the benzylic C-N bond, followed by rearrangement of the benzyl cation.
100.082-oxa-6-azaspiro[3.3]heptane iminium ion[C₅H₁₀NO]⁺Cleavage of the benzylic C-N bond with charge retention on the spirocyclic moiety.
High-Resolution Mass Spectrometry (HRMS)

To confirm the elemental composition, high-resolution mass spectrometry is the method of choice.[1][11] The exact mass of the protonated molecule can be calculated and compared to the experimentally determined value, providing a high degree of confidence in the molecular formula.

  • Calculated Exact Mass for [C₁₂H₁₅NO + H]⁺: 190.1226

An experimentally determined mass within a narrow tolerance (e.g., ± 5 ppm) of this calculated value would unequivocally confirm the elemental composition.

Experimental Protocol for MS Data Acquisition

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The addition of a small amount of an acid (e.g., 0.1% formic acid) can aid in protonation for positive ion mode ESI.

Instrument Parameters (for an ESI-QTOF or Orbitrap Mass Spectrometer):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Full Scan MS:

    • Mass Range: m/z 50-500.

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion (m/z 190.12) as the precursor ion.

    • Apply a range of collision energies to induce fragmentation and observe the resulting product ions.

  • High-Resolution MS:

    • Acquire data in high-resolution mode to determine the accurate mass of the precursor and fragment ions.

Visualization of Molecular Structure and Analytical Workflows

Visual aids are crucial for understanding the relationships between the molecular structure and the expected spectral data, as well as for outlining the experimental processes.

cluster_mol This compound cluster_analysis Spectral Analysis Workflow cluster_nmr_exp NMR Experiments cluster_ms_exp MS Experiments mol C₁₂H₁₅NO NMR NMR Spectroscopy mol->NMR Structural Elucidation MS Mass Spectrometry mol->MS Molecular Weight & Fragmentation H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR COSY COSY NMR->COSY HSQC HSQC NMR->HSQC HMBC HMBC NMR->HMBC Full_Scan Full Scan MS MS->Full_Scan MSMS Tandem MS (MS/MS) MS->MSMS HRMS High-Resolution MS MS->HRMS

Caption: Workflow for the spectral analysis of this compound.

cluster_frags Primary Fragmentation Products parent [M+H]⁺ m/z 190.12 tropylium Tropylium Ion m/z 91.05 parent->tropylium Benzylic C-N Cleavage (Charge on Benzyl Fragment) spiro_frag Spirocyclic Iminium Ion m/z 100.08 parent->spiro_frag Benzylic C-N Cleavage (Charge on Spirocyclic Fragment)

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR and MS spectral data for this compound. By understanding the expected chemical shifts, coupling patterns, and fragmentation behaviors, researchers can confidently identify and characterize this important synthetic intermediate. The outlined experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. As the demand for novel, three-dimensional molecular scaffolds continues to grow in drug discovery, a solid foundation in the analytical chemistry of these compounds is indispensable for accelerating the development of new therapeutics.

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The role of spiro[3.3]heptane scaffolds in modern drug discovery.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of Spiro[3.3]heptane Scaffolds in Modern Drug Discovery

Abstract

The paradigm of drug discovery has progressively shifted from planar, aromatic-rich molecules towards three-dimensional (3D) structures that can better explore the complexities of biological target space. This movement, often termed the "escape from flatland," seeks to improve compound efficacy, selectivity, and physicochemical properties.[1] Within this context, spirocyclic systems have emerged as privileged scaffolds, and among them, the spiro[3.3]heptane (S[3.3]H) core has garnered significant attention.[2] This technical guide provides a comprehensive overview of the spiro[3.3]heptane scaffold, detailing its unique structural and physicochemical properties, prevalent synthetic strategies, and its impactful application in modern medicinal chemistry programs, substantiated with case studies and detailed experimental protocols.

The Spiro[3.3]heptane Advantage: Structural and Physicochemical Rationale

The spiro[3.3]heptane scaffold is a rigid, saturated bicyclic system characterized by two cyclobutane rings sharing a single quaternary carbon atom.[3] This unique architecture imparts a distinct three-dimensionality that offers significant advantages over traditional flat or more flexible aliphatic systems.

1.1. Three-Dimensionality and Vectorial Definition

Unlike a flat phenyl ring where substituents typically exit in a coplanar fashion, the spiro[3.3]heptane core positions its substituents with well-defined, non-coplanar exit vectors.[4] This rigid, predictable geometry allows medicinal chemists to project functional groups into distinct regions of a protein's binding pocket with high precision, potentially forming novel, high-affinity interactions that are inaccessible to flatter molecules.[5] This structural control is critical for enhancing potency and, particularly, selectivity.

G cluster_0 Planar Scaffold (e.g., Benzene) cluster_1 3D Scaffold (Spiro[3.3]heptane) a para-Substituted Phenyl Ring a_out1 Vector 1 a->a_out1 Collinear a_out2 Vector 2 b_out1 Vector 1 b 2,6-Disubstituted Spiro[3.3]heptane b->b_out1 Non-Collinear b_out2 Vector 2 b->b_out2 Orthogonal

Caption: Bioisosteric replacement of a planar ring with a 3D spiro[3.3]heptane scaffold.

1.2. Physicochemical Property Modulation

The introduction of an S[3.3]H core profoundly impacts a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Lipophilicity and Solubility: While adding carbon atoms typically increases lipophilicity (LogP/LogD), heteroatom-containing spiro[3.3]heptanes can lead to a counterintuitive decrease in LogD.[6] For example, replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane, despite a net addition of one carbon, can lower LogD by up to 1.0 unit. This is rationalized by the increased basicity (pKa) of the spirocyclic amine, as the electron-withdrawing oxygen is now in a gamma position rather than a beta position, leading to higher protonation at physiological pH and thus improved aqueous solubility.[6]

  • Metabolic Stability: The quaternary spirocenter and the lack of easily oxidizable C-H bonds on the cyclobutane rings often enhance metabolic stability by blocking common sites of cytochrome P450 (CYP) oxidation.[7] This can lead to improved half-life and oral bioavailability.

  • Fraction of sp3 (Fsp3): The S[3.3]H scaffold is entirely composed of sp3-hybridized carbons, significantly increasing a molecule's Fsp3 character. A higher Fsp3 is strongly correlated with increased success rates in clinical development, attributed to improved solubility, better selectivity, and reduced promiscuity.[8]

Synthetic Strategies: Accessing the Spiro[3.3]heptane Core

The growing utility of the S[3.3]H scaffold has driven the development of robust and scalable synthetic routes. These can be broadly categorized by the key bond-forming strategies employed.[9]

2.1. Double Alkylation of Active Methylene Compounds

A prevalent and versatile method involves the double alkylation of an active methylene compound with a 1,1-bis(electrophilic) cyclobutane derivative. A common building block is 1,1-bis(bromomethyl)cyclobutane.

G start 1,1-bis(bromomethyl) cyclobutane intermediate Spiro[3.3]heptane Diester Intermediate start->intermediate NaH, THF reagent Active Methylene (e.g., Diethyl Malonate) reagent->intermediate final Functionalized Spiro[3.3]heptane (e.g., Carboxylic Acid) intermediate->final 1. Saponification (NaOH) 2. Decarboxylation (Heat)

Caption: General workflow for spiro[3.3]heptane synthesis via double alkylation.

Detailed Protocol: Synthesis of 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid [10]

This protocol illustrates the construction of the spirocycle core via malonic ester synthesis, followed by functional group manipulation.

  • Step 1: Spirocycle Formation

    • Procedure: To a stirred suspension of NaH (60% in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, diethyl malonate (1.1 eq) is added dropwise. The mixture is stirred for 30 minutes. A solution of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane (1.0 eq) in THF is then added, and the reaction is heated to reflux for 16 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layers are dried over Na2SO4, concentrated, and purified by column chromatography.

    • Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that quantitatively deprotonates the active methylene of diethyl malonate to form a nucleophilic enolate. The subsequent double SN2 reaction with the dibromide is an efficient intramolecular cyclization that forms the strained four-membered ring of the spiro[3.3]heptane core.[10] Refluxing in THF provides the necessary thermal energy to drive the second, more sterically hindered, ring-closing alkylation.

  • Step 2: Saponification

    • Procedure: The resulting diethyl ester from Step 1 is dissolved in a mixture of ethanol and water. Sodium hydroxide (3.0 eq) is added, and the mixture is heated to 80 °C for 4 hours. The ethanol is removed under reduced pressure, and the aqueous residue is acidified with concentrated HCl to pH 1-2.

    • Rationale: Saponification is the basic hydrolysis of the esters to their corresponding carboxylate salts. Using excess NaOH and heat ensures the complete conversion of both ester groups.

  • Step 3: Decarboxylation

    • Procedure: The crude dicarboxylic acid from Step 2 is heated neat at 150-160 °C until gas evolution ceases (typically 1-2 hours). The resulting solid is cooled and can be purified by recrystallization or chromatography.

    • Rationale: Malonic acids (1,1-dicarboxylic acids) readily undergo thermal decarboxylation through a cyclic six-membered transition state to yield the final mono-carboxylic acid product.[10] This is a clean and high-yielding transformation that avoids harsh reagents.

Applications in Drug Discovery: Validated Case Studies

The theoretical advantages of the S[3.3]H scaffold have been successfully translated into numerous drug discovery programs, most notably as a saturated bioisostere of the phenyl ring.[4][11]

3.1. Spiro[3.3]heptane as a Benzene Bioisostere

The S[3.3]H core can effectively mimic mono-, meta-, and para-substituted phenyl rings, often leading to patent-free analogs with retained or improved biological activity and superior physicochemical properties.[4][11]

Parent Drug Scaffold Replaced S[3.3]H Analog Key Outcome Reference
Sonidegib meta-Substituted Phenyltrans-S[3.3]H AnalogRetained potent inhibition of the Hedgehog signaling pathway. Reduced lipophilicity (clogP 6.8 vs 6.0).[11]
Vorinostat Terminal PhenylS[3.3]H AnalogMaintained potent HDAC inhibition and demonstrated significant anticancer activity in cell-based assays.[4]
Benzocaine para-Substituted PhenylS[3.3]H AnalogShowed a similar antinociceptive effect to Benzocaine in a tail flick test, validating its use as a para-phenyl bioisostere.[11]
Table 1: Comparison of FDA-approved drugs and their spiro[3.3]heptane-based analogs.

In the case of Sonidegib, replacing the meta-phenyl ring with the S[3.3]H core maintained the crucial vectoral arrangement of the substituents for binding while improving drug-like properties.[11] While metabolic stability was somewhat reduced in this specific analog, the study validated the core principle of bioisosterism.[11]

3.2. Heterocyclic Bioisosteres: The Aza- and Oxa-Spiro[3.3]heptanes

Heteroatom-containing S[3.3]H scaffolds are powerful tools for replacing common saturated heterocycles.[12]

  • 2,6-Diazaspiro[3.3]heptane as a Piperazine Mimic: In the development of PARP inhibitors, replacing the piperazine ring in Olaparib with a 2,6-diazaspiro[3.3]heptane scaffold led to a significant increase in selectivity for PARP-1 over other family members and reduced off-target cytotoxicity.[8]

  • 2-Oxa-6-azaspiro[3.3]heptane as a Morpholine Mimic: This scaffold is frequently used to replace morpholine to improve metabolic stability and modulate solubility.[6] It is a key intermediate in the synthesis of the potent antibiotic drug candidate TBI-223.[13]

  • 2-Azaspiro[3.3]heptane as a Piperidine Mimic: This core has been introduced as a more water-soluble bioisostere for piperidine.[14] Its inherent rigidity and defined exit vectors make it an attractive building block for exploring structure-activity relationships.[15]

A notable modern example is BeiGene's sonrotoclax (BGB-11417), a next-generation Bcl-2 inhibitor for cancer, which incorporates a 7-azaspiro[3.5]nonane linker. This rigid spirocyclic element is key to its superior potency and enhanced selectivity compared to earlier agents.[16]

Conclusion and Future Outlook

The spiro[3.3]heptane scaffold has transitioned from a synthetic curiosity to a validated, high-impact tool in the medicinal chemist's arsenal. Its unique combination of a rigid three-dimensional structure, predictable substituent vectoring, and favorable influence on physicochemical properties makes it an ideal building block for escaping chemical flatland.[1][3] It serves as a proven bioisostere for both aromatic and saturated rings, enabling the fine-tuning of ADME profiles and the generation of novel intellectual property.[4][14]

Future applications will likely see the expanded use of functionalized S[3.3]H derivatives in more complex molecular architectures, such as linkers in Proteolysis Targeting Chimeras (PROTACs) where rigidity and vector control are paramount. As synthetic methodologies become even more streamlined and diverse building blocks become commercially available, the strategic incorporation of the spiro[3.3]heptane core will continue to accelerate the discovery of safer and more effective medicines.

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Navigating Novel Chemical Space: A Technical Guide to Functionalized Azaspiro[3.3]heptanes in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of medicinal chemistry, the exodus from "flatland"—the realm of planar, aromatic compounds—towards sp³-rich, three-dimensional scaffolds is a defining trend. This strategic shift is driven by the pursuit of novel intellectual property and superior pharmacological profiles. Among the scaffolds at the vanguard of this movement, azaspiro[3.3]heptanes have emerged as a privileged structural motif. Their inherent rigidity, coupled with favorable physicochemical properties, offers a compelling platform for the design of next-generation therapeutics. This guide provides an in-depth exploration of the chemical space of functionalized azaspiro[3.3]heptanes, offering a technical narrative for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies that unlock this chemical space, elucidate the structure-property relationships that govern their behavior, and showcase their application in sculpting potent and selective drug candidates.

The Azaspiro[3.3]heptane Core: A Paradigm of Three-Dimensionality in Drug Design

The azaspiro[3.3]heptane framework, characterized by two four-membered rings fused at a single carbon atom with at least one nitrogen atom, represents a significant departure from traditional heterocyclic scaffolds. This unique architecture bestows a rigid, three-dimensional geometry that can reduce the entropic penalty upon binding to a biological target.[1] The increasing interest in such non-planar structures stems from the observation that a higher fraction of sp³-hybridized carbons generally correlates with improved physicochemical and pharmacokinetic (PK) properties.[2][3]

The strategic incorporation of azaspiro[3.3]heptane motifs can lead to:

  • Enhanced Aqueous Solubility: Compared to their carbocyclic or larger heterocyclic counterparts, azaspiro[3.3]heptanes often exhibit increased aqueous solubility, a critical parameter for drug delivery and bioavailability.[4][5]

  • Improved Metabolic Stability: The spirocyclic core can shield adjacent chemical bonds from metabolic enzymes, leading to reduced clearance rates and improved in vivo exposure.[2][5]

  • Novel Intellectual Property: The unique structural nature of azaspiro[3.3]heptanes provides a clear path to novel chemical entities, a crucial aspect of drug development.[6]

  • Precise Vectorial Control: The rigid framework allows for the precise spatial orientation of substituents, enabling optimized interactions with complex biological targets.[4][7]

This guide will navigate the synthetic pathways to access this versatile scaffold and its functionalized derivatives, providing a playbook for its effective deployment in drug discovery programs.

Charting the Synthetic Landscape: Accessing Functionalized Azaspiro[3.3]heptanes

The exploration of the azaspiro[3.3]heptane chemical space is contingent on robust and versatile synthetic methodologies. Several strategies have been developed to construct the core structure and introduce functional handles for further derivatization.

Constructing the Spirocyclic Core: Key Cyclization Strategies

A pivotal approach to the synthesis of the azaspiro[3.3]heptane core involves a thermal [2+2] cycloaddition reaction. For instance, the reaction between an endocyclic alkene and chlorosulfonyl isocyanate (CSI) can generate a spirocyclic β-lactam, which can then be reduced to the corresponding 1-azaspiro[3.3]heptane.[8][9] This method provides a reliable entry point to the parent scaffold.

Another powerful strategy involves the intramolecular cyclization of appropriately substituted precursors. For example, N-protected azetidin-3-ones can serve as versatile starting materials for the synthesis of 1-oxa-6-azaspiro[3.3]heptanes.[4]

Diversification and Functionalization: Appending Exit Vectors

A key advantage of the azaspiro[3.3]heptane scaffold is the potential for multi-vector functionalization, allowing for the exploration of diverse chemical space.[4][10] Synthetic routes have been developed to introduce functional groups at various positions on the spirocyclic core.

For instance, starting from a protected azetidin-3-one, the addition of organometallic reagents can introduce substituents at the C3 position.[4] Subsequent manipulations can then be employed to build the second four-membered ring, yielding a functionalized azaspiro[3.3]heptane. An alternative approach involves the functionalization of a pre-formed spirocyclic core. For example, the azetidine nitrogen can be readily derivatized, providing a convenient attachment point for various substituents.

The following diagram illustrates a generalized workflow for the synthesis and diversification of azaspiro[3.3]heptanes:

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Library Generation A Acyclic Precursors B [2+2] Cycloaddition / Intramolecular Cyclization A->B Key Cyclization C Azaspiro[3.3]heptane Core B->C D Core Scaffold E Introduction of Functional Groups (e.g., -COOH, -OH, Halogens) D->E Derivatization F Multi-Vector Functionalized Scaffolds E->F G Functionalized Scaffolds H Parallel Synthesis / High-Throughput Chemistry G->H I Diverse Compound Library H->I

Caption: A generalized workflow for accessing and diversifying the azaspiro[3.3]heptane scaffold.

Physicochemical Properties and Structure-Activity Relationships (SAR)

The judicious application of azaspiro[3.3]heptanes in drug design requires a thorough understanding of their impact on key physicochemical properties.

Comparative Physicochemical Properties

The replacement of common saturated heterocycles, such as piperidine or morpholine, with an azaspiro[3.3]heptane moiety can significantly alter a molecule's properties.

PropertyPiperidine/Morpholine AnalogAzaspiro[3.3]heptane AnalogRationale for Change
Aqueous Solubility LowerHigher[4][5]The more compact and polar nature of the spirocyclic core can lead to improved solvation.
Lipophilicity (logD) HigherLower[3]The introduction of an additional heteroatom and the rigid, non-planar structure can reduce lipophilicity.
Metabolic Stability VariableGenerally Higher[2][5]The spirocyclic center can sterically hinder metabolic attack at adjacent positions.
Basicity (pKa) Typical for secondary aminesCan be modulated by substitutionThe strained four-membered ring can influence the basicity of the nitrogen atom.
Case Study: Azaspiro[3.3]heptanes as Bioisosteres

The concept of bioisosterism, where one functional group is replaced by another with similar biological activity, is a cornerstone of medicinal chemistry. Azaspiro[3.3]heptanes have been successfully employed as bioisosteres for piperidines and morpholines.[8][11] This substitution can lead to improved pharmacokinetic profiles while maintaining or even enhancing potency. For example, the replacement of a piperidine ring with a 1-azaspiro[3.3]heptane moiety in the anesthetic drug bupivacaine resulted in a new analog with high activity.[8][9]

Experimental Protocols: A Practical Guide

To facilitate the adoption of these scaffolds, this section provides a representative experimental protocol for the synthesis of a functionalized azaspiro[3.3]heptane derivative.

Synthesis of N-Boc-6-oxo-2-azaspiro[3.3]heptane

This protocol describes a multi-step synthesis starting from commercially available materials.

Step 1: Synthesis of 1,1-bis(hydroxymethyl)cyclobutane

  • To a stirred solution of diethyl cyclobutane-1,1-dicarboxylate (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add lithium aluminum hydride (2.0 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to afford the desired diol as a colorless oil, which can be used in the next step without further purification.

Step 2: Synthesis of 1,1-bis(bromomethyl)cyclobutane

  • To a stirred solution of 1,1-bis(hydroxymethyl)cyclobutane (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add phosphorus tribromide (0.8 eq) dropwise.

  • Allow the reaction to stir at room temperature for 16 hours.

  • Carefully pour the reaction mixture onto ice-water and extract with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to yield the dibromide as a pale yellow oil.

Step 3: Synthesis of N-Boc-2-azaspiro[3.3]heptan-6-one

  • To a solution of 1,1-bis(bromomethyl)cyclobutane (1.0 eq) in DMF (0.1 M), add tert-butyl N-(cyanomethyl)carbamate (1.2 eq) and cesium carbonate (2.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 18 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Future Directions and Conclusion

The exploration of the chemical space of functionalized azaspiro[3.3]heptanes is an ongoing endeavor with significant potential to impact drug discovery.[7] Future efforts will likely focus on the development of novel, more efficient synthetic routes to access increasingly complex and diverse derivatives. The continued investigation of their utility as bioisosteres and their incorporation into a wider range of therapeutic agents will undoubtedly solidify their position as a valuable tool in the medicinal chemist's arsenal.

This guide has provided a comprehensive overview of the synthesis, properties, and applications of functionalized azaspiro[3.3]heptanes. By understanding the principles outlined herein, researchers can confidently navigate this exciting area of chemical space and unlock its potential for the discovery of innovative medicines.

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The Spirocyclic Scaffold: A Paradigm Shift in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

In the relentless pursuit of novel therapeutics, medicinal chemistry has progressively moved beyond "flatland"—the two-dimensional realm of aromatic and planar molecules—into the spatially complex world of three-dimensional scaffolds. Among these, spirocyclic heterocycles have emerged as privileged structures, offering a unique combination of conformational rigidity and three-dimensional complexity. This guide provides an in-depth analysis of the core principles governing the application of spirocyclic heterocycles in drug design. We will explore the fundamental impact of the spiro-fusion on critical drug-like properties, delve into key synthetic strategies with actionable protocols, and dissect structure-activity relationships (SAR) through illustrative case studies. This document serves as a technical resource for researchers, scientists, and drug development professionals, aiming to elucidate the causality behind the growing prevalence of spirocyclic motifs in clinical candidates and to empower their rational application in future drug discovery endeavors.

Introduction: Escaping Flatland and the Rise of the Spirocycle

For decades, drug discovery was dominated by compounds rich in sp²-hybridized carbons, often leading to planar, aromatic structures. While successful, this chemical space is heavily explored and often fraught with challenges related to poor solubility, metabolic instability, and off-target effects. The "escape from flatland" is a strategic shift towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³), which confers greater three-dimensionality.[1] Spirocycles, compounds in which two rings are connected by a single common atom (the spiro atom), are quintessential examples of this design philosophy.[2]

The introduction of a spirocyclic motif fundamentally alters a molecule's topology, imparting a rigid, well-defined three-dimensional orientation to its substituents.[3] This structural pre-organization can lead to a more favorable entropy of binding to a biological target and allows for the precise vectoral projection of functional groups into the binding pocket.[4] Consequently, spirocyclic scaffolds are increasingly utilized to enhance potency, selectivity, and pharmacokinetic properties, with a growing number of approved drugs and clinical candidates featuring these cores.[5] This guide will dissect the foundational principles that make these scaffolds such powerful tools in the medicinal chemist's arsenal.

The Core Directive: How Spiro-Fusion Shapes Drug-Like Properties

The decision to incorporate a spirocyclic core is driven by its profound ability to modulate the physicochemical and pharmacokinetic profile of a lead compound. The rigidifying effect of the spiro-junction is the primary cause of these beneficial changes.

Conformational Rigidity and Target Affinity

Unlike flexible acyclic or monocyclic systems, which exist as an equilibrium of multiple conformers in solution, a spirocyclic framework drastically reduces the number of accessible low-energy conformations.[3] This pre-organization minimizes the entropic penalty upon binding to a target protein, as the molecule does not need to "pay" as high a cost to adopt its bioactive conformation. This can translate directly into enhanced binding affinity and potency. Furthermore, the rigid projection of substituents allows for more precise and optimized interactions with specific residues within a binding site, which can significantly boost selectivity against related off-targets.[5]

Modulation of Physicochemical Properties

The introduction of a sp³-rich spirocyclic core often leads to a desirable shift away from the flat, greasy nature of aromatic systems, directly impacting key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Lipophilicity (LogP): A common challenge in drug discovery is mitigating high lipophilicity, which can lead to poor solubility, high plasma protein binding, and increased toxicity. Introducing a spiro-center can disrupt planarity and decrease a molecule's LogP. For instance, replacing a traditional piperazine ring with a 2,6-diazaspiro[3.3]heptane scaffold has been demonstrated to lower lipophilicity, improving the overall pharmacokinetic profile of a drug candidate.[1]

  • Solubility: By reducing planarity and crystal lattice packing energy, the introduction of spirocyclic centers generally improves the aqueous solubility of a compound. This is a critical factor for achieving adequate oral bioavailability.

  • Metabolic Stability: The quaternary spiro-carbon and its adjacent atoms are sterically hindered and less accessible to metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes. This steric shielding can protect metabolically labile sites on a molecule, reducing clearance and prolonging its half-life in vivo.[1]

Data Presentation: Quantitative Impact of Spiro-Fusion

The theoretical benefits of spirocyclization are borne out by empirical data. The following table presents a comparative case study, illustrating the quantitative improvements in physicochemical properties and biological selectivity when transitioning from a non-spirocyclic to a spirocyclic analog.

Compound Structure Potency (PARP-1 IC₅₀) Selectivity (vs. other PARPs) Lipophilicity (cLogP) Rationale for Improvement
Olaparib (Non-Spirocyclic)[Structure of Olaparib]PotentModerateHigherThe planar piperazine contributes to higher lipophilicity.
Spirocyclic Analog (197)[Structure of Analog 197]Moderately Potent (2-fold reduction)Significantly IncreasedLowerThe rigid diazaspiro[3.3]heptane scaffold reduces lipophilicity and enforces a more selective binding conformation, reducing off-target interactions and associated DNA damage.[5]

Key Synthetic Strategies and Protocols

The increasing accessibility of spirocyclic scaffolds is a direct result of advances in synthetic organic chemistry. While their synthesis can be challenging, several robust methodologies have been developed.

[3+2] Cycloaddition for Spirooxindole-Pyrrolidines

One of the most powerful methods for constructing the medicinally important spiro[oxindole-3,2'-pyrrolidine] core is the [3+2] cycloaddition reaction. This reaction involves the in situ generation of an azomethine ylide from an isatin and an amino acid (like proline or sarcosine), which then reacts with a dipolarophile.

Experimental Protocol: One-Pot Synthesis of a Spirooxindole-Pyrrolidine Derivative

This protocol describes a self-validating system where the successful formation of the product confirms the viability of the cycloaddition cascade.

Objective: To synthesize a pyrrolizidine-substituted spirooxindole via a one-pot, three-component [3+2] cycloaddition.

Materials:

  • Isatin (1.0 mmol)

  • L-proline (1.2 mmol)

  • α,β-Unsaturated carbonyl compound (dipolarophile, e.g., chalcone) (1.0 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • TLC plates (silica gel)

  • Column chromatography apparatus

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add isatin (1.0 mmol), the α,β-unsaturated carbonyl compound (1.0 mmol), and ethanol (20 mL).

  • Initiation: Add L-proline (1.2 mmol) to the mixture. The amino acid acts as the precursor for the azomethine ylide dipole.

  • Cycloaddition: Heat the reaction mixture to reflux with vigorous stirring. The azomethine ylide is generated in situ and immediately undergoes a [3+2] cycloaddition with the dipolarophile.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the starting materials (isatin and dipolarophile) indicates reaction completion. This typically occurs within 4-6 hours.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, concentrate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure spirooxindole derivative.

  • Characterization: Confirm the structure and stereochemistry of the final product using NMR spectroscopy (¹H, ¹³C), mass spectrometry (HRMS), and, if possible, single-crystal X-ray diffraction. The high regio- and stereoselectivity is a key validation of this protocol.

Gold-Catalyzed Spirocyclization

Homogeneous gold catalysis has emerged as a mild and efficient method for constructing complex molecular architectures, including spirocycles. Gold(I) catalysts are particularly effective at activating alkynes, allenes, and enynes towards nucleophilic attack, initiating cascade reactions that rapidly build molecular complexity.

Experimental Protocol: Gold(I)-Catalyzed Tandem Cyclization to Aza-Tricyclic Indolines

Objective: To synthesize a tetracyclic indoline via a gold-catalyzed tandem cyclization.

Materials:

  • Indolyl-tethered enyne acetate substrate (e.g., compound 8a in the reference) (0.058 mmol)

  • Gold(I) catalyst (e.g., XPhosAuNTf₂) (5 mol %, 2.9 µmol)

  • Anhydrous 1,4-dioxane (1.0 mL)

  • Sealed tube, Argon atmosphere

  • Diatomaceous earth

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere: Place the starting enyne acetate (40.0 mg, 0.058 mmol) into a sealable reaction tube. Purge the tube with argon.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (1.0 mL) via syringe. Then, add the solid gold(I) catalyst (2.8 mg, 2.9 µmol) under a positive pressure of argon.

  • Reaction: Seal the tube and heat the reaction mixture at 90 °C for 12 hours. The gold catalyst activates the alkyne, initiating an intramolecular cyclization cascade.

  • Workup: After cooling, concentrate the reaction mixture in vacuo with diatomaceous earth to create a free-flowing powder.

  • Purification: Directly load the powder onto a silica gel column and elute with an appropriate solvent system (e.g., 80:20 hexanes:ethyl acetate) to isolate the pure spirocyclic indoline product.

  • Validation: The successful formation of the complex polycyclic product in high yield (typically >95%) serves as validation of the catalytic cycle's efficiency. Characterize the product by NMR and HRMS.

Structure-Activity Relationship (SAR): A Case Study in Anticancer Drug Design

The spirooxindole scaffold is a prominent feature in many compounds designed as anticancer agents.[5] Their rigid structure allows for the systematic exploration of SAR to optimize potency and selectivity.

Case Study: Spirooxindole-Pyrrolidine Inhibitors

Spirooxindole derivatives have been extensively studied for their ability to inhibit various cancer-related targets. The SAR for this class of compounds often revolves around the substituents on the oxindole ring, the pyrrolidine ring, and the appended moieties.

SAR_Spirooxindole cluster_R1 Oxindole Substituents (R1) cluster_R2 Pyrrolidine Substituents (R2) cluster_R3 Appended Group (R3) Core Spiro[oxindole-3,2'-pyrrolidine] Core (Maintains 3D geometry for target binding) R1_Node Position 5: Halogens (e.g., F, Cl) - Enhance binding affinity (lipophilic/electronic effects) - Can improve metabolic stability Core->R1_Node Modulates electronics and ADME R2_Node N-alkylation (e.g., N-methyl) - Modulates solubility and cell permeability Core->R2_Node Fine-tunes physicochemical properties R3_Node Aromatic/Heteroaromatic Rings - Key interactions with binding pocket (π-stacking, H-bonds) - Substitution pattern critical for potency and selectivity Core->R3_Node Dictates target interaction & potency

Caption: SAR logic for spirooxindole anticancer agents.

SAR Analysis:

  • Oxindole Ring (R1): Substitution at the 5-position of the oxindole core is critical. Introducing electron-withdrawing groups like halogens (F, Cl) can enhance interactions with the target protein and often improves antiproliferative activity.

  • Pyrrolidine Ring (R2): Modification of the pyrrolidine nitrogen, for example with small alkyl groups, can influence the compound's overall polarity and ability to cross cell membranes.

  • Appended Group (R3): The nature and substitution pattern of the aromatic or heteroaromatic ring attached to the pyrrolidine are often the primary drivers of potency and selectivity. These groups typically engage in key hydrogen bonding or π-stacking interactions within the target's active site. For example, in certain series, a 4-chlorophenyl group has been shown to be optimal for activity against specific cancer cell lines.

Future Directions and Conclusion

The strategic incorporation of spirocyclic heterocycles is no longer a niche approach but a mainstream strategy in modern drug discovery. The ability of these scaffolds to confer conformational rigidity, improve physicochemical properties, and unlock novel chemical space ensures their continued relevance. Future advancements will likely focus on the development of novel, asymmetric synthetic methodologies to access increasingly complex spiro-architectures and the use of computational chemistry to more accurately predict the impact of spiro-fusion on a molecule's properties and target interactions.

This guide has outlined the core principles that underscore the utility of spirocyclic heterocycles. By understanding the causal relationships between the three-dimensional structure of these scaffolds and their resulting biological and pharmacokinetic properties, drug development professionals can more effectively leverage them to design the next generation of innovative and effective therapeutics.

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An In-Depth Technical Guide to 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane: A Rising Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the contemporary landscape of drug discovery, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacokinetic properties upon lead compounds is of paramount importance. The strategic move away from flat, aromatic structures towards more three-dimensional, sp³-rich architectures has been a significant trend, aimed at improving aqueous solubility, metabolic stability, and target engagement.[1][2] Within this paradigm, strained spirocyclic systems have emerged as particularly attractive design elements. This guide focuses on 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane , a key exemplar of the 2-oxa-6-azaspiro[3.3]heptane scaffold, which is increasingly recognized as a valuable bioisostere for common heterocycles like morpholine and piperidine.[3][4]

This document provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, and its strategic application in medicinal chemistry. The insights and protocols herein are intended to equip researchers with the foundational knowledge to effectively utilize this promising scaffold in their drug design and development endeavors.

Nomenclature and Identification

A clear and unambiguous identification of a chemical entity is crucial for effective scientific communication and procurement. This compound is known by several synonyms and identifiers, which are summarized in the table below.

Identifier TypeValue
Primary Name This compound
CAS Number 46246-91-7
Systematic Name 6-(Phenylmethyl)-2-oxa-6-azaspiro[3.3]heptane
Alternative Name N-Benzyl-2-oxa-6-azaspiro[3.3]heptane
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.25 g/mol
InChI InChI=1S/C12H15NO/c1-2-4-11(5-3-1)6-13-7-12(8-13)9-14-10-12/h1-5H,6-10H2
InChIKey TZPHFPFBMJKZRM-UHFFFAOYSA-N
SMILES C1C2(CN1CC3=CC=CC=C3)COC2

Physicochemical Properties and Characterization

The physicochemical properties of this compound are presented below. These properties are critical for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
Appearance White powder[5]
Boiling Point 283.8 °C at 760 mmHg[5]
Density 1.15 g/cm³[5]
Flash Point 83.5 °C[5]
Predicted XlogP 1.3[6]
Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy: The structural rigidity and symmetry of the spiro[3.3]heptane core, combined with the benzyl group, would give rise to a distinct NMR spectrum. The azetidine and oxetane rings in the spirocyclic system create a unique electronic environment, influencing the chemical shifts of the ring protons and carbons.[7] For N-benzylated azetidines, the benzylic protons typically appear as a singlet in the range of 3.5-4.0 ppm, while the aromatic protons will be observed in the 7.2-7.4 ppm region.[8] The protons on the spirocyclic core would likely appear as complex multiplets in the aliphatic region.

Mass Spectrometry: High-resolution mass spectrometry is a definitive tool for confirming the molecular formula. The predicted monoisotopic mass is 189.1154 g/mol . Common adducts and their predicted m/z values are listed below.[6]

Adduct IonPredicted m/z
[M+H]⁺190.1227
[M+Na]⁺212.1046

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-benzylation of the parent scaffold, 2-oxa-6-azaspiro[3.3]heptane. Two common and effective methods for this transformation are reductive amination and direct N-alkylation.

Synthetic Workflow Overview

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods A 2-Oxa-6-azaspiro[3.3]heptane D Reductive Amination A->D E Direct N-Alkylation A->E B Benzaldehyde B->D C Benzyl Bromide C->E F This compound D->F E->F

Caption: Synthetic routes to this compound.

Experimental Protocol 1: Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds and is widely used for the synthesis of secondary and tertiary amines.[9][10] This process involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Rationale: This method offers high selectivity and typically proceeds under mild conditions, tolerating a wide range of functional groups. The use of a one-pot procedure minimizes intermediate handling and can lead to high overall yields.

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM).

    • Add benzaldehyde (1.0-1.2 eq).

    • If desired, a catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Experimental Protocol 2: Direct N-Alkylation

Direct N-alkylation with a benzyl halide in the presence of a base is a classical and straightforward method for the synthesis of N-benzylamines.[11][12][13]

Rationale: This method is often high-yielding and utilizes readily available starting materials. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or triethylamine (Et₃N, 2.0-3.0 eq).

    • Stir the suspension at room temperature.

  • Alkylation:

    • Add benzyl bromide (1.0-1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 50-80 °C and stir for 4-12 hours, or until reaction completion is monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by flash chromatography on silica gel to yield the desired product.

The Role of this compound in Drug Discovery

The 2-oxa-6-azaspiro[3.3]heptane scaffold is gaining significant traction in medicinal chemistry as a bioisosteric replacement for morpholine and, in some contexts, piperidine.[3][4][14] Bioisosteric replacement is a powerful strategy to modulate the physicochemical and pharmacokinetic properties of a drug candidate while maintaining or improving its biological activity. The benzyl group in this compound serves as a common protecting group for the nitrogen atom, which can be readily removed to allow for further derivatization.

Impact on Physicochemical Properties

The rigid, three-dimensional structure of the spiro[3.3]heptane core imparts unique properties compared to its more flexible, six-membered ring counterparts.

Bioisostere_Properties cluster_morpholine Morpholine cluster_spiro 2-Oxa-6-azaspiro[3.3]heptane A Flexible Conformation Lower Basicity (pKa ~8.4) Higher Lipophilicity (logD) C Bioisosteric Replacement A->C B Rigid, 3D Structure Higher Basicity (pKa increase) Lower Lipophilicity (logD decrease) Improved Metabolic Stability C->B

Caption: Property modulation via bioisosteric replacement.

  • Lipophilicity (logD): The introduction of the 2-oxa-6-azaspiro[3.3]heptane moiety in place of a morpholine ring has been shown to decrease the lipophilicity (logD) of a molecule, in some cases by as much as 1.2 log units.[3] This reduction in lipophilicity, despite the addition of a carbon atom, is often attributed to the increased basicity of the nitrogen atom, which leads to a higher degree of protonation at physiological pH. A lower logD can be beneficial for improving aqueous solubility and reducing off-target toxicity.

  • Basicity (pKa): The nitrogen atom in the 2-oxa-6-azaspiro[3.3]heptane scaffold is generally more basic than the nitrogen in a morpholine ring. This increase in pKa (by as much as 1.5 units) can enhance interactions with biological targets, particularly those involving salt-bridge formation.[3]

  • Metabolic Stability: The rigid, spirocyclic nature of the 2-oxa-6-azaspiro[3.3]heptane core can improve metabolic stability by restricting conformations that are susceptible to enzymatic degradation.[1] Studies have shown that replacement of a morpholine with this scaffold can lead to a significant reduction in turnover in human liver microsomes.[3]

Case Study: AZD1979

A notable example of the successful application of the 2-oxa-6-azaspiro[3.3]heptane scaffold is in the development of AZD1979, a Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonist. In this case, the replacement of a morpholine moiety with the 2-oxa-6-azaspiro[3.3]heptane group resulted in a compound with a significantly lower logD and higher pKa.[3] Importantly, this modification also led to a marked improvement in metabolic stability without negatively impacting hERG inhibition or permeability.[3]

Safety and Handling

The parent compound, 2-oxa-6-azaspiro[3.3]heptane, is classified as a flammable liquid and vapor and may cause skin and serious eye irritation.[2][15] Benzylamine, a structurally related compound, is corrosive and can cause severe skin burns and eye damage.[9][16][17]

Therefore, it is prudent to handle this compound with appropriate safety precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable chemical entity, serving as both a versatile building block and a key derivative of the medicinally important 2-oxa-6-azaspiro[3.3]heptane scaffold. Its unique three-dimensional structure offers a compelling alternative to traditional heterocyclic motifs, providing a means to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. The ability of this scaffold to decrease lipophilicity, increase basicity, and enhance metabolic stability makes it an attractive tool for medicinal chemists seeking to "escape from flatland" and explore novel chemical space. The synthetic protocols outlined in this guide provide a practical foundation for the preparation and derivatization of this promising molecule, paving the way for its broader application in the discovery of next-generation therapeutics.

References

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Azaspiro[3.3]heptane Derivatives: From Novel Scaffold to Strategic Advantage in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract: The paradigm in medicinal chemistry has decidedly shifted from "flat," aromatic-rich molecules towards three-dimensional scaffolds that can better probe the complex topologies of biological targets. This guide provides a deep, technical exploration of azaspiro[3.3]heptane derivatives, a class of strained spirocycles that has emerged as a powerful tool in modern drug design. We will dissect the core structural features, strategic advantages in modulating physicochemical properties, key synthetic pathways, and impactful applications of this scaffold. Through detailed protocols, comparative data, and real-world case studies, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the unique properties of azaspiro[3.3]heptanes to overcome common challenges in lead optimization and deliver superior clinical candidates.

The Strategic Imperative for 3D Scaffolds: Beyond "Flatland"

For decades, drug discovery was dominated by aromatic and heteroaromatic rings, valued for their synthetic accessibility and predictable interactions. However, this "flatland" approach is associated with significant liabilities, including poor solubility, high metabolic turnover, and off-target promiscuity. The industry's pivot towards molecules with greater sp³-character and three-dimensionality is a direct response to these challenges.

Azaspiro[3.3]heptanes are at the forefront of this movement. Comprising two fused four-membered azetidine rings, this rigid, compact scaffold offers a unique set of properties that distinguish it from traditional saturated heterocycles like piperidine and morpholine. Its constrained conformation minimizes the entropic penalty upon binding to a target, while providing well-defined exit vectors for substituents, allowing for precise, multi-directional exploration of chemical space.[1][2]

Core Structural Features and Physicochemical Impact

The primary value of the azaspiro[3.3]heptane core lies in its function as a bioisostere , a structural surrogate for commonly used rings like piperidine, piperazine, and morpholine.[3][4][5] However, this replacement is not merely a substitution but a strategic enhancement of molecular properties.

Conformational Rigidity and Exit Vectors

Unlike the flexible chair/boat conformations of a piperidine ring, the azaspiro[3.3]heptane framework is conformationally rigid. This rigidity provides a predictable geometry, ensuring that substituents are held in specific spatial orientations. This is critical for optimizing interactions with complex protein binding sites and can lead to significant gains in potency and selectivity.[6][7] The spirocyclic nature creates orthogonal "exit vectors," allowing medicinal chemists to attach pharmacophoric groups in distinct, well-defined directions from a central core.[8]

Fig 1. Bioisosteric replacement of flexible piperidines with rigid azaspiro[3.3]heptanes.
Modulating Lipophilicity and Solubility: The pKa Effect

A key, and somewhat counterintuitive, advantage of replacing a six-membered heterocycle with an azaspiro[3.3]heptane is the potential to lower lipophilicity (measured as logD at pH 7.4) despite adding a carbon atom. This phenomenon is primarily driven by an increase in the basicity (pKa) of the scaffold's nitrogen atom.[9]

In a morpholine or piperazine, the second heteroatom (O or N) is in the β-position to the nitrogen, exerting an inductive electron-withdrawing effect that lowers the nitrogen's pKa. In analogous 2-oxa-6-azaspiro[3.3]heptanes or 2,6-diazaspiro[3.3]heptanes, the heteroatom is in the γ-position, significantly reducing this inductive effect. The resulting higher pKa means the molecule is more protonated at physiological pH, leading to increased aqueous solubility and a lower logD.[9]

However, this effect is context-dependent. For N-linked 2-azaspiro[3.3]heptanes (replacing an N-substituted piperidine), the addition of carbon without the pKa-modulating effect of a second heteroatom typically leads to an increase in logD by +0.2 to +0.5.[9]

Scaffold Replacement Parent Compound Motif Azaspiro[3.3]heptane Analogue Typical ΔpKa Typical ΔlogD₇.₄ Rationale
Morpholine Replacement 2-oxa-6-azaspiro[3.3]heptane6a+1.5-1.2Increased basicity from removing β-heteroatom effect.[9]
Piperazine Replacement 2,6-diazaspiro[3.3]heptane2b+1.0 to +2.0-0.5 to -1.1Significantly increased basicity leads to higher protonation.[9]
C-Linked Piperidine C-linked 2-azaspiro[3.3]heptane27b+0.5 to +1.0-0.2 to -0.9Increased basicity of the spiro-analogue nitrogen.[9]
N-Linked Piperidine N-linked 2-azaspiro[3.3]heptane30bN/A+0.2 to +0.5Lipophilicity increases as expected with the addition of carbon.[9]
(Data synthesized from analysis in Degorce et al., ACS Med. Chem. Lett. 2019)[9]
Enhancing Metabolic Stability

The rigid, strained nature of the azaspiro[3.3]heptane core often imparts superior metabolic stability. The quaternary spirocyclic carbon atom and the surrounding framework can sterically hinder the approach of metabolic enzymes like Cytochrome P450s, protecting both the scaffold itself and adjacent functional groups from oxidative metabolism. This can lead to improved pharmacokinetic profiles, including longer half-life and reduced clearance.[6]

Synthetic Strategies and Key Protocols

The successful adoption of any chemical scaffold hinges on its synthetic accessibility. Fortunately, robust and scalable routes to various azaspiro[3.3]heptane cores have been developed.

General Workflow: Cycloaddition and Reduction

A common and powerful strategy for synthesizing 1-azaspiro[3.3]heptanes involves a two-stage process: a thermal [2+2] cycloaddition followed by reduction.[4][5][10] This method is valued for its reliability and ability to build the strained bicyclic system efficiently.

G start Substituted Cyclobutene step1 Thermal [2+2] Cycloaddition with Graf's Isocyanate (ClO₂S-NCO) start->step1 intermediate Spirocyclic β-Lactam Intermediate step1->intermediate step2 Reduction with Alane (AlH₃) or LiAlH₄ intermediate->step2 end 1-Azaspiro[3.3]heptane Derivative step2->end

Fig 2. Key synthetic workflow for 1-azaspiro[3.3]heptane derivatives.
Detailed Protocol: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

The synthesis of 2-oxa-6-azaspiro[3.3]heptane is crucial as it serves as a bioisostere for morpholine. A scalable, protecting-group-free route has been developed, making this building block highly accessible.[2][11]

Objective: To synthesize 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for antibiotic candidates.[11]

Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)

  • Reaction Setup: To a solution of tribromoneopentyl alcohol (TBNPA) in an appropriate solvent, add a solution of sodium hydroxide under Schotten-Baumann conditions.

  • Cyclization: The hydroxide facilitates an intramolecular Williamson ether synthesis, closing the oxetane ring.

  • Workup and Purification: After reaction completion, perform an aqueous workup. The product, BBMO, is purified by distillation to yield a clear liquid.

Step 2: Azetidine Ring Formation

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-fluoro-4-nitroaniline (1 equivalent) and 3,3-bis(bromomethyl)oxetane (BBMO, 1.2 equivalents) in a solvent such as acetone.

  • Alkylation: Add a base, such as potassium carbonate or aqueous sodium hydroxide (2.5 equivalents), to the mixture. Heat the reaction to the optimal temperature (e.g., 50-60 °C) with stirring for 16 hours.

  • Mechanism: The reaction proceeds via a hydroxide-facilitated double N-alkylation, where the aniline nitrogen displaces both bromine atoms on BBMO to form the second four-membered ring.

  • Workup and Isolation: Upon completion, cool the reaction mixture. The product can be isolated by filtration if it precipitates, or by extraction following the addition of water. The crude product is washed and dried to yield 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane with high purity (>99%) and yield (87% on a 100g scale).[11]

Case Studies: Azaspiro[3.3]heptanes in Action

The true measure of a scaffold's utility is its successful application in drug discovery programs. Azaspiro[3.3]heptane derivatives have been pivotal in advancing candidates targeting a range of diseases.

GPCR Antagonists: Targeting Obesity and Inflammation

G-protein coupled receptors (GPCRs) are one of the largest and most important families of drug targets.[12] The defined 3D geometry of azaspiro[3.3]heptanes makes them excellent scaffolds for ligands that require precise positioning of pharmacophores within GPCR binding pockets.

  • Case Study: AZD1979, an MCH-R1 Antagonist AstraZeneca developed AZD1979, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH-R1), a GPCR implicated in the regulation of appetite and energy homeostasis.[13] The molecule incorporates a 2-oxa-6-azaspiro[3.3]heptane moiety. This scaffold was likely chosen to replace a more traditional heterocycle to optimize the molecule's physicochemical properties, such as improving solubility and metabolic stability, while maintaining the rigid conformation necessary for high-affinity binding to the MCH-R1 receptor. In preclinical models, AZD1979 demonstrated its efficacy by reducing body weight in both mice and dogs, validating MCH-R1 as a promising target for the treatment of obesity.[13]

  • Application: CXCR2 Antagonists The CXCR2 receptor is a key mediator of neutrophil migration and is a high-value target for inflammatory diseases like COPD and in immuno-oncology.[14][15] The development of small-molecule CXCR2 antagonists requires scaffolds that can present specific hydrogen bond donors and acceptors in a precise spatial arrangement. The rigidity of the azaspiro[3.3]heptane core is ideally suited for this purpose, serving as a rigid anchor to correctly orient the necessary pharmacophoric elements, potentially leading to higher potency and selectivity over other chemokine receptors.[12]

Kinase Inhibitors: A Rigid Core for a Conserved Target Family

Protein kinases are another major class of drug targets, particularly in oncology.[16][17] While many inhibitors target the conserved ATP-binding hinge region, achieving selectivity remains a major challenge. The use of rigid, 3D scaffolds can help exploit subtle differences in the wider binding site to gain selectivity.

  • Case Study: Bioisosteric Replacement in a PARP Inhibitor Poly(ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, are critical cancer therapeutics. Olaparib contains a piperazine ring. In a head-to-head study, the piperazine moiety was replaced with a 2,6-diazaspiro[3.3]heptane core.[18] This strategic replacement was investigated to modulate the drug's pharmacological profile. The resulting analogue showed high affinity for PARP-1, but interestingly, did not induce DNA damage to the same extent as olaparib at similar concentrations.[18] This demonstrates how the azaspiro[3.3]heptane scaffold can be used to fine-tune not just physicochemical properties but also the specific downstream biological consequences of target engagement, potentially separating desired efficacy from off-target toxicity.

A Decision Framework for the Medicinal Chemist

Incorporating a novel scaffold requires a strategic, evidence-based approach. The following workflow can guide the decision to use an azaspiro[3.3]heptane derivative in a lead optimization program.

G cluster_strat Bioisosteric Replacement Strategy start Lead Compound Identified (Contains Piperidine, Piperazine, etc.) q1 Are there liabilities? (e.g., poor solubility, high metabolic turnover, off-target effects, patent issues) start->q1 consider Consider Azaspiro[3.3]heptane (ASH) Replacement q1->consider Yes end_no Continue with Current Scaffold q1->end_no No q2 What is the connection point? consider->q2 c_linked C-Linked or Heteroatom-Containing (e.g., Morpholine, Piperazine) q2->c_linked C-Linked / X-aza n_linked N-Linked Piperidine q2->n_linked N-Linked predict_c Predict: Lower logD, Higher pKa, Improved Metabolic Stability c_linked->predict_c predict_n Predict: Higher logD, Improved Metabolic Stability n_linked->predict_n synthesize Synthesize & Test ASH Analogue predict_c->synthesize predict_n->synthesize q3 Properties Improved? synthesize->q3 end_success Advance Improved Candidate q3->end_success Yes end_fail Re-evaluate Scaffold Hop or Modify Exit Vectors q3->end_fail No

Fig 3. Decision workflow for employing azaspiro[3.3]heptane scaffolds.

Conclusion and Future Directions

Azaspiro[3.3]heptane derivatives are more than just novel building blocks; they are strategic tools that empower medicinal chemists to solve complex, long-standing problems in drug design. By providing a rigid, three-dimensional framework, they offer a direct route to improving aqueous solubility, enhancing metabolic stability, and achieving greater target selectivity. The development of scalable synthetic routes has made these scaffolds readily accessible for broad application.

As drug discovery continues to tackle increasingly challenging biological targets, the demand for sophisticated, sp³-rich scaffolds will only grow. Azaspiro[3.3]heptanes are poised to be a mainstay in the medicinal chemist's toolbox, enabling the creation of differentiated, best-in-class therapeutics that can escape the liabilities of "flatland" and succeed in the clinic.

References

  • Johansson, A. M., et al. (2016). Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. PubMed. [Link]

  • Degorce, S., Bodnarchuk, M., & Scott, J. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Burkhard, J. A., et al. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]

  • Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Semantic Scholar. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed. [Link]

  • Scott, J. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Dwyer, M. P., & Yu, Y. (2014). CXCR2 receptor antagonists: a medicinal chemistry perspective. PubMed. [Link]

  • Grygorenko, O. O., et al. (2020). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]

  • Patsnap Synapse. (2025). What are the new molecules for CXCR2 antagonists?. Patsnap Synapse. [Link]

  • Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Kirichok, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • van der Haas, R. N. S., et al. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]

  • Carreira, E. M., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Figshare. [Link]

  • Google Patents. (2012). Synthesis method of 6-oxo-2-azaspiro[8][8] heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • ResearchGate. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. ResearchGate. [Link]

  • Stepan, A. F., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • Weng, C. C., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • Van der Veken, P., et al. (2022). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. MDPI. [Link]

  • Urich, R., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Semantic Scholar. [Link]

  • Al-Ostath, A., et al. (2022). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. NIH. [Link]

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Methodological & Application

Application Note & Protocol: A Scalable, Two-Step Synthesis of 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer superior pharmacological properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as "privileged scaffolds." Their inherent three-dimensional structure and conformational rigidity offer distinct advantages over traditional flat, aromatic systems. The 2-oxa-6-azaspiro[3.3]heptane motif, in particular, has garnered significant attention as a valuable bioisostere for the commonly used morpholine ring.[1][2] Its incorporation into drug candidates has been shown to improve key pharmacokinetic properties such as aqueous solubility and metabolic stability while reducing lipophilicity.[2]

This technical guide presents a robust, scalable, and economically viable two-step synthesis for 6-benzyl-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for introducing this spirocycle into more complex molecules. The benzyl group serves as a common protecting group or a stable substituent in final drug compounds. This protocol is designed for researchers, chemists, and process development professionals seeking a reliable method for producing this valuable building block on a multigram to kilogram scale.

The presented strategy circumvents the challenges associated with earlier synthetic routes, such as inefficient and difficult-to-scale deprotection steps, by utilizing a highly efficient cyclization reaction.[3] The protocol is divided into two primary stages: the synthesis of the key electrophile, 3,3-bis(bromomethyl)oxetane (BBMO), followed by its reaction with benzylamine to construct the final spirocyclic product.

Overall Synthetic Strategy

The synthesis is a convergent two-step process, starting from the inexpensive, commercially available flame retardant, 2,2-bis(bromomethyl)-3-bromo-1-propanol (TBNPA).

Synthesis_Scheme TBNPA TBNPA BBMO 3,3-Bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO Step 1: NaOH, Toluene/H₂O (Oxetane Formation) FinalProduct 6-Benzyl-2-oxa-6- azaspiro[3.3]heptane BBMO->FinalProduct Step 2: Base, Solvent (Spirocyclization) Benzylamine Benzylamine Benzylamine->FinalProduct

Caption: High-level overview of the two-step synthetic route.

Part 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

The first critical step is the formation of the oxetane ring from TBNPA. This intramolecular Williamson ether synthesis is a robust and high-yielding reaction that has been successfully demonstrated on a large scale.[3]

Reaction Mechanism and Rationale

The reaction proceeds via an intramolecular SN2 reaction. Under basic conditions (NaOH), the hydroxyl group of TBNPA is deprotonated to form an alkoxide. This nucleophilic alkoxide then attacks one of the adjacent carbon atoms bearing a bromine atom, displacing the bromide and forming the strained four-membered oxetane ring. The use of a biphasic toluene/water system under Schotten-Baumann conditions is effective for this transformation on a large scale.[3]

Mechanism_Step1 cluster_0 Mechanism of Oxetane Formation TBNPA TBNPA (Starting Material) Alkoxide Alkoxide Intermediate TBNPA->Alkoxide NaOH (Deprotonation) TransitionState SN2 Transition State Alkoxide->TransitionState Intramolecular Attack BBMO BBMO (Product) TransitionState->BBMO Bromide Displacement

Caption: Simplified mechanism for the formation of the BBMO intermediate.

Scalable Protocol for BBMO Synthesis

This protocol is adapted from a demonstrated multigram scale-up procedure.[3]

Materials and Equipment:

  • 2000 mL three-neck round-bottom flask

  • Overhead mechanical stirrer with PTFE paddle

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

ReagentM.W.QuantityMolesEquiv.
TBNPA324.89200 g0.6161.0
Sodium Hydroxide (NaOH)40.0073.9 g1.8473.0
Toluene-1200 mL--
Deionized Water-185 mL--

Procedure:

  • Reaction Setup: To a 2000 mL three-neck round-bottom flask equipped with an overhead stirrer, add toluene (1200 mL), 2,2-bis(bromomethyl)-3-bromo-1-propanol (TBNPA) (200 g, 0.616 mol), and a solution of sodium hydroxide (73.9 g, 1.847 mol) in deionized water (185 mL).

  • Reaction Execution: Heat the biphasic mixture to 80 °C and stir vigorously for 16 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extraction: Remove the lower aqueous layer. Wash the organic (toluene) layer with deionized water (2 x 200 mL) and then with brine (1 x 200 mL).

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product is a yellow oil. Purify the crude material by vacuum distillation to obtain 3,3-bis(bromomethyl)oxetane as a colorless liquid, which may solidify upon standing.

Expected Outcome:

  • Yield: ~72%[3]

  • Purity: >95%[3]

  • Appearance: Colorless liquid or white solid.

Part 2: Synthesis of this compound

This step involves the formation of the azetidine ring through a double N-alkylation of benzylamine with the synthesized BBMO. This key bond-forming reaction creates the desired spirocyclic structure.

Reaction Mechanism and Rationale

The reaction is a tandem nucleophilic substitution (SN2) reaction. Benzylamine, a primary amine, acts as the nucleophile. It first attacks one of the electrophilic bromomethyl groups of BBMO, displacing a bromide ion. This is followed by an intramolecular cyclization where the newly formed secondary amine attacks the remaining bromomethyl group, displacing the second bromide ion to form the stable azetidine ring.

The choice of base and solvent is critical for scalability and efficiency. While strong, expensive bases like cesium carbonate can be effective, more economical options like sodium hydroxide or potassium carbonate are preferred for large-scale synthesis.[3] A polar aprotic solvent such as DMF, DMSO, or Sulfolane is typically used to facilitate the SN2 reaction. Benzylamine is a stronger nucleophile than the 2-fluoro-4-nitroaniline used in the reference protocol, which may allow for milder reaction conditions (e.g., lower temperature or shorter reaction time).[3]

Scalable Protocol for this compound Synthesis

This protocol is adapted from the optimized conditions for a similar spirocyclization, adjusted for the reactivity of benzylamine.[3]

Materials and Equipment:

  • 1000 mL three-neck round-bottom flask

  • Overhead mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Standard glassware for work-up and purification

ReagentM.W.QuantityMolesEquiv.
3,3-Bis(bromomethyl)oxetane (BBMO)243.92100 g0.4101.0
Benzylamine107.1548.4 g (49.4 mL)0.4511.1
Potassium Carbonate (K₂CO₃)138.21141.7 g1.0252.5
N,N-Dimethylformamide (DMF)-500 mL--

Procedure:

  • Reaction Setup: To a 1000 mL three-neck round-bottom flask equipped with an overhead stirrer and condenser, add potassium carbonate (141.7 g, 1.025 mol) and DMF (500 mL).

  • Reagent Addition: Add benzylamine (48.4 g, 0.451 mol) to the stirred suspension. Follow with the addition of a solution of 3,3-bis(bromomethyl)oxetane (100 g, 0.410 mol) in a small amount of DMF.

  • Reaction Execution: Heat the reaction mixture to 70-80 °C and stir for 12-16 hours. Monitor the reaction for the disappearance of starting materials by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Pour the filtrate into a larger beaker containing vigorously stirred water (1500 mL). This may cause the product to precipitate or oil out.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 300 mL).

  • Washing: Combine the organic layers and wash with water (2 x 200 mL) and then brine (1 x 200 mL) to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or vacuum distillation to yield the final product.

Expected Outcome:

  • Yield: 80-90% (estimated based on similar reactions)

  • Appearance: White powder or solid.[4]

  • Molecular Formula: C₁₂H₁₅NO[4]

  • Molecular Weight: 189.25 g/mol

Characterization

The final product should be characterized using standard analytical techniques:

  • NMR Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic methylene protons, and singlets or sharp peaks for the two sets of equivalent methylene protons of the azetidine and oxetane rings.

    • ¹³C NMR: Expect signals for the spiro-carbon, the carbons of the oxetane and azetidine rings, the benzylic carbon, and the aromatic carbons.

  • Mass Spectrometry: To confirm the molecular weight (m/z = 190.12 for [M+H]⁺).[4]

  • Purity Analysis: HPLC or GC-MS to determine the purity of the final compound.

Conclusion

This application note provides a comprehensive and scalable two-step protocol for the synthesis of this compound. By leveraging a robust oxetane formation from an inexpensive starting material and an efficient spirocyclization reaction, this method offers a reliable pathway for producing this high-value building block for drug discovery and development programs. The protocol is designed to be adaptable for large-scale production, providing researchers with consistent access to this important spirocyclic scaffold.

References

  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Uniba. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Available at: [Link]

  • ACS Publications. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Available at: [Link]

  • NIH. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Available at: [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

  • Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Available at: [Link]

  • Metin Balci. Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • GeYtHPAT. The Ultimate Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - Exclusive Drop. Available at: [Link]

  • American Chemical Society. Practical and Scalable Two-Step Process for 6‑(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Available at: [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available at: [Link]

  • NIH. 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile. Available at: [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available at: [Link]

  • PMC. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Available at: [Link]

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Application Note & Protocol: Palladium-Catalyzed Debenzylation of 2-Oxa-6-azaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed experimental protocol for the palladium on carbon (Pd/C) catalyzed debenzylation of N-benzyl-2-oxa-6-azaspiro[3.3]heptanes. This reaction is a crucial deprotection step in medicinal chemistry, yielding the free secondary amine of the spirocyclic scaffold, a valuable building block in modern drug discovery.[1][2][3] This document offers an in-depth look at the reaction mechanism, optimization of key parameters, a step-by-step laboratory procedure, and troubleshooting advice to ensure a high-yielding and clean conversion.

Introduction: The Significance of Spirocyclic Scaffolds and Debenzylation

The 2-oxa-6-azaspiro[3.3]heptane moiety is a highly sought-after structural motif in contemporary drug design. Its rigid, three-dimensional structure can lead to improved physicochemical properties such as increased aqueous solubility and metabolic stability when compared to more traditional, planar ring systems.[2] The benzyl group serves as a robust protecting group for the azetidine nitrogen during the synthesis of these complex scaffolds.[4]

Catalytic hydrogenolysis using palladium on carbon (Pd/C) is a widely employed and highly effective method for the removal of N-benzyl groups.[4][5] This process is favored for its mild reaction conditions and the clean formation of the desired amine and toluene as the primary byproduct.[4] However, the efficiency of this transformation can be influenced by several factors, including the choice of catalyst, solvent, and the presence of additives, especially when dealing with nitrogen-containing substrates that can interact with the catalyst surface.[6][7][8]

Mechanistic Insights: The Role of the Palladium Catalyst

The debenzylation reaction proceeds via heterogeneous catalysis on the surface of the palladium metal. The generally accepted mechanism involves the following key steps[4]:

  • Adsorption: Both the N-benzyl-2-oxa-6-azaspiro[3.3]heptane substrate and molecular hydrogen (H₂) are adsorbed onto the active sites of the palladium catalyst.

  • Hydrogen Activation: The H-H bond of the molecular hydrogen is cleaved on the palladium surface to form reactive palladium hydride species.

  • C-N Bond Cleavage: The benzylic carbon-nitrogen bond of the adsorbed amine is cleaved by the activated hydrogen species.

  • Product Formation and Desorption: This cleavage results in the formation of the deprotected 2-oxa-6-azaspiro[3.3]heptane and toluene. These products then desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

G cluster_catalyst Pd/C Catalyst Surface Pd_H Pd-H (Active Species) CN_Cleavage C-N Bond Cleavage Pd_H->CN_Cleavage Pd_Surface Palladium Surface Pd_Surface->Pd_H H₂ Dissociation Pd_Surface->CN_Cleavage Substrate N-Benzyl-Spiroheptane Adsorption Adsorption Substrate->Adsorption H2 H₂ Gas H2->Adsorption Adsorption->Pd_Surface Products Free Amine + Toluene CN_Cleavage->Products Products->Pd_Surface Desorption

Caption: Proposed mechanism for Pd/C-catalyzed N-debenzylation.

Optimizing the Reaction: Key Experimental Parameters

Several variables can be fine-tuned to achieve optimal results in the debenzylation of 2-oxa-6-azaspiro[3.3]heptanes.

ParameterRecommendationRationale & Causality
Catalyst 10% Pd/C or 20% Pd(OH)₂/C (Pearlman's catalyst)While standard Pd/C is effective, Pearlman's catalyst is often more efficient for substrates with basic nitrogen groups, as it can be less prone to poisoning.[6] A combination of both Pd/C and Pd(OH)₂/C has also been reported to enhance reaction rates in some cases.[5]
Catalyst Loading 10-20 mol% PdA higher catalyst loading may be necessary to compensate for any partial catalyst deactivation by the amine substrate or product.[6]
Solvent Protic solvents (e.g., Methanol, Ethanol)Protic solvents are commonly used and generally provide good results.[6] They effectively dissolve the substrate and facilitate the interaction with the solid catalyst.
Additive Acetic Acid (1.0 equivalent)The azetidine nitrogen can coordinate to the palladium surface, leading to catalyst poisoning and slowing the reaction.[6] The addition of a mild acid like acetic acid protonates the nitrogen, reducing its coordination ability and thereby enhancing the reaction rate.[1][7][8]
Hydrogen Source H₂ gas (balloon or Parr shaker) or Transfer HydrogenationDirect hydrogenation with H₂ gas is the standard method. For substrates sensitive to high pressures or for labs not equipped for pressure reactions, transfer hydrogenation using a hydrogen donor like ammonium formate can be a milder and effective alternative.[6][9]
Temperature Room Temperature to 60 °CThe reaction typically proceeds well at room temperature. Gentle heating can be applied to accelerate slow reactions, but care must be taken to avoid side reactions like ring saturation.[6][10]
Pressure 1 atm (balloon) to 50 psiAtmospheric pressure is often sufficient. Increased pressure can significantly speed up the reaction but may also increase the risk of over-reduction.[6]

Detailed Experimental Protocol

This protocol outlines a general procedure for the debenzylation of N-benzyl-2-oxa-6-azaspiro[3.3]heptane using Pd/C and hydrogen gas.

Materials and Equipment:
  • N-benzyl-2-oxa-6-azaspiro[3.3]heptane derivative

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Acetic Acid (AcOH), glacial

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)

  • Vacuum filtration setup (Büchner funnel, filter flask)

  • Rotary evaporator

Step-by-Step Procedure:

G start Start dissolve 1. Dissolve Substrate in Solvent start->dissolve add_acid 2. Add Acetic Acid dissolve->add_acid add_catalyst 3. Add Pd/C Catalyst (under inert atmosphere) add_acid->add_catalyst setup_h2 4. Setup H₂ Atmosphere (Vacuum/H₂ cycles) add_catalyst->setup_h2 react 5. Stir Reaction Mixture (Monitor by TLC/LC-MS) setup_h2->react filter 6. Filter through Celite® (Caution: Catalyst is pyrophoric) react->filter concentrate 7. Concentrate Filtrate filter->concentrate purify 8. Purify Product (if necessary) concentrate->purify end End purify->end

Caption: Experimental workflow for Pd/C-catalyzed debenzylation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-benzyl-2-oxa-6-azaspiro[3.3]heptane substrate (1.0 mmol) in a suitable solvent such as methanol or ethanol (10-20 mL).[4]

  • Acid Addition: Add glacial acetic acid (1.0 mmol, 1.0 equiv) to the solution and stir for a few minutes.[1]

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20 mol% Pd) to the flask. If performing the reaction on a larger scale or with a dry catalyst, it is advisable to do this under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the pyrophoric catalyst from igniting in the presence of solvent vapors and air.

  • Hydrogen Atmosphere: Seal the flask and connect it to a hydrogen source. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen. If using a balloon, inflate it with hydrogen and attach it to the flask via a needle through a septum.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.

  • Workup and Filtration: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[5] Safety Note: The palladium catalyst on the filter paper is highly pyrophoric, especially when dry. Do not allow the filter cake to dry in the air. Quench the catalyst on the Celite® pad with water before disposal.[4]

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the acetate salt of the 2-oxa-6-azaspiro[3.3]heptane.[1]

  • Purification: If necessary, the crude product can be further purified by techniques such as crystallization or column chromatography. The free base can be obtained by a standard basic workup if required for subsequent steps.

Troubleshooting and Field-Proven Insights

  • Slow or Stalled Reaction: This is often due to catalyst poisoning.[6]

    • Solution 1: Ensure an adequate amount of acetic acid has been added.

    • Solution 2: Increase the catalyst loading or switch to Pearlman's catalyst (Pd(OH)₂/C).[6]

    • Solution 3: Check the quality of the Pd/C catalyst. Catalysts can lose activity over time or if improperly stored.[11]

  • Aromatic Ring Saturation: Over-reduction of the toluene byproduct or the benzyl group to a cyclohexylmethyl group is a potential side reaction.[6]

    • Solution 1: Lower the hydrogen pressure and reaction temperature.[6]

    • Solution 2: Consider using transfer hydrogenation with ammonium formate, which can be milder.[6][9]

    • Solution 3: A catalyst pre-treatment strategy, such as stirring the catalyst with hydrogen and acid before adding the substrate, can sometimes improve selectivity.[12][13]

  • Incomplete Conversion:

    • Solution 1: Ensure vigorous stirring to maintain good contact between the substrate, hydrogen, and the heterogeneous catalyst. Poor agitation is a common reason for failed reactions under balloon pressure.[14]

    • Solution 2: Degas the reaction setup thoroughly to remove any oxygen, which can deactivate the catalyst.

Conclusion

The Pd/C-catalyzed debenzylation of N-benzyl-2-oxa-6-azaspiro[3.3]heptanes is a reliable and high-yielding transformation critical for the synthesis of advanced pharmaceutical intermediates. By understanding the underlying mechanism and carefully controlling key experimental parameters such as catalyst choice, solvent, and the use of acidic additives, researchers can consistently achieve excellent results. This protocol provides a robust starting point for this important deprotection step, enabling the efficient generation of valuable spirocyclic building blocks.

References

  • BenchChem. Troubleshooting Incomplete Debenzylation of Benzyloxypyridines. BenchChem Technical Support Center.
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  • Li, J. J. More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online.
  • van der Haas, R. N. S., et al. Synthesis and Properties of 2-Oxa-6-azaspiro[3.
  • Carreira, E. M., et al. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
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  • Wallace, C. D., et al. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
  • O'Brien, A., et al. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis.
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  • O'Brien, A. G. et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development.
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  • Reddit. Can Pd/C go bad?
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The Strategic Integration of 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane in the Synthesis of Neurological Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Compelling Case for Spirocyclic Scaffolds in Neurological Drug Discovery

In the intricate landscape of neurological drug development, the pursuit of novel molecular architectures that offer superior physicochemical and pharmacological properties is relentless. Spirocyclic scaffolds, characterized by their unique three-dimensional structures, have emerged as a powerful tool for medicinal chemists.[1][2] Their rigid frameworks allow for precise spatial orientation of functional groups, leading to enhanced target specificity and improved pharmacokinetic profiles.[3] Among these, the 2-oxa-6-azaspiro[3.3]heptane moiety has garnered significant attention as a bioisosteric replacement for commonly used motifs such as morpholine and piperidine, offering advantages in terms of aqueous solubility and metabolic stability.[4][5][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 6-benzyl-2-oxa-6-azaspiro[3.3]heptane in the synthesis of promising neurological drug candidates. The benzyl group serves as a crucial protecting group for the secondary amine, enabling versatile functionalization of the scaffold before its deprotection and incorporation into the final molecule.[1] We will focus on a practical, step-by-step synthesis of a key neurological drug target inhibitor, illustrating the versatility and utility of this unique building block.

Core Rationale: Bioisosterism and Physicochemical Enhancement

The decision to incorporate the 2-oxa-6-azaspiro[3.3]heptane scaffold in place of more traditional heterocycles is a strategic one, rooted in the principles of bioisosterism and property modulation.

Table 1: Comparative Physicochemical Properties of Morpholine and 2-Oxa-6-azaspiro[3.3]heptane

PropertyMorpholine2-Oxa-6-azaspiro[3.3]heptaneRationale for Neurological Drug Design
LogP -0.85-0.7The spirocyclic core, despite having more carbon atoms, can lead to a decrease in lipophilicity (LogD at physiological pH) due to its impact on the amine's basicity.[7] This can be advantageous for CNS drugs where a delicate balance of lipophilicity is required for blood-brain barrier penetration without excessive non-specific binding.
pKa 8.36Higher than morpholineThe increased basicity of the nitrogen in the spirocycle can enhance interactions with biological targets and improve aqueous solubility.[7]
Three-Dimensionality Relatively flatRigid, 3D structureThe spirocyclic nature provides a fixed, three-dimensional arrangement of substituents, allowing for more precise and potentially stronger interactions with the target protein's binding pocket.[8] This can lead to improved potency and selectivity.
Metabolic Stability Susceptible to oxidationGenerally more stableThe quaternary spirocyclic carbon can shield adjacent positions from metabolic enzymes, potentially leading to improved metabolic stability and a longer half-life in vivo.[6]

This strategic substitution is exemplified in the design of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1] The highly potent and selective LRRK2 inhibitor, PF-06447475, features a morpholine ring.[1] Replacing this with a 2-oxa-6-azaspiro[3.3]heptane moiety presents a compelling strategy to potentially enhance the compound's drug-like properties.[7]

Experimental Protocols: Synthesis of a LRRK2 Inhibitor Analogue

The following protocols outline a detailed, multi-step synthesis of a neurological drug candidate targeting LRRK2, utilizing this compound as a key building block.

Workflow Overview

G cluster_0 Part 1: Synthesis of Key Intermediates cluster_1 Part 2: Assembly of the Core Structure cluster_2 Part 3: Final Product Synthesis A Synthesis of This compound C Coupling of Spirocycle and Pyrimidine A->C B Synthesis of 5-Bromo-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine B->C D Suzuki Coupling C->D E Benzyl Deprotection D->E

Caption: Synthetic workflow for the LRRK2 inhibitor analogue.

Part 1: Synthesis of Key Intermediates

Protocol 1.1: Synthesis of this compound

This protocol describes the synthesis of the N-benzyl protected spirocycle, a crucial intermediate for subsequent reactions. The benzyl group can be readily removed in the final step.[1]

  • Materials: 3,3-Bis(bromomethyl)oxetane, Benzylamine, Sodium carbonate, Acetonitrile.

  • Procedure:

    • To a solution of 3,3-bis(bromomethyl)oxetane (1 equivalent) in acetonitrile, add benzylamine (1.1 equivalents) and sodium carbonate (2.5 equivalents).

    • Heat the reaction mixture to reflux (approximately 82°C) and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a crystalline solid.

Protocol 1.2: Synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This intermediate is the core heterocyclic system to which the spirocycle will be attached.[9]

  • Materials: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, N-Bromosuccinimide (NBS), Chloroform.

  • Procedure:

    • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in chloroform.

    • Add N-bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated to 40-50°C to ensure completion. Monitor by TLC or LC-MS.

    • Upon completion, a precipitate will form. Cool the mixture in an ice bath and filter the solid.

    • Wash the solid with cold chloroform and dry under vacuum to afford 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[9]

Part 2: Assembly of the Core Structure

Protocol 2.1: Coupling of this compound and 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This nucleophilic aromatic substitution reaction connects the two key intermediates.

  • Materials: this compound, 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, Diisopropylethylamine (DIPEA), N-Methyl-2-pyrrolidone (NMP).

  • Procedure:

    • In a sealed vial, dissolve 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and this compound (1.2 equivalents) in NMP.

    • Add DIPEA (3 equivalents) to the mixture.

    • Heat the reaction mixture to 100-120°C for 12-18 hours. Monitor the reaction progress by LC-MS.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 6-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2-oxa-6-azaspiro[3.3]heptane.

Part 3: Final Product Synthesis

Protocol 3.1: Suzuki Coupling

The final carbon-carbon bond is formed via a palladium-catalyzed Suzuki coupling reaction.[10]

  • Materials: 6-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2-oxa-6-azaspiro[3.3]heptane, (3-Cyanophenyl)boronic acid, Tetrakis(triphenylphosphine)palladium(0), Sodium carbonate, 1,4-Dioxane, Water.

  • Procedure:

    • To a microwave vial, add 6-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2-oxa-6-azaspiro[3.3]heptane (1 equivalent), (3-cyanophenyl)boronic acid (1.5 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents), and sodium carbonate (3 equivalents).

    • Add a 3:1 mixture of 1,4-dioxane and water.

    • Seal the vial and heat in a microwave reactor to 120-140°C for 30-60 minutes. Monitor by LC-MS.

    • Upon completion, cool the reaction mixture and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the N-benzyl protected final product.

Protocol 3.2: Benzyl Deprotection

The final step is the removal of the benzyl protecting group to yield the free amine.[1]

  • Materials: N-Benzyl protected final product, Palladium on carbon (10 wt%), Methanol, Acetic acid (catalytic), Hydrogen gas.

  • Procedure:

    • Dissolve the N-benzyl protected product in methanol and add a catalytic amount of acetic acid.

    • Add 10 wt% palladium on carbon (approximately 10 mol% of palladium).

    • Place the reaction mixture under a hydrogen atmosphere (5 bar) and stir vigorously at room temperature for 16 hours.[1]

    • Monitor the reaction by LC-MS until complete conversion is observed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the final LRRK2 inhibitor analogue. The product can be further purified by preparative HPLC if necessary.

Expected Results and Data Interpretation

The successful synthesis will yield the target LRRK2 inhibitor analogue. The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and HRMS).

Table 2: Anticipated Biological Activity Profile

CompoundLRRK2 IC₅₀ (nM)Kinase SelectivityBrain Penetration (Kp,uu)Rationale for Design
PF-06447475 (Parent) 3HighGoodPotent and selective LRRK2 inhibitor.[9]
Spirocyclic Analogue Expected to be potentExpected to be highPotentially improvedThe 2-oxa-6-azaspiro[3.3]heptane moiety is designed to maintain or improve potency while enhancing physicochemical properties like solubility and metabolic stability, which can positively impact brain penetration and overall in vivo performance.[7]

The synthesized analogue should be evaluated in a panel of in vitro and in vivo assays to determine its potency, selectivity, pharmacokinetic properties, and efficacy in models of Parkinson's disease. Key assays include LRRK2 enzymatic assays, cellular assays measuring LRRK2 phosphorylation, kinase selectivity panels, and in vivo studies in rodent models to assess brain penetration and target engagement.[11][12]

Signaling Pathway and Mechanism of Action

G LRRK2 LRRK2 Kinase (e.g., G2019S mutation) Substrate Downstream Substrates (e.g., Rab proteins) LRRK2->Substrate Phosphorylation Dysfunction Cellular Dysfunction (e.g., impaired vesicular trafficking, mitochondrial dysfunction) Substrate->Dysfunction Neurodegeneration Neurodegeneration (Parkinson's Disease) Dysfunction->Neurodegeneration Inhibitor Spirocyclic LRRK2 Inhibitor (Synthesized Analogue) Inhibitor->LRRK2 Inhibition

Caption: LRRK2 signaling pathway and point of intervention.

Mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's disease, leading to increased kinase activity.[13] This aberrant activity is thought to contribute to neuronal dysfunction and degeneration through the phosphorylation of various downstream substrates, impacting processes like vesicular trafficking and mitochondrial function.[14] The synthesized spirocyclic analogue, by inhibiting LRRK2 kinase activity, is designed to block these pathological downstream effects, thereby offering a potential neuroprotective therapeutic strategy.[11]

Conclusion

The this compound scaffold is a valuable and versatile building block for the synthesis of novel neurological drug candidates. Its strategic use as a bioisostere for more conventional heterocyclic motifs can lead to compounds with improved physicochemical and pharmacological properties. The detailed protocols provided herein for the synthesis of a potent LRRK2 inhibitor analogue serve as a practical guide for researchers in the field, demonstrating a clear pathway from scaffold selection to the generation of promising therapeutic leads. The continued exploration of such innovative molecular architectures will undoubtedly play a crucial role in the future of neurological drug discovery.

References

  • Thieme Chemistry. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Available from: [Link]

  • PubChem. 2-Oxa-6-azaspiro[3.3]heptane. National Center for Biotechnology Information. Available from: [Link]

  • ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available from: [Link]

  • Hilaris Publisher. (2022). Medicinal Chemistry. Available from: [Link]

  • PubMed. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • ResearchGate. (2023). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Available from: [Link]

  • MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules. Available from: [Link]

  • ResearchGate. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]

  • ResearchGate. (2022). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Available from: [Link]

  • ResearchGate. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. Available from: [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]

  • Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available from: [Link]

  • bioRxiv. (2024). Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. Available from: [Link]

  • Molecular Neurodegeneration. (2025). LRRK2 kinase activity regulates Parkinson's disease-relevant lipids at the lysosome. Available from: [Link]

  • NIH National Library of Medicine. (2011). Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson's Disease. ACS Chemical Neuroscience. Available from: [Link]

  • PubMed. (2024). LRRK2 kinase inhibition protects against Parkinson's disease-associated environmental toxicants. Neurobiology of Disease. Available from: [Link]

  • PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. Available from: [Link]

  • Wiley Online Library. (2006). Suzuki Coupling at the 2-Position of Densely Functionalized Pyrimidones. Helvetica Chimica Acta. Available from: [Link]

  • NIH National Library of Medicine. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available from: [Link]

  • NIH National Library of Medicine. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available from: [Link]

  • NIH National Library of Medicine. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. Available from: [Link]

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • NIH National Library of Medicine. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available from: [Link]

  • ResearchGate. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidine derivatives. RSC Advances. Available from: [Link]

  • MIT Media Lab. (2021). Inhibition of LRRK2 kinase activity promotes anterograde axonal transport and presynaptic targeting of α-synuclein. Available from: [Link]

  • PubMed. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. Available from: [Link]

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Step-by-step synthesis of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts for improved stability.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Step-by-Step Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts for Improved Stability

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2-Oxa-6-azaspiro[3.3]heptane Sulfonates

2-Oxa-6-azaspiro[3.3]heptane (OASH) has emerged as a critical building block in modern medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive bioisostere for commonly used motifs like morpholine, offering a unique vector for exploring chemical space and improving pharmacological properties.[1][2] However, the free base of OASH can be challenging to handle and store, and its common oxalate salt suffers from low solubility and stability issues, limiting its utility in drug development workflows.[1][3]

This application note provides a detailed, field-proven guide to the synthesis of 2-oxa-6-azaspiro[3.3]heptane as various sulfonate salts (e.g., mesylate, besylate, tosylate). The conversion to a sulfonate salt is a key strategy for enhancing the compound's physicochemical properties. Sulfonic acids are strong acids, ensuring complete and stable salt formation with the basic azetidine nitrogen of OASH.[4][5] This protocol results in a product that is not only more thermally stable and less hygroscopic but also exhibits significantly improved solubility in organic solvents, thereby expanding its applicability in a wider range of reaction conditions.[1][3]

We will detail an improved, scalable synthesis of the OASH free base from a protected intermediate, followed by a robust protocol for the formation and isolation of crystalline, high-purity sulfonate salts.

Part 1: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Free Base

The synthesis of the OASH free base is the crucial first step. A common and scalable route involves the deprotection of N-Boc-2-oxa-6-azaspiro[3.3]heptane. The Boc (tert-butyloxycarbonyl) protecting group is favored due to its stability under various reaction conditions and its straightforward, high-yield removal under acidic conditions.[6][7]

Protocol 1: Boc Deprotection to Yield OASH Free Base

This protocol describes the acidic hydrolysis of N-Boc-2-oxa-6-azaspiro[3.3]heptane to yield the free amine.

Materials:

  • N-Boc-2-oxa-6-azaspiro[3.3]heptane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve N-Boc-2-oxa-6-azaspiro[3.3]heptane (1.0 equiv.) in dichloromethane (DCM, approx. 5-10 mL per gram of starting material).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise to the stirred solution. Causality Note: The strong acid protonates the carbamate, initiating its collapse into the amine, carbon dioxide, and tert-butyl cation.[7][8] Using an excess of TFA ensures a rapid and complete reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

  • Work-up - Quenching: Carefully pour the reaction mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess TFA. Continue adding the NaHCO₃ solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Note: The resulting free base is often an oil and should be used promptly in the next step due to its potential instability upon prolonged storage.

Workflow for OASH Free Base Synthesis

A Dissolve N-Boc-OASH in DCM B Cool to 0 °C A->B Setup C Add Trifluoroacetic Acid (TFA) B->C Reagent D Stir at RT (1-3h) Monitor by TLC/LC-MS C->D Reaction E Quench with sat. NaHCO₃ D->E Work-up F Extract with DCM E->F G Dry & Concentrate F->G H OASH Free Base (Use Immediately) G->H Product

Caption: Boc-deprotection workflow for OASH free base synthesis.

Part 2: Synthesis of Stable OASH Sulfonate Salts

The direct conversion of the crude OASH free base into a stable, crystalline sulfonate salt is highly advantageous. This process not only purifies the compound but also confers the desired stability for long-term storage and use.[1][3]

Protocol 2: OASH Sulfonate Salt Formation

This general protocol can be adapted for various sulfonic acids, such as methanesulfonic acid, benzenesulfonic acid, or p-toluenesulfonic acid.

Materials:

  • Crude 2-oxa-6-azaspiro[3.3]heptane (OASH) free base from Protocol 1

  • Sulfonic acid of choice (e.g., methanesulfonic acid, p-toluenesulfonic acid monohydrate) (1.05 equiv.)

  • Methanol (MeOH)

  • Methyl tert-butyl ether (MTBE)

  • Büchner funnel and filter paper

  • Vacuum oven

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude OASH free base in a minimal amount of methanol (MeOH).

  • Salt Formation: In a separate flask, dissolve the sulfonic acid (1.05 equiv.) in methanol. Add this acidic solution dropwise to the stirred solution of the OASH free base at room temperature. Causality Note: A slight excess of the sulfonic acid ensures complete protonation of the basic amine, driving the salt formation to completion.

  • Precipitation/Crystallization: Upon addition, a precipitate will often form immediately. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation. If no precipitate forms, an anti-solvent such as methyl tert-butyl ether (MTBE) can be added slowly until the solution becomes cloudy and precipitation begins.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold MTBE to remove any soluble impurities.

  • Drying: Dry the crystalline salt under vacuum at 40-50 °C to a constant weight. The resulting sulfonate salt is typically a stable, non-hygroscopic, crystalline solid.[1]

Workflow for OASH Sulfonate Salt Synthesis

A Dissolve OASH Free Base in Methanol B Add Methanolic Solution of Sulfonic Acid (1.05 eq) A->B Salt Formation C Stir at RT (1-2h) Precipitation Occurs B->C Crystallization D Isolate solid by Vacuum Filtration C->D Isolation E Wash Cake with cold MTBE D->E F Dry Under Vacuum E->F G Crystalline OASH Sulfonate Salt F->G Final Product

Caption: General workflow for OASH sulfonate salt formation.

Part 3: Comparative Data & Stability

The choice of sulfonate counterion can subtly influence the physicochemical properties of the final salt. A primary advantage of sulfonate salts over the previously common oxalate salt is the marked improvement in stability and solubility.[1][3]

Salt FormMolecular Weight ( g/mol )Melting Point (°C)Solubility (Methanol)Hygroscopicity
OASH Free Base 99.13N/A (Liquid)Freely SolubleHigh
OASH Oxalate 189.17~180 (dec.)LowModerate
OASH Mesylate 195.24>200GoodNon-hygroscopic
OASH Besylate 257.32>190GoodNon-hygroscopic
OASH Tosylate 271.34>210GoodNon-hygroscopic
Data is representative and compiled from literature sources for comparative purposes.[1]

Part 4: Stability Testing Protocol

To empirically validate the improved stability of the synthesized sulfonate salts, a standardized stability testing protocol should be employed.

Protocol 3: Accelerated Stability Assessment

Objective: To compare the chemical and physical stability of different OASH salt forms under accelerated storage conditions (e.g., 40 °C / 75% Relative Humidity).

Methodology:

  • Sample Preparation: Place accurately weighed samples (approx. 10-20 mg) of each salt form (e.g., oxalate, mesylate, tosylate) into separate, open glass vials.

  • Storage: Place the vials into a calibrated stability chamber set to 40 °C and 75% relative humidity (RH).

  • Time Points: Pull samples for analysis at initial (T=0) and subsequent time points (e.g., 1 week, 2 weeks, 4 weeks).

  • Analysis: At each time point, analyze the samples using the following methods:

    • Appearance: Visually inspect for any changes in color or physical state (e.g., deliquescence).

    • Purity Assay (HPLC): Use a validated High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and detect any degradation products.

    • Water Content (Karl Fischer): Determine the water content to assess hygroscopicity.

    • Powder X-Ray Diffraction (PXRD): Analyze the solid-state form to detect any polymorphic changes or disproportionation.

Workflow for Stability Assessment

A Prepare Samples (Oxalate, Mesylate, Tosylate) B Store at 40°C / 75% RH A->B Setup C Pull Samples at T=0, 1, 2, 4 weeks B->C Aging D Analysis C->D E HPLC Purity D->E F Karl Fischer (Water Content) D->F G PXRD (Solid Form) D->G H Compare Data & Assess Stability E->H Evaluation F->H Evaluation G->H Evaluation

Caption: Workflow for comparative stability testing of OASH salts.

Conclusion

The conversion of 2-oxa-6-azaspiro[3.3]heptane into its sulfonate salts represents a critical enabling step for its broader application in drug discovery and development. The protocols outlined in this note provide a robust and scalable pathway to produce OASH salts that are crystalline, non-hygroscopic, and exhibit superior solubility and stability compared to the free base or oxalate salt.[1][2][3] This enhanced profile facilitates easier handling, formulation, and downstream chemical modification, ultimately accelerating the development of new therapeutic agents based on this valuable spirocyclic scaffold.

References

  • Thieme Chemistry. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synfacts, 13(05), 0463. [Link]

  • Eldridge, P. G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1545–1553. [Link]

  • Thieme Chemistry. (2017). News: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. [Link]

  • Eldridge, P. G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. [Link]

  • Bharate, S. S. (2021). Modulation of biopharmaceutical properties of drugs using sulfonate and sulfate salt formation. Journal of Drug Delivery Science and Technology, 66, 102913. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

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Application Notes and Protocols: Synthesis of the Antibiotic TBI-223 Utilizing 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane as a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Antibiotic Development

The relentless rise of antibiotic resistance necessitates the exploration of novel chemical architectures that can overcome existing resistance mechanisms. Spirocyclic systems, characterized by their unique three-dimensional structures, have emerged as privileged scaffolds in medicinal chemistry.[1] Their rigid conformations can enhance binding affinity to biological targets and improve pharmacokinetic properties.[2] The 2-oxa-6-azaspiro[3.3]heptane moiety, in particular, has garnered significant interest as a bioisosteric replacement for traditional groups like morpholine, offering improved drug-like properties.[2][3]

This document provides a comprehensive guide for the synthesis of the promising antibiotic candidate TBI-223, an oxazolidinone derivative with potent activity against Mycobacterium tuberculosis and other multidrug-resistant bacteria.[4][5] TBI-223 is a notable advancement over earlier oxazolidinones like linezolid, exhibiting a similar therapeutic impact with potentially reduced toxicity.[1][6] We will detail a practical and scalable synthetic pathway that utilizes 6-benzyl-2-oxa-6-azaspiro[3.3]heptane as a key, albeit protected, intermediate en route to the core spirocyclic amine, which is then elaborated to the final active pharmaceutical ingredient (API).

Synthetic Strategy Overview: A Modular Approach to TBI-223

The synthesis of TBI-223 can be conceptually divided into three main stages:

  • Synthesis of the Core Spirocycle: Preparation of the N-protected this compound. This intermediate secures the crucial spirocyclic framework.

  • Deprotection and Arylation: Removal of the benzyl protecting group to yield the free secondary amine, 2-oxa-6-azaspiro[3.3]heptane, followed by its coupling with a suitable fluoronitrobenzene derivative. An alternative, more direct, and scalable approach to the arylated intermediate will also be presented.

  • Elaboration to TBI-223: A multi-step conversion of the arylated spirocycle to the final TBI-223 molecule, involving nitro group reduction, oxazolidinone ring formation, and installation of the characteristic carbamate side chain.

This modular approach allows for optimization at each stage and is amenable to scale-up for potential drug development pipelines.

PART 1: Synthesis of the 2-Oxa-6-azaspiro[3.3]heptane Core

The 2-oxa-6-azaspiro[3.3]heptane core is a critical building block. Here, we present a robust method for its synthesis via an N-benzylated intermediate, followed by deprotection.

Protocol 1: Synthesis of this compound

This protocol involves the cyclization of a suitable precursor with benzylamine.

Materials:

  • 3,3-Bis(bromomethyl)oxetane

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,3-bis(bromomethyl)oxetane (1.0 eq) in acetonitrile, add benzylamine (1.1 eq) and potassium carbonate (2.5 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Deprotection of this compound

The removal of the benzyl group is efficiently achieved by catalytic hydrogenation.[3]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Acetic acid (catalytic amount)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add a catalytic amount of acetic acid.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (5 bar) and stir vigorously for 16 hours at room temperature.[3]

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • The resulting filtrate contains 2-oxa-6-azaspiro[3.3]heptane as its acetate salt and can be used directly in the subsequent step or the free base can be isolated after appropriate workup.

PART 2: A Scalable, Protecting-Group-Free Route to the Key Arylated Intermediate

Recent process chemistry research has identified a more efficient and scalable route to the direct precursor of TBI-223, bypassing the need for a protecting group on the spirocyclic nitrogen.[4][7][8] This two-step process is highly recommended for larger-scale synthesis.

Workflow for the Scalable Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

G cluster_0 Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO) cluster_1 Step 2: Alkylation of 2-Fluoro-4-nitroaniline TBNPA Tribromoneopentyl Alcohol (TBNPA) NaOH Sodium Hydroxide (aq) TBNPA->NaOH Schotten-Baumann Conditions BBMO 3,3-Bis(bromomethyl)oxetane (BBMO) NaOH->BBMO BBMO2 BBMO (from Step 1) FNA 2-Fluoro-4-nitroaniline Base Hydroxide Base FNA->Base Alkylation BBMO2->Base Intermediate 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane Base->Intermediate

Caption: Scalable two-step synthesis of the key TBI-223 intermediate.

Protocol 3: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

This protocol is adapted from a scalable process development study.[7][8]

Materials:

  • Tribromoneopentyl alcohol (TBNPA)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Water

Procedure:

  • Prepare a solution of sodium hydroxide in water.

  • In a separate vessel, dissolve tribromoneopentyl alcohol in toluene.

  • Under vigorous stirring, add the TBNPA solution to the aqueous NaOH solution (Schotten-Baumann conditions).

  • Heat the biphasic mixture to reflux and maintain for several hours until the reaction is complete.

  • Cool the mixture, separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product is purified by distillation to yield 3,3-bis(bromomethyl)oxetane. An isolated yield of 72% with >95% purity has been reported.[7][8]

Protocol 4: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This optimized, protecting-group-free alkylation is a key cost-saving step.[7][9][10]

Materials:

  • 2-Fluoro-4-nitroaniline

  • 3,3-Bis(bromomethyl)oxetane (BBMO)

  • Potassium hydroxide (KOH) or another suitable base

  • Dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent

  • Water

Procedure:

  • To a solution of 2-fluoro-4-nitroaniline (1.0 eq) in DMSO, add powdered potassium hydroxide (2.5 eq).

  • Add a solution of 3,3-bis(bromomethyl)oxetane (1.2 eq) in DMSO dropwise to the mixture.

  • Heat the reaction mixture to 80-90°C and stir for 16 hours.[7]

  • Monitor the reaction by HPLC for the consumption of starting materials.

  • Upon completion, cool the reaction to room temperature and quench by the addition of water.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with water and dry under vacuum to yield 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. This reaction has been demonstrated on a 100g scale with an isolated yield of 87% and >99% purity.[7][10]

PART 3: Final Elaboration to TBI-223

The final stage of the synthesis involves a sequence of transformations to construct the oxazolidinone ring and append the side chain.

Synthetic Pathway from Intermediate to TBI-223

G Nitro 6-(2-Fluoro-4-nitrophenyl)- 2-oxa-6-azaspiro[3.3]heptane Aniline 2-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline Nitro->Aniline Nitro Reduction (e.g., Pd/C, H₂) Oxazolidinone_core (S)-3-(3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)- 5-(hydroxymethyl)oxazolidin-2-one Aniline->Oxazolidinone_core Oxazolidinone Ring Formation (e.g., (R)-glycidyl butyrate) TBI223 TBI-223 (S)-methyl ((3-(3-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)- 2-oxooxazolidin-5-yl)methyl)carbamate Oxazolidinone_core->TBI223 Side Chain Installation (multi-step)

Caption: Final synthetic steps towards the antibiotic TBI-223.

Protocol 5: Reduction of the Nitro Group

A standard catalytic hydrogenation is employed for the reduction of the aromatic nitro group.

Materials:

  • 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • Suspend 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3..3]heptane (1.0 eq) in methanol or ethyl acetate.

  • Add 10% Pd/C catalyst (5-10 mol%).

  • Place the mixture under a hydrogen atmosphere (typically 1-3 bar) and stir vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline, which is often used in the next step without further purification.

Protocol 6: Oxazolidinone Ring Formation and Side Chain Installation

This multi-step sequence is critical for establishing the core structure and stereochemistry of TBI-223. The synthesis of oxazolidinones from anilines is well-precedented.[3]

Materials:

  • 2-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline

  • (R)-Glycidyl butyrate

  • Lithium tert-butoxide

  • Tetrahydrofuran (THF)

  • Methanesulfonyl chloride

  • Sodium azide

  • Triphenylphosphine

  • Methyl chloroformate

  • Dichloromethane (DCM)

  • Triethylamine

Procedure:

  • Oxazolidinone Ring Formation:

    • To a solution of 2-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline (1.0 eq) in THF, add (R)-glycidyl butyrate (1.1 eq).

    • Cool the mixture to 0°C and add lithium tert-butoxide (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • The combined organic layers are dried and concentrated. The crude product, (S)-3-(3-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one, is purified by column chromatography.

  • Conversion of Hydroxymethyl to Aminomethyl Group (via Azide):

    • Dissolve the product from the previous step in dichloromethane and cool to 0°C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir at 0°C for 1-2 hours. After completion, wash the reaction mixture with water and brine, dry, and concentrate to yield the mesylate.

    • Dissolve the crude mesylate in DMF and add sodium azide (1.5 eq). Heat the mixture to 60-70°C for 4-6 hours.

    • Cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are dried and concentrated to give the azidomethyl intermediate.

    • Dissolve the azide in a mixture of THF and water. Add triphenylphosphine (1.2 eq) and stir at room temperature for 8-12 hours to effect the Staudinger reduction.

    • Concentrate the reaction mixture and purify to obtain the aminomethyl intermediate.

  • Carbamate Formation to Yield TBI-223:

    • Dissolve the aminomethyl intermediate in dichloromethane and cool to 0°C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methyl chloroformate (1.2 eq).

    • Stir at 0°C for 2-4 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude product is purified by recrystallization or column chromatography to yield TBI-223.

Quantitative Data Summary

StepKey ReagentsSolventTypical YieldPurityReference
Synthesis of BBMOTBNPA, NaOHToluene72%>95%[7][8]
Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane2-Fluoro-4-nitroaniline, BBMO, KOHDMSO87%>99%[7][10]

Conclusion

The synthesis of TBI-223, a promising next-generation oxazolidinone antibiotic, is achievable through a well-defined synthetic sequence. The use of this compound as a protected intermediate is a viable strategy, although a more recent, scalable, and protecting-group-free route to the key arylated spirocycle offers significant advantages in terms of process efficiency and cost-effectiveness. The protocols detailed herein provide a comprehensive guide for researchers in the field of antibiotic development to access this important molecule and its analogues for further investigation.

References

  • Current Updates on Oxazolidinone and Its Significance - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents - PMC - NIH. (2022, July 29). Retrieved January 19, 2026, from [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - ACS Publications. (2023, July 12). Retrieved January 19, 2026, from [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PubMed. (2023, July 12). Retrieved January 19, 2026, from [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023, July 12). Retrieved January 19, 2026, from [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC - NIH. (2023, July 12). Retrieved January 19, 2026, from [Link]

  • Publication: Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - SciProfiles. (2023, July 12). Retrieved January 19, 2026, from [Link]

  • Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC - NIH. (2023, December 18). Retrieved January 19, 2026, from [Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. (2023, April). Retrieved January 19, 2026, from [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate - ResearchGate. (2009, August). Retrieved January 19, 2026, from [Link]

  • The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PubMed. (2022, October 26). Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols for N-Functionalization of the 2-Oxa-6-azaspiro[3.3]heptane Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, frequently employed as a bioisosteric replacement for morpholine. Its rigid, three-dimensional architecture can confer advantageous physicochemical properties, such as reduced lipophilicity and improved metabolic stability, making it a valuable building block in drug design. This guide provides a comprehensive overview of key N-functionalization techniques for the 2-oxa-6-azaspiro[3.3]heptane core, offering detailed, field-proven protocols and the scientific rationale behind these methodologies. The following sections detail procedures for N-arylation, reductive amination, N-acylation, and N-sulfonylation, equipping researchers with the practical knowledge to effectively derivatize this important scaffold.

Introduction: The Strategic Importance of the 2-Oxa-6-azaspiro[3.3]heptane Scaffold

The principle of bioisosterism, the substitution of a molecular fragment with another that retains similar biological activity, is a cornerstone of lead optimization in drug discovery. The 2-oxa-6-azaspiro[3.3]heptane moiety has garnered significant attention as a bioisostere for the commonly used morpholine ring.[1][2] While morpholine is a prevalent feature in many bioactive compounds, it can be susceptible to oxidative metabolism. The spirocyclic nature of 2-oxa-6-azaspiro[3.3]heptane introduces a quaternary carbon center, which can block potential sites of metabolism and impart greater metabolic stability.[2]

Furthermore, the introduction of this spirocycle can favorably modulate a compound's physicochemical properties. Despite the net addition of a carbon atom compared to morpholine, 2-oxa-6-azaspiro[3.3]heptane derivatives often exhibit lower lipophilicity (logD).[3] This counterintuitive effect is attributed to the increased basicity of the nitrogen atom within the strained azetidine ring, which leads to a higher degree of protonation at physiological pH. This increased polarity can enhance aqueous solubility and reduce off-target effects associated with high lipophilicity.

The synthetic accessibility of the 2-oxa-6-azaspiro[3.3]heptane core, often prepared as a stable sulfonate salt, has made it a readily available building block for chemical libraries.[4] The secondary amine of the azetidine ring serves as a versatile handle for a wide array of functionalization reactions, allowing for the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).

N-Arylation: Forging the C-N Bond with Aromatic Systems

The introduction of an aryl or heteroaryl substituent onto the nitrogen atom of the 2-oxa-6-azaspiro[3.3]heptane core is a common strategy in medicinal chemistry to modulate receptor affinity and pharmacokinetic properties. While several methods exist, direct nucleophilic aromatic substitution (SNAr) on activated (hetero)aryl halides is a robust and scalable approach.

Principle of the Reaction

This N-arylation proceeds via a hydroxide-facilitated double N-alkylation of an aniline with a suitable bis-electrophile, in this case, 3,3-bis(bromomethyl)oxetane, to form the azetidine ring of the spirocycle.[1][5][6] This specific example highlights a protecting-group-free synthesis of a key intermediate for the tuberculosis drug candidate TBI-223.[1][6] The reaction leverages an electron-deficient aniline, which, despite its lower nucleophilicity, can effectively displace the bromide leaving groups to form the strained four-membered ring. The choice of a polar, high-boiling solvent like sulfolane and an appropriate base is critical for achieving good conversion.

Experimental Protocol: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This protocol is adapted from a scalable, protecting-group-free synthesis.[1][6]

Materials:

  • 2-Fluoro-4-nitroaniline

  • 3,3-bis(bromomethyl)oxetane (BBMO)

  • Sodium hydroxide (NaOH)

  • Sulfolane

  • Deionized water

Procedure:

  • To a solution of 2-fluoro-4-nitroaniline (1.0 equiv) in sulfolane, add 3,3-bis(bromomethyl)oxetane (1.2 equiv).

  • Add sodium hydroxide (2.5 equiv) to the mixture.

  • Heat the reaction mixture to 80 °C with stirring for 3 hours. Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add deionized water to the stirred reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to yield 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane as a light-yellow to light-green solid.[6]

Data Summary:

Reactant AReactant BBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
2-Fluoro-4-nitroaniline3,3-bis(bromomethyl)oxetaneNaOHSulfolane80387>99[1]
Advanced Method: Buchwald-Hartwig Amination

For less activated aryl halides or more complex couplings, the Buchwald-Hartwig amination offers a powerful alternative.[7][8] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between a wide range of aryl halides or triflates and amines.[7][9] The choice of palladium precursor, phosphine ligand, and base is crucial for reaction efficiency and is highly substrate-dependent.[10][11]

Diagram of N-Arylation Workflow

N_Arylation cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product aniline Aniline Derivative conditions NaOH, Sulfolane 80 °C, 3h aniline->conditions bbmo 3,3-bis(bromomethyl)oxetane bbmo->conditions product N-Aryl-2-oxa-6-azaspiro[3.3]heptane conditions->product

Caption: Workflow for SNAr-based N-arylation.

Reductive Amination: Versatile Introduction of Alkyl Groups

Reductive amination is a highly versatile and widely used method for the N-alkylation of amines.[12][13][14] This one-pot reaction involves the initial formation of an iminium ion from the condensation of the amine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding alkylated amine.[15]

Principle of the Reaction

The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.[12] Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and effective reagent for this purpose and is compatible with a wide range of functional groups.[16] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

Experimental Protocol: General Procedure for Reductive Amination

This protocol is a general adaptation based on the reaction of 2-oxa-6-azaspiro[3.3]heptane with piperonal.

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane (or its salt)

  • Aldehyde or ketone (e.g., piperonal)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

Procedure:

  • To a solution of the aldehyde or ketone (1.3 equiv) in dichloromethane (DCM), add 2-oxa-6-azaspiro[3.3]heptane (1.0 equiv).

  • Stir the mixture at room temperature for 10-20 minutes.

  • Add sodium triacetoxyborohydride (2.5 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Summary:

AmineCarbonyl CompoundReducing AgentSolventTemp (°C)Yield (%)Reference
2-Oxa-6-azaspiro[3.3]heptanePiperonalNaBH(OAc)3DCMRTNot specified[17]

Reductive_Amination cluster_imine Iminium Ion Formation amine 2-Oxa-6-azaspiro[3.3]heptane iminium Iminium Ion Intermediate amine->iminium carbonyl Aldehyde or Ketone carbonyl->iminium product N-Alkyl-2-oxa-6-azaspiro[3.3]heptane iminium->product Reduction reducer NaBH(OAc)3 reducer->product

Sources

Application Note: A Scalable, Protecting-Group-Free Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the laboratory preparation of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate in the synthesis of the potent antibiotic drug candidate TBI-223.[1][2][3] The described methodology is a robust, scalable, and cost-effective two-step process that avoids the use of protecting groups.[1][2][3] The core of this synthesis involves the hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane to form the desired spirocyclic system.[1][3] This guide will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and offer insights into process optimization and safety considerations.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic structures, characterized by two rings connected by a single common atom, are of increasing interest in drug discovery.[4][5] Their inherent three-dimensionality provides access to novel chemical space and can improve physicochemical properties such as solubility and metabolic stability compared to their planar counterparts.[4][6] The 2-oxa-6-azaspiro[3.3]heptane moiety, in particular, is recognized as a valuable building block and a structural surrogate for commonly used groups like morpholine.[7][8] The title compound, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, is a critical precursor for TBI-223, a promising antibiotic in development for the treatment of tuberculosis (TB), a major global health concern.[1][3]

The synthetic route presented here offers significant advantages over previous methods, which often involved inefficient and costly steps for the preparation of the 2-oxa-6-azaspiro[3.3]heptane core.[1][3] By directly constructing the final molecule from readily available starting materials, this process is more amenable to large-scale production.[1][9]

Reaction Mechanism and Rationale

The formation of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane proceeds via a double alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO). This reaction is a classic example of an intramolecular cyclization driven by a strong base.

The reaction is initiated by the deprotonation of the aniline nitrogen by a base, such as sodium hydroxide. The resulting anion then acts as a nucleophile, attacking one of the electrophilic carbons of the bromomethyl groups on BBMO in an initial SN2 reaction. This is followed by a second, intramolecular SN2 reaction, where the newly formed secondary amine attacks the remaining bromomethyl group, leading to the formation of the azetidine ring and closing the spirocyclic structure. The presence of the electron-withdrawing nitro group on the phenyl ring enhances the acidity of the aniline proton, facilitating the initial deprotonation.

ReactionMechanism cluster_reactants Reactants cluster_process Reaction Steps Aniline 2-Fluoro-4-nitroaniline Deprotonation Deprotonation of Aniline (Base, e.g., NaOH) Aniline->Deprotonation 1. BBMO 3,3-Bis(bromomethyl)oxetane First_Alkylation First Alkylation (SN2) Deprotonation->First_Alkylation 2. Intramolecular_Cyclization Intramolecular Cyclization (SN2) First_Alkylation->Intramolecular_Cyclization 3. Product 6-(2-fluoro-4-nitrophenyl)- 2-oxa-6-azaspiro[3.3]heptane Intramolecular_Cyclization->Product 4.

Caption: Reaction mechanism for the formation of the target compound.

Experimental Protocol

This protocol is based on the optimized and scalable procedure reported in the literature.[1][3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Fluoro-4-nitroaniline≥98%Commercially Available
3,3-Bis(bromomethyl)oxetane (BBMO)Prepared as per literature[1][3]-
Sodium Hydroxide (NaOH)Reagent GradeCommercially AvailableUsed as a 50 wt% aqueous solution
SulfolaneAnhydrous, ≥99%Commercially Available
Deionized Water--For precipitation
Equipment
  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and condenser.

  • Heating mantle.

  • Addition funnel.

  • Büchner funnel and filter flask.

  • Standard laboratory glassware.

  • High-Performance Liquid Chromatography (HPLC) system for in-process control.

Step-by-Step Procedure

Workflow start Start reagents Charge flask with 2-fluoro-4-nitroaniline and sulfolane start->reagents heat Heat mixture to 80 °C reagents->heat add_bbmo Add solution of BBMO in sulfolane heat->add_bbmo add_naoh Add 50 wt% NaOH solution add_bbmo->add_naoh react Stir at 80 °C for 3 hours (Monitor by HPLC) add_naoh->react cool Cool to room temperature react->cool precipitate Add water to precipitate product cool->precipitate filter_wash Filter the solid and wash with water precipitate->filter_wash dry Dry the product under vacuum filter_wash->dry end Obtain 6-(2-fluoro-4-nitrophenyl)- 2-oxa-6-azaspiro[3.3]heptane dry->end

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: In a suitably sized three-necked round-bottom flask, charge 2-fluoro-4-nitroaniline (1.0 equiv) and sulfolane (approx. 5 volumes relative to the aniline). Begin stirring the mixture.

  • Heating: Heat the mixture to 80 °C.

  • Reagent Addition: In a separate vessel, dissolve 3,3-bis(bromomethyl)oxetane (BBMO, 1.2 equiv) in sulfolane (approx. 5 volumes). Once the aniline solution reaches 80 °C, add the BBMO solution.

  • Base Addition: Add a 50 wt% aqueous solution of sodium hydroxide (2.5 equiv).

  • Reaction: Maintain the reaction mixture at 80 °C with vigorous stirring for 3 hours. Monitor the reaction progress by HPLC to confirm the consumption of the starting material.[3]

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly add deionized water (sufficient volume to cause precipitation) to the stirred reaction mixture. The product will precipitate as a light-yellow to light-green solid.[3]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water to remove sulfolane and any inorganic salts.

  • Drying: Dry the isolated solid under vacuum to a constant weight. The final product, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, should be obtained with a purity of >99%.[1][3]

Optimization and Key Parameters

The reaction conditions presented have been optimized for high yield and purity.[1][3] A Design of Experiments (DOE) approach identified several key factors influencing the reaction outcome:

ParameterOptimized ConditionRationale
Base Sodium Hydroxide (NaOH)A strong, inexpensive base that effectively facilitates the double alkylation. Cesium carbonate also showed good conversion but is prohibitively expensive for large-scale synthesis.[1]
Solvent SulfolaneA high-boiling, polar aprotic solvent that facilitates the reaction and from which the product can be easily precipitated by the addition of water.[3]
Temperature 80 °CProvides a balance between a reasonable reaction rate and minimizing the formation of impurities.
Equivalents of BBMO 1.2 equivA slight excess of the alkylating agent ensures complete consumption of the limiting aniline starting material.
Equivalents of Base 2.5 equivSufficient excess to drive the reaction to completion.

Safety and Handling Precautions

  • 1,2-Difluoro-4-nitrobenzene and its derivatives: These compounds are toxic and can be harmful if swallowed, inhaled, or in contact with skin.[10][11] They can cause skin and serious eye irritation.[10][11][12]

  • 3,3-Bis(bromomethyl)oxetane (BBMO): As an alkylating agent, BBMO should be handled with care as it is a potential mutagen.

  • Sodium Hydroxide: A corrosive base that can cause severe skin burns and eye damage.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these reagents.[12][13]

Engineering Controls: All operations should be conducted in a well-ventilated chemical fume hood.[12][13] Ensure that an eyewash station and safety shower are readily accessible.[12]

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as:

  • HPLC: To determine the purity of the final compound.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

Conclusion

The protocol detailed in this application note provides a practical and scalable method for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. By eliminating the need for protecting groups and utilizing cost-effective reagents, this procedure is well-suited for both academic research and industrial drug development settings. The insights into the reaction mechanism and optimization parameters offer a comprehensive guide for scientists working on the synthesis of this important pharmaceutical intermediate.

References

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Royal Society of Chemistry. [Link]

  • Spiro Compounds: Synthesis and Applic
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]

  • Publication: Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. SciProfiles. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. American Chemical Society. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health (NIH). [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Connect. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]

  • 2-Oxa-6-azaspiro[3.3]heptane. PubChem @ NIH. [Link]

  • 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile. National Institutes of Health (NIH). [Link]

  • 6,6-Difluoro-2-azaspiro[3.3]heptane. PubChem @ NIH. [Link]

  • Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1). ACS Publications. [Link]

Sources

Application Notes & Protocols: Utilizing 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane in the Construction of Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane as a versatile building block for the synthesis of diverse compound libraries. The unique three-dimensional architecture of the 2-oxa-6-azaspiro[3.3]heptane scaffold offers a compelling alternative to traditional flat aromatic and saturated heterocyclic systems, enabling the exploration of novel chemical space.

Introduction: The Strategic Advantage of the 2-Oxa-6-azaspiro[3.3]heptane Scaffold

In modern drug discovery, there is a pressing need to move beyond "flatland" and explore chemical matter with greater three-dimensionality (3D) character. Molecules rich in sp³-hybridized carbons often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, and can present novel vectoral orientations for interacting with biological targets. Spirocyclic scaffolds are particularly advantageous in this regard, as they introduce conformational rigidity and a well-defined 3D geometry.[1][2]

The 2-oxa-6-azaspiro[3.3]heptane motif has emerged as a valuable scaffold in medicinal chemistry. It can be considered a bioisosteric replacement for morpholine, a common heterocycle in many bioactive compounds. Notably, the introduction of this spirocyclic system has been shown to lower the lipophilicity (logD7.4) of molecules, a desirable feature for improving drug-like properties.[3] The benzyl group on the nitrogen atom of this compound serves as a convenient protecting group, allowing for the stable synthesis and handling of the core scaffold before its removal to unveil a secondary amine ready for diversification.

This guide will detail the synthesis of the N-benzylated starting material, its deprotection, and a suite of robust protocols for derivatization, enabling the generation of extensive and diverse compound libraries.

Synthesis and Deprotection of the Core Scaffold

The construction of a compound library begins with a reliable supply of the core scaffold. The following protocols outline a practical synthesis of this compound and its subsequent debenzylation to prepare it for diversification.

Protocol 1: Synthesis of this compound

This synthesis is based on the well-established double alkylation of a primary amine with a suitable bis-electrophile to form a heterocyclic ring. Here, benzylamine is reacted with 3,3-bis(bromomethyl)oxetane to construct the spirocyclic core. This approach is analogous to the synthesis of related N-aryl-2-oxa-6-azaspiro[3.3]heptanes.[4]

Reaction Scheme:

Materials:

  • 3,3-Bis(bromomethyl)oxetane

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3,3-bis(bromomethyl)oxetane (1.0 equiv), benzylamine (1.1 equiv), and potassium carbonate (2.5 equiv).

  • Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M with respect to the oxetane.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a mild and efficient method for the removal of N-benzyl protecting groups, avoiding the need for high-pressure hydrogen gas.[5][6][7] Ammonium formate serves as a convenient in situ source of hydrogen.

Reaction Scheme:

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (NH₄HCO₂)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • To a stirred suspension of this compound (1.0 equiv) and 10% Pd/C (an equal weight to the substrate) in methanol, add anhydrous ammonium formate (5.0 equiv) in a single portion under a nitrogen atmosphere.

  • Heat the resulting reaction mixture at reflux temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad thoroughly with methanol.

  • Combine the organic filtrates and concentrate under reduced pressure to afford the deprotected 2-oxa-6-azaspiro[3.3]heptane, which can be used in the next step without further purification.

Library Diversification Protocols

With the deprotected 2-oxa-6-azaspiro[3.3]heptane in hand, a multitude of functional groups can be introduced at the secondary amine position. The following protocols are foundational for building a diverse compound library.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide, enabling the synthesis of a wide array of N-aryl heterocycles.[8][9][10]

Workflow Diagram:

G cluster_start Starting Materials cluster_reagents Reagents & Conditions Scaffold 2-Oxa-6-azaspiro[3.3]heptane Reaction Buchwald-Hartwig Coupling Scaffold->Reaction ArylHalide Aryl Halide/Triflate ArylHalide->Reaction Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Phosphine Ligand (e.g., XPhos, RuPhos) Ligand->Reaction Base Base (e.g., NaOt-Bu, Cs₂CO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product N-Aryl-2-oxa-6-azaspiro[3.3]heptane Workup->Product

Caption: General workflow for Buchwald-Hartwig N-arylation.

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane (1.0 equiv)

  • Aryl halide or triflate (1.1 equiv)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Celite®

Procedure:

  • In a glovebox, to an oven-dried reaction vial, add Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu.

  • Add the aryl halide, followed by a solution of 2-oxa-6-azaspiro[3.3]heptane in the chosen anhydrous solvent.

  • Seal the vial and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Protocol 4: Amide Bond Formation

Amide coupling is one of the most frequently used reactions in medicinal chemistry. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) provides a reliable method for forming amides from carboxylic acids and amines.[11][12][13]

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add the carboxylic acid, HOBt, and 2-oxa-6-azaspiro[3.3]heptane.

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl portion-wise to the reaction mixture.

  • Add DIPEA dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 5: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with an aldehyde or ketone in the presence of a reducing agent.[13] Sodium triacetoxyborohydride (STAB) is a mild and selective reagent for this transformation, tolerating a wide range of functional groups.[14][15][16]

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane (1.0 equiv)

  • Aldehyde or ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic, for ketones)

Procedure:

  • To a stirred solution of 2-oxa-6-azaspiro[3.3]heptane and the aldehyde or ketone in anhydrous DCE under a nitrogen atmosphere, add sodium triacetoxyborohydride portion-wise at room temperature. (For ketones, add 1 equivalent of acetic acid).

  • Stir the reaction mixture at room temperature for 1 to 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 6: Urea Formation

The reaction of an amine with an isocyanate is a straightforward and high-yielding method for the synthesis of ureas.[17][18] This reaction is typically fast and clean, often requiring minimal purification.

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane (1.0 equiv)

  • Isocyanate (1.05 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve 2-oxa-6-azaspiro[3.3]heptane in anhydrous THF or DCM in a round-bottom flask.

  • Add the corresponding isocyanate dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting urea can often be purified by trituration with a suitable solvent (e.g., diethyl ether, hexanes) or by flash column chromatography if necessary.

Data Summary and Comparison

The following table summarizes the key features of the diversification protocols, providing a quick reference for library design and execution.

Reaction Key Reagents Typical Solvents Temperature Advantages Considerations
N-Arylation Pd₂(dba)₃, Phosphine Ligand, BaseToluene, Dioxane100-110 °CBroad scope of aryl halidesRequires inert atmosphere; catalyst and ligand selection can be crucial.
Amide Coupling EDC, HOBt, DIPEADMF, DCM0 °C to RTHigh functional group tolerance; mild conditions.Byproduct removal is necessary; potential for racemization with chiral acids.
Reductive Amination NaBH(OAc)₃, Aldehyde/KetoneDCE, THFRoom TempMild and selective; tolerates many functional groups.Slower with ketones; requires anhydrous conditions.
Urea Formation IsocyanateTHF, DCMRoom TempFast, clean, and high-yielding.Isocyanates can be moisture-sensitive and toxic.

Logical Workflow for Library Synthesis

The construction of a diverse compound library using the 2-oxa-6-azaspiro[3.3]heptane scaffold follows a logical and modular workflow. This allows for both diversity-oriented and target-oriented synthesis strategies.

G cluster_synthesis Scaffold Preparation cluster_diversification Library Diversification cluster_library Final Compound Library Start Benzylamine + 3,3-Bis(bromomethyl)oxetane ProtectedScaffold 6-Benzyl-2-oxa-6- azaspiro[3.3]heptane Start->ProtectedScaffold Protocol 1 Deprotection Debenzylation (Pd/C, NH₄HCO₂) ProtectedScaffold->Deprotection CoreScaffold 2-Oxa-6-azaspiro[3.3]heptane Deprotection->CoreScaffold Protocol 2 Arylation N-Arylation (Aryl-X) Protocol 3 CoreScaffold->Arylation Amidation Amide Coupling (R-COOH) Protocol 4 CoreScaffold->Amidation ReductiveAmination Reductive Amination (R-CHO/R₂CO) Protocol 5 CoreScaffold->ReductiveAmination UreaFormation Urea Formation (R-NCO) Protocol 6 CoreScaffold->UreaFormation FinalProducts Diverse Spirocyclic Compound Library Arylation->FinalProducts Amidation->FinalProducts ReductiveAmination->FinalProducts UreaFormation->FinalProducts

Caption: Modular workflow for compound library synthesis.

Conclusion

The this compound building block is a powerful tool for the creation of novel, three-dimensional compound libraries. The synthetic and derivatization protocols outlined in these application notes provide a robust framework for accessing a wide range of analogues. By leveraging the unique properties of this spirocyclic scaffold, researchers can significantly expand the chemical space explored in their drug discovery programs, increasing the probability of identifying novel hit and lead compounds.

References

  • Bio-protocol. (n.d.). General Procedure for Urea Synthesis through an Isocyanate (1–13) (General Procedure C). Retrieved from [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate.
  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Hamza, D., & Thomson, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2004(12), 2165-2167.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Edwards, M. P., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1143-1149.
  • Witty, M. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1546–1552.
  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2339–2345.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Singh, R. P., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806.

Sources

Application Notes & Protocols: Strategic Incorporation of 2-Oxa-6-azaspiro[3.3]heptane Moieties into Lead Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological profiles is a perpetual challenge. A significant shift away from planar, sp²-rich structures towards more three-dimensional, sp³-rich scaffolds has been a key strategy in developing drug candidates with improved physicochemical properties, selectivity, and metabolic stability.[1][2] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a rigid and well-defined three-dimensional geometry that can effectively probe the complex topology of biological targets.[3][4]

Among these, the 2-oxa-6-azaspiro[3.3]heptane (OASH) moiety has emerged as a particularly valuable building block. It is frequently employed as a bioisosteric replacement for the common morpholine ring, a substitution that can profoundly and beneficially alter a compound's properties. This guide provides a detailed overview of the strategic considerations and practical methodologies for incorporating the OASH scaffold into lead compounds.

The Strategic Advantage of 2-Oxa-6-azaspiro[3.3]heptane (OASH)

The utility of OASH as a morpholine bioisostere stems from its unique structural and electronic properties. While it maintains a similar heteroatom arrangement to morpholine, the spirocyclic core introduces significant conformational rigidity and alters the spatial projection of exit vectors. This rigidity can be advantageous for optimizing ligand-target interactions.[5]

The primary physicochemical consequences of replacing a morpholine with OASH are a decrease in lipophilicity (logD) and an increase in basicity (pKa).[1] The reduction in lipophilicity, despite the addition of a carbon atom, is a counterintuitive yet frequently observed phenomenon that can lead to improved aqueous solubility and a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][5] Furthermore, the strained four-membered rings of the OASH scaffold can enhance metabolic stability by being less susceptible to oxidative metabolism compared to the six-membered ring of morpholine.[6]

Data Presentation: OASH vs. Morpholine - A Comparative Analysis

The following table summarizes the observed changes in physicochemical and pharmacokinetic properties upon substituting a morpholine moiety with 2-oxa-6-azaspiro[3.3]heptane in various compound series.

Compound PairMoietylogD7.4pKahERG Inhibition (IC50, µM)Permeability (10⁻⁶ cm/s)Metabolic Stability (HLM, µL/min/mg)Reference
Pair 1 Morpholine2.86.7164872[1]
OASH1.68.2224313[1]
Pair 2 Morpholine (Artefenomel analog)-~5.5N/AN/AN/A[1]
OASH (Artefenomel analog)-0.6 (ΔlogD)6.3N/AN/AN/A[1]
Pair 3 Morpholine (Linezolid analog)--N/AN/A-[1]
OASH (Linezolid analog)--N/AN/AMore stable[1]

HLM: Human Liver Microsomes. N/A: Not available.

Synthetic Strategies for Incorporating the OASH Moiety

The secondary amine of the 2-oxa-6-azaspiro[3.3]heptane scaffold provides a versatile handle for its incorporation into a parent molecule. The most common and robust methods for forming the crucial C-N bond are N-arylation, reductive amination, and amide coupling.

Workflow for Selecting an Incorporation Method

The choice of synthetic route depends on the nature of the lead compound and the desired point of attachment. The following decision tree illustrates a logical approach to selecting the appropriate methodology.

G start Starting Point: Lead Compound (R-X) & 2-Oxa-6-azaspiro[3.3]heptane (OASH) q1 What is the nature of R-X? start->q1 ans1a R is an Aryl or Heteroaryl Halide/Triflate q1->ans1a ans1b R contains an Aldehyde or Ketone q1->ans1b ans1c R is a Carboxylic Acid or Activated Derivative q1->ans1c method1 Method 1: Buchwald-Hartwig N-Arylation ans1a->method1 method2 Method 2: Reductive Amination ans1b->method2 method3 Method 3: Amide Coupling ans1c->method3

Caption: Decision workflow for selecting a synthetic strategy.

Experimental Protocols

The following protocols are provided as general guidelines. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This method is ideal for coupling OASH with aryl or heteroaryl halides (Cl, Br, I) or triflates. The choice of palladium catalyst and phosphine ligand is crucial and often substrate-dependent.[6][7][8]

Rationale: The Buchwald-Hartwig amination is a powerful and versatile C-N cross-coupling reaction with high functional group tolerance.[6] The use of bulky, electron-rich phosphine ligands facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle, enabling the coupling of even challenging substrates.[8][9]

G sub Aryl/Heteroaryl Halide (R-X) + OASH reagents Pd Catalyst (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., XPhos) + Base (e.g., NaOtBu, Cs₂CO₃) product R-OASH Product sub->product Coupling solvent Anhydrous Solvent (e.g., Toluene, Dioxane) conditions Inert Atmosphere (N₂ or Ar) Heat (80-110 °C) workup Reaction Quench & Aqueous Workup purification Column Chromatography

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Materials:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • 2-Oxa-6-azaspiro[3.3]heptane (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe, followed by the 2-oxa-6-azaspiro[3.3]heptane.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous NH₄Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination

This method is used to couple OASH with an aldehyde or ketone, forming a new alkyl-nitrogen bond. The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by a mild reducing agent.[10][11][12]

Rationale: Reductive amination is a highly efficient method for forming C-N bonds.[10] Using a selective reducing agent like sodium triacetoxyborohydride (STAB) is advantageous because it is mild enough not to reduce the starting aldehyde or ketone and can be used in a one-pot procedure.[12] The addition of a mild acid can catalyze the initial formation of the iminium ion intermediate.[13]

G sub Aldehyde/Ketone (R-CHO/R₂CO) + OASH reagents Reducing Agent (e.g., NaBH(OAc)₃) + Optional Acid Catalyst (e.g., AcOH) product R-CH₂-OASH or R₂CH-OASH Product sub->product Coupling solvent Solvent (e.g., DCE, THF, MeOH) conditions Ambient Temperature workup Reaction Quench & Aqueous Workup purification Column Chromatography

Caption: Workflow for Reductive Amination.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • 2-Oxa-6-azaspiro[3.3]heptane (1.0-1.2 equiv)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), 1.2-1.5 equiv)

  • Solvent (e.g., Dichloroethane (DCE), Tetrahydrofuran (THF))

  • Optional: Acetic acid (AcOH, catalytic to 1.0 equiv)

Procedure:

  • Dissolve the aldehyde or ketone and 2-oxa-6-azaspiro[3.3]heptane in the chosen solvent in a reaction flask.

  • If desired, add acetic acid and stir the mixture at room temperature for 20-60 minutes to facilitate iminium ion formation.

  • Add the reducing agent (e.g., STAB) portion-wise to the stirred solution. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃ or Na₂CO₃.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Amide Coupling

This protocol is for forming an amide bond between OASH and a carboxylic acid. The carboxylic acid must first be activated, which is typically achieved in situ using a peptide coupling reagent.

Rationale: Direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable. Coupling reagents activate the carboxylic acid, typically by forming a highly reactive intermediate (e.g., an active ester or acylphosphonium species), which is then readily attacked by the amine nucleophile (OASH).[14] Reagents like HATU or HOBt/EDC are widely used due to their high efficiency and ability to suppress side reactions and racemization.[14]

G sub Carboxylic Acid (R-COOH) + OASH reagents Coupling Reagent (e.g., HATU, HOBt/EDC) + Base (e.g., DIPEA, Et₃N) product R-CO-OASH Product sub->product Coupling solvent Anhydrous Solvent (e.g., DMF, DCM) conditions 0 °C to Ambient Temperature workup Aqueous Workup purification Column Chromatography / Recrystallization

Caption: Workflow for Amide Coupling.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-Oxa-6-azaspiro[3.3]heptane (1.0-1.2 equiv)

  • Coupling reagent (e.g., HATU, 1.1 equiv; or EDC, 1.2 equiv, with HOBt, 1.2 equiv)

  • Amine base (e.g., DIPEA, Et₃N, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent in a reaction flask under an inert atmosphere.

  • Add the amine base (e.g., DIPEA) and the coupling reagent(s) (e.g., HATU).

  • Stir the mixture at room temperature for 10-20 minutes to allow for the activation of the carboxylic acid.

  • Add a solution of 2-oxa-6-azaspiro[3.3]heptane in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature until completion, as monitored by TLC or LC-MS (typically 1-12 hours).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl (if the product is stable), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion and Future Outlook

The 2-oxa-6-azaspiro[3.3]heptane scaffold is a proven tool for medicinal chemists seeking to optimize lead compounds by enhancing three-dimensionality and modulating key physicochemical properties. Its ability to serve as a superior bioisostere for morpholine, often leading to decreased lipophilicity and improved metabolic stability, makes it an attractive motif for modern drug discovery programs. The synthetic protocols detailed herein—N-arylation, reductive amination, and amide coupling—represent robust and versatile methods for its incorporation. As the demand for novel, patentable, and effective drug candidates continues to grow, the strategic application of unique spirocyclic scaffolds like OASH will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • Scott, J. S. et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(11), 1177–1182. [Link]

  • Carreira, E. M. & Fessard, T. C. (2014). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 9(11), 1275-1278. [Link]

  • Hamza, D. et al. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2002(12), 2055-2057. [Link]

  • Meyers, M. J. et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(18), 4248–4250. [Link]

  • Steffens, A. M. et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Grygorenko, O. O. et al. (2019). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane and other related scaffolds in drug design. RSC Advances, 9, 2476-2491. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • The Organic Chemistry Tutor. (2023, April 5). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. [Link]

  • i-s-c-i-e-n-c-e. (2021). Reductive Amination. i-s-c-i-e-n-c-e. [Link]

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Application Notes and Protocols for the Synthesis of 2-oxa-6-azaspiro[3.3]heptane Analogs for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 2-oxa-6-azaspiro[3.3]heptane in Medicinal Chemistry

The 2-oxa-6-azaspiro[3.3]heptane scaffold has garnered significant attention in modern drug discovery as a valuable bioisostere for the morpholine moiety.[1][2] Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to improved pharmacological properties.[3] The incorporation of this spirocyclic system can favorably modulate key physicochemical parameters such as aqueous solubility, metabolic stability, and lipophilicity, making it an attractive motif for optimizing lead compounds.[4]

This guide provides an in-depth overview of the synthetic strategies for accessing 2-oxa-6-azaspiro[3.3]heptane and its derivatives, along with protocols for their characterization. Furthermore, it delves into the structure-activity relationship (SAR) considerations when employing this scaffold, offering researchers the necessary tools to rationally design and synthesize novel analogs for their drug discovery programs.

Synthetic Strategies: Accessing the Core Scaffold and its Analogs

The synthesis of 2-oxa-6-azaspiro[3.3]heptane analogs can be broadly categorized into two main approaches: construction of the core scaffold followed by functionalization, or a more convergent approach where a functionalized precursor is used to build one of the heterocyclic rings.

Strategy 1: Scalable Two-Step Synthesis of the 2-oxa-6-azaspiro[3.3]heptane Core

A practical and scalable route for the synthesis of 6-aryl-2-oxa-6-azaspiro[3.3]heptanes has been developed, which is particularly amenable to library synthesis for SAR studies.[5] This method involves the preparation of a key dielectrophile, 3,3-bis(bromomethyl)oxetane (BBMO), followed by a double N-alkylation with a primary amine.

Experimental Protocol 1: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)

This protocol is adapted from a procedure optimized for scalability, starting from the commercially available and cost-effective tribromoneopentyl alcohol (TBNPA).[5]

  • Materials:

    • Tribromoneopentyl alcohol (TBNPA)

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

    • Deionized water

  • Procedure:

    • Dissolve TBNPA in dichloromethane in a round-bottom flask equipped with a mechanical stirrer and a dropping funnel.

    • Prepare a solution of sodium hydroxide in deionized water.

    • Cool the TBNPA solution to 0 °C using an ice bath.

    • Slowly add the sodium hydroxide solution to the TBNPA solution over 1-2 hours, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Separate the organic layer and wash it with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield 3,3-bis(bromomethyl)oxetane as a colorless liquid.

  • Characterization:

    • ¹H NMR (CDCl₃, 400 MHz): δ 4.52 (s, 4H), 3.85 (s, 4H).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 77.2, 44.9, 35.2.

Experimental Protocol 2: Synthesis of 6-Aryl-2-oxa-6-azaspiro[3.3]heptanes

This protocol describes the double N-alkylation of an aniline with BBMO to form the azetidine ring.[5][6]

  • Materials:

    • 3,3-bis(bromomethyl)oxetane (BBMO)

    • Substituted aniline

    • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

    • Dimethylformamide (DMF) or Acetone

    • Ethyl acetate (EtOAc)

    • Deionized water

  • Procedure:

    • To a solution of the substituted aniline in DMF, add potassium carbonate and 3,3-bis(bromomethyl)oxetane.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired 6-aryl-2-oxa-6-azaspiro[3.3]heptane.

  • Characterization of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: [5]

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (dd, J = 9.0, 2.5 Hz, 1H), 7.85 (dd, J = 9.0, 1.5 Hz, 1H), 6.90 (t, J = 8.5 Hz, 1H), 4.85 (s, 4H), 4.10 (s, 4H).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 155.2 (d, J = 250 Hz), 148.1, 137.2, 120.5, 115.8 (d, J = 25 Hz), 114.2 (d, J = 10 Hz), 78.5, 60.2, 38.1.

Strategy 2: Synthesis of C3-Substituted Analogs from Azetidin-3-ones

For the synthesis of analogs with substitution on the oxetane ring, a convergent approach starting from a protected azetidin-3-one is often employed.[7] This strategy allows for the introduction of diversity at the C3-position of the final spirocycle.

Experimental Protocol 3: Synthesis of C3-Substituted 1-oxa-6-azaspiro[3.3]heptanes

This protocol outlines a general procedure for the synthesis of C3-substituted analogs.[7]

  • Materials:

    • N-protected azetidin-3-one (e.g., N-Boc or N-Benzhydryl)

    • Lithium diisopropylamide (LDA)

    • Appropriate electrophile (e.g., an ester)

    • Lithium aluminum hydride (LiAlH₄)

    • p-Toluenesulfonyl chloride (TsCl)

    • Potassium tert-butoxide (KOt-Bu)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Aldol Addition: Dissolve the N-protected azetidin-3-one in dry THF and cool to -78 °C. Add a solution of the lithium enolate of the desired ester (pre-formed by reacting the ester with LDA) dropwise. Stir at -78 °C for 2-4 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the resulting β-hydroxy ester by column chromatography.

    • Reduction: Dissolve the purified β-hydroxy ester in dry THF and cool to 0 °C. Add LiAlH₄ portion-wise and stir for 1-2 hours. Quench the reaction carefully by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate to obtain the diol.

    • Oxetane Formation: Dissolve the diol in dry THF. Add KOt-Bu and TsCl and stir at room temperature for 12-16 hours. Quench the reaction with water and extract with ethyl acetate. Purify the crude product by column chromatography to yield the C3-substituted 1-oxa-6-azaspiro[3.3]heptane.

Structure-Activity Relationship (SAR) Studies: A Morpholine Bioisostere

The primary rationale for employing the 2-oxa-6-azaspiro[3.3]heptane scaffold is to modulate the physicochemical properties of a parent molecule, often by replacing a morpholine ring. This substitution can have profound effects on lipophilicity, basicity, permeability, and metabolic stability.

Impact on Physicochemical Properties

A systematic analysis of replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane has revealed consistent trends in key drug-like properties.[4]

Compound Pair Scaffold logD₇.₄ pKa Permeability (10⁻⁶ cm/s) Human Liver Microsome Stability (µL/min/mg)
5a Morpholine2.57.01122
5b 2-oxa-6-azaspiro[3.3]heptane1.88.13.511
6a Morpholine2.86.71648
6b 2-oxa-6-azaspiro[3.3]heptane1.68.22213

Data adapted from Scott, J. S. et al. ACS Med. Chem. Lett. 2017, 8, 10, 1037–1042.[4]

As illustrated in the table, the replacement of a morpholine with a 2-oxa-6-azaspiro[3.3]heptane generally leads to:

  • Decreased Lipophilicity (logD₇.₄): The spirocyclic scaffold is more polar, resulting in a lower distribution coefficient at physiological pH.[4]

  • Increased Basicity (pKa): The nitrogen in the azetidine ring is more basic than the nitrogen in the morpholine ring.[4]

  • Variable Effects on Permeability: The impact on permeability is not as straightforward and can be influenced by the overall properties of the molecule.

  • Improved Metabolic Stability: In many cases, the spirocyclic core is less susceptible to metabolism compared to the morpholine ring.[4]

Causality Behind Experimental Choices in SAR Studies

When designing an SAR campaign around the 2-oxa-6-azaspiro[3.3]heptane scaffold, the following points should be considered:

  • Vectorial Analysis: The rigid spirocyclic core projects substituents into well-defined vectors in 3D space. This can be exploited to probe specific interactions with the target protein that may not be possible with the more flexible morpholine ring.

  • Modulation of Basicity: The increased pKa of the azetidine nitrogen can be advantageous for forming salt bridges with acidic residues in the target's binding site. However, it can also lead to increased off-target effects, such as hERG inhibition. Careful optimization of the substitution on the azetidine nitrogen is therefore crucial.

  • Fine-tuning Lipophilicity: The inherent polarity of the scaffold provides a good starting point for reducing the lipophilicity of a lead compound, which can improve its pharmacokinetic profile. Further modifications to the substituents can be used to fine-tune the logD to an optimal range.

Visualization of Workflows

Synthetic Workflow Diagram

Synthetic_Workflow cluster_strategy1 Strategy 1: Core Synthesis cluster_strategy2 Strategy 2: C3-Substitution TBNPA Tribromoneopentyl Alcohol (TBNPA) BBMO 3,3-bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO NaOH, DCM Core_Scaffold 6-Aryl-2-oxa-6-azaspiro[3.3]heptane BBMO->Core_Scaffold K₂CO₃, DMF Aniline Substituted Aniline Aniline->Core_Scaffold Azetidinone N-Protected Azetidin-3-one Aldol_Adduct β-Hydroxy Ester Azetidinone->Aldol_Adduct LDA, Ester Diol Diol Intermediate Aldol_Adduct->Diol LiAlH₄ C3_Analog C3-Substituted Analog Diol->C3_Analog KOt-Bu, TsCl

Caption: Synthetic strategies for 2-oxa-6-azaspiro[3.3]heptane analogs.

SAR Study Logic Diagram

SAR_Logic Start Identify Lead Compound with Morpholine Synthesize Synthesize 2-oxa-6-azaspiro[3.3]heptane Analog Start->Synthesize Assess_Potency Assess In Vitro Potency (e.g., IC₅₀) Synthesize->Assess_Potency Assess_Properties Profile Physicochemical Properties (logD, pKa, Solubility) Synthesize->Assess_Properties Assess_ADME Evaluate ADME Properties (Permeability, Metabolic Stability) Synthesize->Assess_ADME Analyze Analyze SAR Data Assess_Potency->Analyze Assess_Properties->Analyze Assess_ADME->Analyze Decision Decision Point Analyze->Decision Optimize Further Optimization Decision->Optimize Favorable Profile Stop Terminate Series Decision->Stop Unfavorable Profile Optimize->Synthesize Design Next Generation of Analogs

Caption: Logical workflow for an SAR study.

Conclusion

The 2-oxa-6-azaspiro[3.3]heptane scaffold represents a powerful tool in the medicinal chemist's arsenal for the optimization of drug candidates. The synthetic routes outlined in this guide provide reliable and scalable methods for accessing a diverse range of analogs. By understanding the inherent effects of this unique spirocycle on key physicochemical properties, researchers can rationally design molecules with improved potency, selectivity, and pharmacokinetic profiles. The provided protocols and SAR insights are intended to empower research scientists and drug development professionals to effectively leverage this valuable building block in their quest for novel therapeutics.

References

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6436–6439. [Link]

  • Scott, J. S., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1390–1399. [Link]

  • Taylor, R. J. K., et al. (2018). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 23(11), 2825. [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(10), 1037–1042. [Link]

  • Zhang, Y., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(4), 1183-1187. [Link]

  • Chem-Space. (n.d.). Intermediates 3,3-Bis(bromomethyl)oxetane for critical molecular building block. Chem-Space.com. [Link]

  • Guo, K., et al. (2015). Synthesis of Poly(3,3-Bis-Azidomethyl Oxetane) via Direct Azidation of Poly(3,3-Bis-Bromo Oxetane). Designed Monomers and Polymers, 18(4), 369-374. [Link]

  • Mykhailiuk, P. K. (2021). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. European Journal of Organic Chemistry, 2021(29), 4141-4144. [Link]

  • Engle, K. M., et al. (2018). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. Organic Letters, 20(15), 4554–4558. [Link]

  • Mykhailiuk, P. K. (2020). Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. Angewandte Chemie International Edition, 59(4), 1600-1605. [Link]

  • Guo, K., et al. (2015). Synthesis of poly(3,3-Bis-Azidomethyl Oxetane) via Direct Azidation of Poly(3,3-Bis-Bromo Oxetane). Beijing Institute of Technology. [Link]

  • Luisi, R., et al. (2021). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis, 363(15), 3894-3902. [Link]

  • Mykhailiuk, P. K. (2021). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Molecules, 26(16), 4983. [Link]

  • Haddad, N., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. [Link]

  • Castañar, L., et al. (2015). Ultra-high-resolved NMR: Analysis of complex mixtures of compounds with near-identical. SeRMN. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve the yield and purity of this valuable spirocyclic building block. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during this synthesis.

Introduction: The Importance of this compound

The 2-oxa-6-azaspiro[3.3]heptane scaffold is of significant interest in medicinal chemistry as a bioisostere for morpholine, offering improved physicochemical properties such as aqueous solubility and metabolic stability. The N-benzyl protected form, this compound, is a key intermediate, allowing for the stable handling and subsequent functionalization of the spirocycle. However, achieving high yields in its synthesis can be challenging. This guide will walk you through common issues and their solutions.

Troubleshooting Guide: Low Yield in the N-Benzylation of 2-Oxa-6-azaspiro[3.3]heptane

Low yield is one of the most common frustrations in organic synthesis. For the N-benzylation of 2-oxa-6-azaspiro[3.3]heptane, several factors can contribute to a suboptimal outcome. Below, we address these issues in a question-and-answer format.

Q1: My N-benzylation reaction is resulting in a low yield of the desired this compound. What are the likely causes?

A1: Low yields in this specific N-alkylation can typically be traced back to one or more of the following factors:

  • Incomplete Reaction: The reaction may not be going to completion due to suboptimal reaction conditions.

  • Side Reactions: Competing reactions can consume starting materials or the desired product.

  • Product Loss During Workup and Purification: The desired product may be lost during extraction, washing, or purification steps.

  • Poor Quality of Starting Materials: Impurities in the starting 2-oxa-6-azaspiro[3.3]heptane or the benzylating agent can interfere with the reaction.

A systematic approach to troubleshooting, focusing on each of these areas, is the most effective way to improve your yield.

Q2: How can I ensure the N-benzylation reaction goes to completion?

A2: Optimizing the reaction conditions is crucial. Here are the key parameters to consider:

  • Choice of Base: The base is critical for deprotonating the secondary amine, making it nucleophilic. A non-nucleophilic, moderately strong base is often ideal to prevent side reactions.

  • Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents are generally preferred for N-alkylation reactions.

  • Temperature and Reaction Time: These two parameters are interdependent. Higher temperatures can increase the reaction rate but may also promote side reactions. Monitoring the reaction progress is essential.

Below is a table summarizing common conditions for N-alkylation of secondary amines, which can be adapted for your synthesis.

Parameter Recommendation Rationale
Base Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA)These bases are effective at deprotonating the secondary amine without being overly reactive, which could lead to side reactions with the solvent or benzylating agent.[1]
Solvent Acetonitrile (CH₃CN) or Dichloromethane (DCM)These polar aprotic solvents facilitate the Sₙ2 reaction and are generally inert under these conditions.[1]
Temperature Room temperature to 50 °CA slightly elevated temperature can increase the reaction rate without promoting significant side product formation. The reaction should be monitored by TLC or LC-MS.
Reaction Time 4-24 hoursThe reaction time will depend on the reactivity of the substrates and the temperature. Monitor for the disappearance of the starting amine.

Q3: What are the common side reactions in the N-benzylation of 2-oxa-6-azaspiro[3.3]heptane, and how can I minimize them?

A3: The primary side reaction of concern is over-alkylation , leading to the formation of a quaternary ammonium salt. Another potential issue is the ring-opening of the strained azetidine or oxetane rings under harsh conditions.

  • Over-alkylation (Quaternization): This occurs when the newly formed tertiary amine reacts further with the benzylating agent.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the benzylating agent, but avoid a large excess. Adding the benzylating agent slowly to the reaction mixture can also help maintain a low concentration and reduce the likelihood of the tertiary amine product reacting further.

  • Ring Opening: The strained four-membered rings of the spirocycle can be susceptible to nucleophilic attack, especially under acidic or strongly basic conditions at elevated temperatures.

    • Solution: Use a mild, non-nucleophilic base and avoid excessive heating. Ensure your reaction conditions are not acidic, as this can activate the rings towards nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: Which benzylating agent should I use: benzyl bromide, benzyl chloride, or benzyl tosylate?

A1: The choice of benzylating agent depends on a balance of reactivity and handling.

  • Benzyl bromide is generally more reactive than benzyl chloride, which can lead to faster reaction times. However, it is also more lachrymatory.

  • Benzyl chloride is less reactive but easier to handle.

  • Benzyl tosylate is a good alternative, often showing high reactivity with fewer side products.[1]

For the N-benzylation of 2-oxa-6-azaspiro[3.3]heptane, benzyl bromide is a common and effective choice.

Q2: How do I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting amine, the benzylated product, and any potential side products. The starting amine is more polar than the tertiary amine product. Staining with potassium permanganate can help visualize the spots.

Q3: My reaction seems to have gone to completion, but my isolated yield is still low. What could be happening during the workup and purification?

A3: Significant product loss can occur during the workup and purification stages. Here are some tips to minimize these losses:

  • Workup: During aqueous workup, ensure the pH of the aqueous layer is basic (pH > 10) before extracting with an organic solvent. This ensures the tertiary amine product is in its free base form and will partition into the organic layer.

  • Purification:

    • Column Chromatography: This is a common method for purifying tertiary amines. Use a silica gel column with a gradient of a suitable solvent system (e.g., ethyl acetate in hexanes).

    • Acid-Base Extraction: For larger scales, an acid-base extraction can be effective for separating the tertiary amine from non-basic impurities. The crude product is dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The tertiary amine will be protonated and move to the aqueous layer. The aqueous layer is then basified (e.g., with 2M NaOH) and the product is re-extracted with an organic solvent.

Q4: Can I isolate the product as a salt to improve its stability and handling?

A4: Yes, isolating the this compound as a salt, such as the oxalate or hydrochloride salt, can be advantageous. Salts are often crystalline solids that are easier to handle and store than the free base, which may be an oil. To form the salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and a solution of the corresponding acid (e.g., oxalic acid in ethanol) is added. The salt will typically precipitate out of the solution and can be collected by filtration.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general procedure for the N-benzylation of 2-oxa-6-azaspiro[3.3]heptane.

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane (1.0 eq.)

  • Benzyl bromide (1.1 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating)

Procedure:

  • To a round-bottom flask, add 2-oxa-6-azaspiro[3.3]heptane (1.0 eq.) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add benzyl bromide (1.1 eq.) to the stirred suspension.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by TLC until the starting amine is consumed (typically 4-12 hours).

  • Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Purification of this compound via Acid-Base Extraction
  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with 1M HCl (aq).

  • Separate the layers and collect the aqueous layer containing the protonated amine.

  • Wash the organic layer again with 1M HCl to ensure complete extraction of the amine.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add 2M NaOH (aq) with stirring until the solution is strongly basic (pH > 12).

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Visualizations

Reaction Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction N-Benzylation cluster_workup Workup & Purification cluster_product Final Product Start 2-Oxa-6-azaspiro[3.3]heptane + Benzyl Bromide Reaction K₂CO₃, CH₃CN Room Temp to 50°C Start->Reaction Add Base Workup Aqueous Workup Reaction->Workup Reaction Complete Purification Column Chromatography or Acid-Base Extraction Workup->Purification Product 6-Benzyl-2-oxa-6- azaspiro[3.3]heptane Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

TroubleshootingTree cluster_incomplete Incomplete Reaction? cluster_side_reactions Side Reactions? cluster_loss Loss on Workup/Purification? Start Low Yield of This compound Incomplete Check TLC for starting material Start->Incomplete SideReactions Check TLC/LC-MS for impurities Start->SideReactions Loss Analyze aqueous layers and purification fractions Start->Loss Optimize Optimize: - Base (K₂CO₃, Et₃N) - Solvent (CH₃CN, DCM) - Temperature (RT-50°C) - Reaction Time Incomplete->Optimize OverAlkylation Over-alkylation? (Quaternary Salt) SideReactions->OverAlkylation RingOpening Ring Opening? SideReactions->RingOpening SolutionOverAlkylation Use 1.1-1.2 eq. Benzyl Bromide (Slow Addition) OverAlkylation->SolutionOverAlkylation SolutionRingOpening Use mild base Avoid high temp. RingOpening->SolutionRingOpening WorkupLoss Workup: Ensure basic pH (>10) before extraction Loss->WorkupLoss PurificationLoss Purification: Optimize column conditions or use acid-base extraction Loss->PurificationLoss

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(39), 24237-24246. Available from: [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. ARKIVOC, 2022(5), 87-97. Available from: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available from: [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available from: [Link]

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2024). Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. Available from: [Link]

Sources

Overcoming stability issues with 2-oxa-6-azaspiro[3.3]heptane oxalate salts.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-oxa-6-azaspiro[3.3]heptane and its oxalate salts. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the stability challenges associated with this valuable spirocyclic building block. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: The Promise and Peril of a Unique Scaffold

2-Oxa-6-azaspiro[3.3]heptane is a sought-after structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability and reduced lipophilicity. However, its commonly used oxalate salt form is known to present stability challenges that can compromise long-term storage and experimental reproducibility. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting these issues, grounded in scientific expertise and practical experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2-oxa-6-azaspiro[3.3]heptane oxalate salt appears clumpy and difficult to handle. What is causing this?

A1: This is a classic sign of moisture absorption, a phenomenon known as hygroscopicity. Amine oxalate salts are particularly prone to absorbing water from the atmosphere.[1] This can lead to caking, where the free-flowing powder forms solid lumps, making accurate weighing and dispensing difficult.[2][3]

Causality Explained: The ionic nature of the salt and the presence of polar functional groups create a high affinity for water molecules. As moisture is absorbed, it can form liquid bridges between particles, leading to agglomeration and eventually caking.[2]

Troubleshooting Flowchart for Handling Issues

A Observe clumping or poor flowability B Is the container properly sealed? A->B C Reseal tightly under inert gas (e.g., Argon, Nitrogen) B->C No D Was the material handled in a low-humidity environment? B->D Yes H Issue Resolved C->H E Transfer to a glove box or dry environment for future handling D->E No F Consider drying a small aliquot under vacuum (monitor for degradation) D->F Yes E->H G If issues persist, consider alternative salt forms (e.g., sulfonates) F->G Drying ineffective or causes degradation F->H Drying is effective G->H

Caption: Decision-making workflow for addressing physical instability.

Q2: I suspect my 2-oxa-6-azaspiro[3.3]heptane oxalate salt is degrading. What are the likely degradation pathways?

A2: While specific degradation pathways for this exact salt are not extensively published, we can infer likely routes based on the chemistry of the constituent parts: the secondary amine of the spirocycle and the oxalate counterion.

  • Oxidative Degradation of the Amine: Secondary amines can be susceptible to oxidation, especially in the presence of air, light, or trace metal impurities.[4][5] This can lead to the formation of various byproducts, potentially impacting the purity and reactivity of the starting material. The initial step often involves the formation of an amine radical.[4]

  • Decomposition of the Oxalate Counterion: Oxalate salts can undergo thermal decomposition, often initiated by decarboxylation to form carbon dioxide and other byproducts.[6][7] The presence of metal ions can catalyze this process.[8]

  • Moisture-Mediated Degradation: The presence of absorbed water can facilitate both oxidative and hydrolytic degradation pathways.[1] For some pharmaceutical salts, moisture can lead to salt disproportionation, where the salt reverts to the free base and the corresponding acid.[9][10]

Q3: What are the recommended storage and handling conditions for 2-oxa-6-azaspiro[3.3]heptane oxalate?

A3: Given its hygroscopic and potentially unstable nature, stringent storage and handling procedures are essential.

ParameterRecommendationRationale
Temperature Store at -20°C in a freezer.Low temperatures slow down the rate of chemical degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen and moisture, mitigating oxidative degradation and hygroscopicity.[1][4]
Container Use a tightly sealed, opaque container.Prevents moisture ingress and protects from light, which can catalyze degradation.
Handling Handle in a controlled environment, such as a glove box with low humidity.Reduces exposure to atmospheric moisture during weighing and dispensing.[2]
Q4: I am concerned about the long-term stability of the oxalate salt for my project. Are there more stable alternatives?

A4: Yes, research has indicated that sulfonate salts of 2-oxa-6-azaspiro[3.3]heptane are more thermally stable and offer a robust alternative to the oxalate salt.[11] If your application allows for a different salt form and long-term stability is a critical parameter, exploring the synthesis and use of a sulfonate salt (e.g., mesylate, tosylate) is highly recommended. The choice of counterion is a critical factor in drug development, influencing properties like stability, solubility, and bioavailability.[12][13][14]

Experimental Protocols

Protocol 1: Small-Scale Drying of Hygroscopic 2-Oxa-6-azaspiro[3.3]heptane Oxalate

Objective: To remove absorbed moisture from a small sample of the oxalate salt prior to use.

Materials:

  • Hygroscopic 2-oxa-6-azaspiro[3.3]heptane oxalate

  • Vacuum oven or desiccator with a high-vacuum pump

  • Schlenk flask or similar vacuum-rated vessel

  • Inert gas source (argon or nitrogen)

Procedure:

  • Place a small, accurately weighed sample of the oxalate salt in the Schlenk flask.

  • Carefully apply a high vacuum to the flask.

  • Gently heat the sample at a low temperature (e.g., 30-40°C) under vacuum. Caution: Avoid excessive heat, as this may induce thermal degradation.

  • Dry for a predetermined period (e.g., 4-6 hours).

  • Backfill the flask with an inert gas before removing the sample.

  • Handle the dried material immediately in a controlled, low-humidity environment.

Self-Validation: To validate this procedure, it is recommended to perform a Karl Fischer titration to quantify the water content before and after drying. Additionally, analytical techniques such as HPLC or LC-MS should be used to confirm that no significant degradation has occurred during the drying process.

Protocol 2: Stability Assessment by HPLC

Objective: To monitor the purity of 2-oxa-6-azaspiro[3.3]heptane oxalate over time under specific storage conditions.

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane oxalate samples

  • HPLC system with a suitable detector (e.g., UV or ELSD)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (to be optimized based on the free base and expected degradants)

  • High-purity solvents and reagents

Procedure:

  • Prepare a stock solution of the oxalate salt at a known concentration.

  • Develop an HPLC method that provides good separation of the main peak from any potential impurities or degradants.

  • Establish a baseline purity profile (Time = 0).

  • Store aliquots of the solid material under different conditions (e.g., -20°C under argon, room temperature exposed to air).

  • At regular intervals (e.g., 1, 3, 6 months), analyze the samples by HPLC.

  • Calculate the peak area percentage of the main component and any new impurity peaks that appear over time.

Data Interpretation: A decrease in the main peak area and the emergence of new peaks are indicative of degradation. This method allows for a quantitative assessment of stability under various conditions, in line with ICH guidelines for stability testing.[15][16][17]

Visualization of Key Concepts

Degradation Pathway Hypothesis

A 2-Oxa-6-azaspiro[3.3]heptane Oxalate E Physical Instability (Caking, Deliquescence) A->E F Chemical Degradation A->F B Moisture (H2O) B->E promotes B->F facilitates C Oxygen (O2) C->F initiates D Heat / Light D->F accelerates G Oxidized Amine Byproducts F->G H Oxalate Decomposition Products (e.g., CO2) F->H I Salt Disproportionation (Free Base + Oxalic Acid) F->I

Caption: Factors contributing to the instability of the oxalate salt.

By implementing these troubleshooting strategies and experimental protocols, researchers can effectively manage the stability issues associated with 2-oxa-6-azaspiro[3.3]heptane oxalate, ensuring the quality and integrity of this important building block in their drug discovery endeavors.

References

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059. [Link]

  • Li, S., & Chen, X. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Drug Development and Industrial Pharmacy, 43(8), 1235-1246. [Link]

  • Technology Networks. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]

  • Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Jenike & Johanson. (2024). What Causes Powder Caking? Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Pharmaceutical Technology. (2004). Salt Selection in Drug Development. [Link]

  • MDPI. (2023). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Molecules, 28(23), 7853. [Link]

  • Absortech. (n.d.). Effective prevention against caking damage. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Anbarasan, A., Nataraj, J., Shanmukhan, N., & Radhakrishnan, A. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67. [Link]

  • AZoM. (2013). Analysis of the Causes and Solutions to the Caking of Powders. [Link]

  • Al-Ghaban, A., Al-Ghananeem, A., & Crooks, P. A. (2012). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. AAPS PharmSciTech, 13(4), 1336–1346. [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • AZoCleantech. (2025). What Causes Powder Caking? Retrieved from [Link]

  • Semantic Scholar. (n.d.). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]

  • OMICS International. (2015). Solid State Characterization and Pharmaceutical Development. Journal of Analytical & Bioanalytical Techniques, 6(3). [Link]

  • Slideshare. (2015). salt selection in pharmaceutical product development. [Link]

  • ResearchGate. (2017). Stability of pharmaceutical salts in solid oral dosage forms. [Link]

  • Oxford Academic. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. [Link]

  • Hsieh, Y. L., & Taylor, L. S. (2012). Impact of counterion on the chemical stability of crystalline salts of procaine. Journal of Pharmaceutical Sciences, 101(11), 4146–4157. [Link]

  • Research & Reviews: Journal of Pharmaceutical Analysis. (2024). Solid-State Characterization in Drug Development and Formulation. [Link]

  • Chavan, R. B., & Rane, B. R. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Innovation, 12(4), 283–296. [Link]

  • ResearchGate. (2022). The decomposition of oxalate can proceed via three routes, all suggested by Górski et al. [Link]

  • AQUALAB by Addium. (n.d.). The food manufacturer's guide to eradicating caking and clumping. Retrieved from [Link]

  • Pharmaceutical Technology. (2005). Strategy for the Prediction and Selection of Drug Substance Salt Forms. [Link]

  • Vevelstad, S. J., Grimstvedt, A. M., Einbu, A., Knuutila, H., da Silva, E. F., & Svendsen, H. F. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia, 63, 925-934. [Link]

  • National Center for Biotechnology Information. (2020). The Role of Counter-Ions in Peptides—An Overview. [Link]

  • Slideshare. (2016). Analytical Methods for Characterization of Solid Forms. [Link]

  • Norwegian Research Information Repository. (2014). Oxidative degradation of amines using a closed batch system. [Link]

  • SlidePlayer. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved from [Link]

  • ResearchGate. (2014). Principles of Salt Formation. [Link]

  • ACS Publications. (1980). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 45(1), 1-11. [Link]

  • ACS Publications. (2001). Acidic and Basic Hydrolysis of an Optically Pure Spiro-λ4-sulfurane: Completely Opposite Stereochemical Outcome. Journal of the American Chemical Society, 123(12), 2879–2880. [Link]

  • Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxalate degrading enzyme. Retrieved from [Link]

  • Improved Pharma. (2023). Solid-State Form Studies. [Link]

  • ResearchGate. (2012). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. [Link]

  • RSC Publishing. (1923). XV.—The Formation and Stability of spiro-Compounds. Journal of the Chemical Society, Transactions, 123, 127-133. [Link]

  • RSC Publishing. (2020). Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. New Journal of Chemistry, 44(39), 16867-16874. [Link]

  • Semantic Scholar. (2011). Excipient counterion dependent mechanisms in Pharmaceutical Development: a review. [Link]

  • National Center for Biotechnology Information. (2018). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • National Center for Biotechnology Information. (2022). Probiotic Oxalate-Degrading Bacteria: New Insight of Environmental Variables and Expression of the oxc and frc Genes on Oxalate Degradation Activity. [Link]

  • Frontiers. (2024). Methods for the destruction of oxalic acid decontamination effluents. [Link]

  • Amanote Research. (1989). Hydrolysis of Spiro Derivatives That Undergo No Shrinkage on Polymerization. [Link]

  • RSC Publishing. (1966). The thermal decomposition of oxalates. Part VII. The effect of prior dehydration conditions upon the subsequent decomposition of cobalt oxalate. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1491-1493. [Link]

Sources

Identifying and minimizing side products in azetidine ring formation reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azetidine Ring Formation Reactions. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of azetidine-containing molecules. The inherent ring strain of the four-membered azetidine ring makes its synthesis a nuanced challenge, often accompanied by competing side reactions and the formation of undesirable byproducts.[1][2]

This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you identify and minimize the formation of side products, thereby optimizing your synthetic routes to these valuable heterocyclic scaffolds.

Part 1: Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization of a γ-haloamine is producing a significant amount of a five-membered ring byproduct. What is happening and how can I favor the azetidine?

This is a classic case of kinetic versus thermodynamic control. The formation of the five-membered pyrrolidine ring is often in competition with the desired four-membered azetidine.[3]

  • The "Why": The 4-exo-tet cyclization leading to the azetidine is generally kinetically favored according to Baldwin's rules. However, the resulting azetidine has significant ring strain. The competing 5-endo-tet cyclization, which forms the pyrrolidine, leads to a thermodynamically more stable product due to lower ring strain.[3] At elevated temperatures, the kinetically formed azetidine can even rearrange to the more stable pyrrolidine.[3]

  • The Solution: To favor the kinetic product (azetidine), it is crucial to employ conditions that prevent the reaction from reaching thermodynamic equilibrium. Lowering the reaction temperature is the most effective strategy.[3]

Q2: I am attempting a [2+2] cycloaddition to form an azetidine, but the yields are low and I'm isolating complex mixtures. What are the common pitfalls?

The success of [2+2] photocycloaddition reactions, such as the aza Paternò-Büchi reaction, is highly dependent on the photophysical properties of the imine and alkene components.[4][5][6]

  • The "Why": Many common imines have unfavorable photophysical properties for direct excitation.[7] Furthermore, side reactions like E/Z isomerization of the imine or N-O bond homolysis in oxime precursors can compete with the desired cycloaddition.[8] The use of UV light can also lead to product degradation.[8]

  • The Solution:

    • Photosensitizers: Employing a photosensitizer can facilitate triplet energy transfer, a common strategy to promote these cycloadditions.[5]

    • Visible Light Photocatalysis: Modern methods often utilize visible-light photocatalysts to activate the reactants under milder conditions, minimizing side reactions.[8][9][10]

    • Substrate Choice: The electronic properties of the imine are critical. Electron-withdrawing groups on the nitrogen can enhance reactivity.[6]

Q3: During the cyclization of a γ-amino alcohol, I'm observing elimination byproducts instead of the desired azetidine. How can I prevent this?

Elimination is a common side reaction, particularly when using harsh conditions to activate the hydroxyl group.[11]

  • The "Why": The activation of the primary alcohol to a good leaving group (e.g., tosylate, mesylate) can be accompanied by competing elimination reactions, especially if a strong, non-nucleophilic base is used.

  • The Solution:

    • Milder Activating Agents: Consider using milder activating agents like MsCl or TsCl at low temperatures.

    • One-Pot Procedures: A one-pot procedure where the activation is immediately followed by cyclization without isolating the activated intermediate can minimize elimination.

    • Choice of Base: Use a base that is sufficiently strong to deprotonate the amine but not so hindered that it preferentially promotes elimination.

Part 2: Troubleshooting Guides

Guide 1: Intramolecular Cyclization of γ-Substituted Amines

This is one of the most common methods for azetidine synthesis.[2][11] However, it is often plagued by competing reactions.

Issue 1.1: Formation of Pyrrolidine Byproduct
  • Symptom: ¹H NMR analysis shows a mixture of the desired azetidine and a five-membered ring byproduct.

  • Cause: Thermodynamic control favoring the more stable pyrrolidine ring.[3]

  • Troubleshooting Workflow:

start High Pyrrolidine Byproduct temp Lower Reaction Temperature (e.g., 0 °C to -20 °C) start->temp check Analyze Product Ratio (¹H NMR, LC-MS) temp->check base Evaluate Base Strength (e.g., switch from K2CO3 to NaH) base->check solvent Change Solvent Polarity (e.g., from THF to DMF) solvent->check success Azetidine Yield Improved check->success fail Issue Persists check->fail No Improvement fail->base fail->solvent

Caption: Troubleshooting pyrrolidine formation.

Experimental Protocol: Kinetic Control of Azetidine Formation
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the γ-haloamine precursor (1.0 eq) and a suitable anhydrous solvent (e.g., THF, DMF).

  • Cooling: Cool the reaction mixture to the desired temperature (start with 0 °C, then try -20 °C or lower if necessary).

  • Base Addition: Slowly add a strong, non-nucleophilic base (e.g., NaH, LiHMDS, 1.1 eq) portion-wise, maintaining the low temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should be stopped once the starting material is consumed to prevent potential rearrangement to the pyrrolidine.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl at the low temperature. Extract the product with an appropriate organic solvent (e.g., EtOAc, CH₂Cl₂).

  • Purification: Purify the crude product by column chromatography.[12]

Data Summary: Temperature Effects on Azetidine/Pyrrolidine Ratio
PrecursorBaseSolventTemperature (°C)Azetidine:Pyrrolidine Ratio
N-benzyl-3-chloropropylamineK₂CO₃MeCN8030:70
N-benzyl-3-chloropropylamineK₂CO₃MeCN2565:35
N-benzyl-3-chloropropylamineNaHTHF0>95:5
Guide 2: [2+2] Photocycloadditions (Aza Paternò-Büchi Reaction)

This powerful technique allows for the rapid construction of functionalized azetidines but requires careful optimization.[4][5]

Issue 2.1: Low Conversion or No Reaction
  • Symptom: Starting materials remain largely unreacted after the specified irradiation time.

  • Cause: Inefficient light absorption by the reactants, incorrect wavelength, or quenching of the excited state.

  • Troubleshooting Workflow:

start Low [2+2] Conversion wavelength Verify Light Source Wavelength (match to substrate/catalyst absorption) start->wavelength check Monitor Reaction by LC-MS wavelength->check sensitizer Add a Triplet Sensitizer (e.g., acetone, benzophenone) sensitizer->check photocatalyst Screen Visible Light Photocatalysts (e.g., Ir or Ru complexes) photocatalyst->check success Conversion Improved check->success fail Issue Persists check->fail No Improvement fail->sensitizer fail->photocatalyst

Caption: Troubleshooting low conversion in photocycloadditions.

Experimental Protocol: Visible-Light Mediated [2+2] Cycloaddition
  • Reactant Preparation: In a photoreactor tube, dissolve the imine precursor (e.g., 2-isoxazoline-3-carboxylate, 1.0 eq), the alkene (1.5-3.0 eq), and the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%) in a degassed, anhydrous solvent (e.g., CH₂Cl₂, MeCN).[8][10]

  • Degassing: Thoroughly degas the solution by three freeze-pump-thaw cycles or by sparging with an inert gas for 15-20 minutes. Oxygen can quench the excited state of the photocatalyst.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with the appropriate wavelength LEDs (e.g., blue LEDs). Maintain a constant temperature, often room temperature, using a cooling fan.

  • Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product by flash column chromatography to isolate the azetidine.[12]

Part 3: Minimizing Other Common Side Products

Ring-Opened and Ring-Expanded Products

The inherent strain in the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening or rearrangement to larger rings like pyrrolidines or piperidines.[2][13]

  • Cause: Acidic or nucleophilic conditions during workup or purification can promote these pathways. Some azetidines are inherently unstable and can undergo intramolecular ring-opening if they possess a suitably positioned internal nucleophile.[14]

  • Minimization Strategies:

    • Neutralize Carefully: Use mild bases (e.g., saturated NaHCO₃) for neutralization during workup.

    • Avoid Strong Acids: Use buffered silica gel or deactivated silica for chromatography if the product is acid-sensitive.

    • Protecting Groups: The choice of the N-protecting group is crucial. Bulky or electron-withdrawing groups can influence the stability and reactivity of the azetidine ring.

Oligomerization/Polymerization
  • Cause: This is particularly problematic in intermolecular reactions or when the desired intramolecular cyclization is slow. High concentrations and temperatures can favor intermolecular side reactions.

  • Minimization Strategies:

    • High Dilution: For intramolecular cyclizations, performing the reaction under high dilution conditions can significantly suppress intermolecular side reactions.

    • Slow Addition: Adding the substrate slowly via a syringe pump to a solution of the reagent can maintain a low instantaneous concentration of the reactant.

By understanding the mechanistic underpinnings of these side reactions and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and success rate of their azetidine ring formation reactions.

References

  • Bach, T. (2018). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. Available at: [Link]

  • Kaur, N. et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Sparrow Chemical. (2025). What are the products of azetidine ring - expansion reactions?. Sparrow Chemical Blog. Available at: [Link]

  • Fu, Z., & Xu, J. (2018). Synthesis of Azetidines. Progress in Chemistry, 30(8), 1047-1066. Available at: [Link]

  • Urban, D. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available at: [Link]

  • Urban, D. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

  • Schindler, C. S. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. National Institutes of Health. Available at: [Link]

  • Willis, M. C. et al. (2025). [2 + 2]-Cycloaddition for the Synthesis of Azetidines. Synfacts, 2025(11), 1234. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of azetidines via intermolecular [2+2] photocycloadditions a,... ResearchGate. Available at: [Link]

  • Nature Portfolio. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature. Available at: [Link]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. NIH. Available at: [Link]

  • ResearchGate. (n.d.). Biologically active compounds with azetidine rings. ResearchGate. Available at: [Link]

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Troubleshooting scale-up challenges in 2-oxa-6-azaspiro[3.3]heptane production.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-oxa-6-azaspiro[3.3]heptane. This resource is tailored for researchers, medicinal chemists, and process development scientists who are incorporating this valuable spirocyclic scaffold into their workflows. As a key building block and a bioisostere for morpholine, its efficient production is critical.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of its synthesis, from bench-scale experiments to larger-scale production.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues that may arise during the synthesis of 2-oxa-6-azaspiro[3.3]heptane, particularly when scaling up the reaction. The advice provided is based on established synthetic routes and common challenges encountered in heterocyclic chemistry.

Synthesis & Reaction Monitoring

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of 2-oxa-6-azaspiro[3.3]heptane can often be traced back to several key factors, primarily related to the choice of synthetic route and reaction conditions.

  • Sub-optimal Protecting Group Strategy: The original synthesis developed by Carreira et al., which utilizes a tosyl protecting group, is known to present scalability challenges.[2] The deprotection step using magnesium turnings can lead to sluggish filtration of magnesium salts, resulting in significant product loss, with yields dropping to as low as 47% on a 100g scale.

    • Recommendation: Consider switching to an N-benzyl protecting group. The deprotection via catalytic hydrogenolysis is generally cleaner and more amenable to scale-up, avoiding problematic filtrations.

  • Side Reactions: The formation of the strained azetidine and oxetane rings can be susceptible to side reactions.

    • Polymerization/Elimination: Under harsh basic conditions, starting materials like 1,3-dielectrophiles can undergo polymerization or elimination, consuming the reactants and reducing the yield.[3] Careful control of temperature and slow addition of reagents is crucial.

    • Bis-alkylation: In syntheses involving the reaction of an amine with a bis-electrophile like 3,3-bis(bromomethyl)oxetane, a common side product is the bis-alkylation adduct where two amine molecules react with one bis-electrophile.[4] This is a second-order process and can be suppressed by maintaining a low concentration of the amine, favoring the intramolecular cyclization (a first-order process).[4]

  • Incomplete Reaction: Monitor the reaction progress closely using techniques like TLC, LC-MS, or ¹H NMR. If the reaction stalls, consider the following:

    • Reagent Purity: Ensure the starting materials, especially the amine and the bis-electrophile, are of high purity.

    • Base Strength: The choice and stoichiometry of the base are critical. For the cyclization step, a strong, non-nucleophilic base is often required. Insufficient base can lead to incomplete reaction.

Question 2: I am observing the formation of significant impurities. How can I identify and minimize them?

Answer: Impurity formation is a common challenge, and a systematic approach is needed for identification and mitigation.

  • Oxetane Ring Opening: The oxetane ring is susceptible to opening under strongly acidic conditions, which can lead to the formation of diol or haloalcohol impurities.[5][6]

    • Recommendation: Avoid harsh acidic conditions during workup and purification. If an acidic wash is necessary, use a dilute acid and perform the extraction quickly at low temperatures. When isolating the product as a salt, be mindful that using acids like HCl can potentially lead to ring-opening, whereas acetic acid has been shown to be a milder option.

  • Incomplete Deprotection:

    • N-Tosyl Group Removal: The removal of a tosyl group from a sterically hindered azetidine can be challenging. Incomplete reaction will leave the N-tosylated spirocycle as a major impurity. Alternative methods to the standard magnesium in methanol include using lithium and a catalytic amount of di-tert-butyl biphenyl.[7]

    • N-Benzyl Group Removal: While generally efficient, catalytic hydrogenolysis for N-benzyl deprotection can sometimes be sluggish. Ensure the catalyst is active and not poisoned. Catalyst poisoning can occur from sulfur-containing impurities or coordination of the product amine to the metal surface.[8] Adding a small amount of acid (e.g., acetic acid) can prevent catalyst poisoning by the free amine.[9]

  • Side Reactions from Solvents:

    • N-Alkylation: When using alcoholic solvents like methanol or ethanol during N-benzyl deprotection, N-alkylation of the product amine can occur as a side reaction.[9]

    • Recommendation: Consider using alternative solvents like ethyl acetate (EtOAc), tetrahydrofuran (THF), or trifluoroethanol (TFE), with TFE being particularly effective at preventing this side reaction.[9]

Work-up & Purification

Question 3: I am struggling with the purification of the free base of 2-oxa-6-azaspiro[3.3]heptane. It streaks badly on silica gel chromatography. What are my options?

Answer: The free base of 2-oxa-6-azaspiro[3.3]heptane is a polar, basic amine, which leads to strong interactions with the acidic silanol groups on standard silica gel. This causes significant tailing (streaking) and poor separation.[10][11]

  • Modify the Mobile Phase:

    • Add a competing amine to your eluent to neutralize the acidic sites on the silica. A common practice is to add 0.5-2% triethylamine (Et₃N) or a small amount of ammonium hydroxide to a dichloromethane/methanol or ethyl acetate/heptane solvent system.[10][11] This will significantly improve the peak shape.

  • Use an Alternative Stationary Phase:

    • Amine-functionalized silica: This is an excellent option as it has a basic surface that repels the amine, leading to better peak shapes without the need for mobile phase additives.[10]

    • Basic Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.

  • Purification via Salt Formation:

    • Convert the crude free base into a salt (e.g., hydrochloride, oxalate, or sulfonate). These salts are often crystalline and can be purified by recrystallization, which is a highly effective and scalable purification method. The free base can then be regenerated by treatment with a base.[1] Trichloroacetic acid has also been used to form crystalline salts with amines, facilitating their purification.[12]

Question 4: My final product is unstable and discolors over time. How should I handle and store it?

Answer: The free base of 2-oxa-6-azaspiro[3.3]heptane can be sensitive to air and moisture.

  • Handling: Handle the free base under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially when handling for extended periods.[13]

  • Storage: For long-term storage, converting the free base to a stable salt is highly recommended. Sulfonate salts have been reported to be more stable and soluble than the more common oxalate salt.[14] If storing the free base, keep it in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[15]

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and what are the key physical properties of 2-oxa-6-azaspiro[3.3]heptane?

A1: The free base is typically a colorless to almost colorless liquid or a solid.[6] Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₅H₉NO[PubChem]
Molecular Weight99.13 g/mol [PubChem]
IUPAC Name2-oxa-6-azaspiro[3.3]heptane[PubChem]
CAS Number174-78-7[PubChem]

Q2: Why is 2-oxa-6-azaspiro[3.3]heptane considered a good bioisostere for morpholine?

A2: It is considered an excellent bioisostere for morpholine because it introduces three-dimensionality while often improving key physicochemical properties relevant to drug development. Replacing a morpholine ring with 2-oxa-6-azaspiro[3.3]heptane can lead to a significant decrease in lipophilicity (lower logD) and an increase in basicity (higher pKa).[1][16] These changes can improve aqueous solubility and may positively impact the overall ADME (Administration, Distribution, Metabolism, and Excretion) profile of a drug candidate.[16]

Q3: What are the main safety hazards associated with 2-oxa-6-azaspiro[3.3]heptane?

A3: According to GHS classifications, 2-oxa-6-azaspiro[3.3]heptane may be a flammable liquid and vapor.[17] It can also be toxic if swallowed, cause skin irritation, and cause serious eye irritation.[17] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

Q4: Which salt form of 2-oxa-6-azaspiro[3.3]heptane is best for scale-up and further reactions?

A4: While the oxalate salt is commonly used, it has been shown that sulfonate salts (e.g., p-toluenesulfonate or camphorsulfonate) offer superior stability and solubility.[14] This makes them more suitable for storage and for use in a wider range of reaction conditions. Acetate salts have also been used and are easily prepared.

Q5: What analytical techniques are best for characterizing 2-oxa-6-azaspiro[3.3]heptane and its intermediates?

A5: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of the spirocyclic core and for checking purity. Quantitative ¹H NMR (qNMR) can be used to accurately determine the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and any intermediates or impurities.

  • High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress and assessing the purity of the final compound. For basic amines, a C18 column with a mobile phase containing a buffer or an ion-pairing agent may be necessary to obtain good peak shapes.

Experimental Protocols & Workflows

Protocol 1: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Acetate Salt

This protocol is adapted from an improved synthesis strategy focusing on scalability and ease of handling. It utilizes an N-benzyl protecting group, which is removed by catalytic hydrogenolysis.

Step 1: Synthesis of N-benzyl-2-oxa-6-azaspiro[3.3]heptane

  • To a solution of 3,3-bis(bromomethyl)oxetane in a suitable solvent (e.g., acetonitrile), add benzylamine and a non-nucleophilic base (e.g., potassium carbonate).

  • Heat the reaction mixture at reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or by precipitation as an HCl salt to yield the N-benzyl protected spirocycle.

Step 2: Debenzylation via Catalytic Hydrogenolysis

  • Dissolve N-benzyl-2-oxa-6-azaspiro[3.3]heptane in methanol.

  • Add a catalytic amount of acetic acid (this helps to prevent catalyst poisoning).

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (5 bar pressure is effective) at room temperature for 16-24 hours, or until complete conversion is observed by LC-MS.

  • Carefully filter off the catalyst through a pad of Celite. Caution: Pd/C can be pyrophoric; do not allow the catalyst to dry completely in the air.

  • The filtrate contains the free base of 2-oxa-6-azaspiro[3.3]heptane.

Step 3: Formation of the Acetate Salt

  • To the methanolic solution of the free base, add one equivalent of acetic acid.

  • Concentrate the solution under reduced pressure.

  • Triturate the resulting residue with a non-polar solvent like methyl tert-butyl ether (MTBE) to induce precipitation.

  • Filter the solid, wash with MTBE, and dry under vacuum to obtain 2-oxa-6-azaspiro[3.3]heptane acetate salt as a bench-stable solid.

Workflow Diagrams

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Salt Formation & Isolation start 3,3-bis(bromomethyl)oxetane + Benzylamine react Cyclization (K2CO3, MeCN, Reflux) start->react product1 N-benzyl-2-oxa-6-azaspiro[3.3]heptane react->product1 deprotect Hydrogenolysis (H2, Pd/C, MeOH, Acetic Acid) product1->deprotect product2 Free Base in Solution deprotect->product2 salt_form Add Acetic Acid product2->salt_form isolate Concentrate & Triturate (MTBE) salt_form->isolate final_product 2-Oxa-6-azaspiro[3.3]heptane Acetate Salt isolate->final_product

Caption: Scalable synthesis workflow for 2-oxa-6-azaspiro[3.3]heptane acetate salt.

Troubleshooting_Logic cluster_synthesis Synthesis Stage cluster_workup Work-up/Purification Stage issue Low Yield or High Impurity check_pg Protecting Group Strategy? (Tosyl vs. Benzyl) issue->check_pg Cause? check_conditions Harsh Reaction Conditions? issue->check_conditions check_reagents Reagent Stoichiometry/Purity? issue->check_reagents check_acidity Acidic Conditions? (Oxetane Opening) issue->check_acidity check_purification Purification Method? (Silica vs. Salt Recrystallization) issue->check_purification check_deprotection Incomplete Deprotection? issue->check_deprotection solution1 Switch to N-benzyl route check_pg->solution1 solution2 Optimize base/temperature check_conditions->solution2 solution3 Use mild workup (e.g., dilute acid) check_acidity->solution3 solution4 Use modified chromatography or salt purification check_purification->solution4

Caption: Troubleshooting decision tree for common synthesis issues.

References

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. National Center for Biotechnology Information. Retrieved from [Link]

  • van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Stepp, J. C., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1546-1552.
  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 16(24), 4379-4390.
  • Carreira, E. M., et al. (2008). A Novel and Practical Synthesis of 2-Oxa-6-azaspiro[3.3]heptane.
  • Singh, V., & Arora, S. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Current Organic Synthesis, 13(5), 722-737.
  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1437-1442.
  • Hillier, M. C., & Chen, C.-Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines via Alkylation of Primary Amines with in Situ Generated Bis-triflates of 2-Substituted-1,3-propanediols. The Journal of Organic Chemistry, 71(20), 7885-7887.
  • Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • SRE. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Retrieved from [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Sulzer. (n.d.). Selective Removal of Polar and Non-Polar Impurities. Retrieved from [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12196.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Al-Zoubi, R. M., et al. (2018). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 83(15), 8443-8451.
  • Reddit. (2021). Purification of strong polar and basic compounds. r/Chempros.
  • G. A. C. Research. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 101-145.
  • AFPM. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion.... Retrieved from [Link]

  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6614-6617.
  • van der Haas, R. N. S., et al. (2017). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 45(3), 547-548.
  • BenchChem. (n.d.). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • de la Torre, B. G., & Albericio, F. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • Al-Zoubi, R. M., et al. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 16(24), 4379-4390.
  • Dong, V. M. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. The Dong Group.
  • Wang, C., et al. (2021). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Journal of the American Chemical Society, 143(1), 347-356.
  • Komatsu, Y., et al. (2015). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
  • Kaur, N., & Kishore, D. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45548-45576.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Reagent Guides.
  • Ghorai, M. K., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225-233.
  • Valeur, E., & Bradley, M. (2009). Synthesis of Amines and Ammonium Salts. Chemical Society Reviews, 38(2), 606-631.
  • Endo, T. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech.
  • Bobay, B. G., et al. (2022). Assessment of ADC Higher Order Structure Through 2D NMR Analysis. Pharmaceuticals, 15(11), 1365.
  • Iglesias, M. J., et al. (2003). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 8(12), 947-955.
  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1437-1442.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

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Navigating the Chemistry of Oxetanes: A Technical Support Guide to Preventing Ring Opening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxetane Chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with oxetane-containing molecules. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you preserve the integrity of the oxetane ring during your synthetic endeavors.

The oxetane ring, a four-membered cyclic ether, is an increasingly important structural motif in modern medicinal chemistry. Its unique ability to enhance physicochemical properties such as aqueous solubility and metabolic stability, while acting as a bioisostere for gem-dimethyl and carbonyl groups, has made it a valuable tool for drug discovery.[1][2][3] However, the inherent ring strain that confers these desirable properties also makes the oxetane susceptible to ring-opening under certain conditions. This guide will provide you with the knowledge and practical strategies to confidently manipulate oxetane-containing molecules while avoiding unwanted decomposition.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and misconceptions regarding the stability of the oxetane ring.

Q1: Is the oxetane ring always unstable under acidic conditions?

This is a common misconception. While the oxetane ring is susceptible to acid-catalyzed ring-opening, its stability is highly dependent on the substitution pattern and the reaction conditions.[3][4] The 3,3-disubstituted oxetanes, in particular, exhibit remarkable stability even at low pH values due to steric hindrance that blocks the approach of nucleophiles.[1][2] However, the presence of an internal nucleophile, such as a nearby alcohol or amine, can facilitate ring-opening even under milder acidic conditions.[3]

Q2: What is the most stable substitution pattern for an oxetane ring?

The most stable substitution pattern is generally 3,3-disubstitution. The substituents at the 3-position sterically shield the ether oxygen and the carbon atoms from nucleophilic attack, thereby preventing ring-opening.[2] Conversely, oxetanes with electron-donating groups at the C2 position are more prone to instability.[3] In terms of metabolic stability, 3-substituted oxetanes have been shown to be more stable than their 2-substituted counterparts.[5]

Q3: How does the oxetane ring behave under basic conditions?

The oxetane ring is generally unreactive and stable under a wide range of basic conditions.[6] This stability makes basic conditions ideal for many transformations on oxetane-containing substrates, such as ester hydrolysis and Williamson etherification.[6][7] Therefore, when a reaction can be performed under either acidic or basic conditions, the latter is often the safer choice to preserve the oxetane ring.

Q4: Can I perform reactions with strong nucleophiles without opening the oxetane ring?

Yes, but with caution. Strong nucleophiles, especially in the absence of acid catalysis, will preferentially react at other electrophilic sites in the molecule. However, if the reaction conditions also involve Lewis or Brønsted acids, the oxetane ring can become activated and susceptible to nucleophilic attack.[8] The choice of nucleophile, solvent, and temperature are all critical factors.

Q5: How does temperature affect the stability of the oxetane ring?

Elevated temperatures, particularly in combination with acidic or strongly nucleophilic conditions, can promote ring-opening reactions.[4] If you observe decomposition of your oxetane-containing molecule, reducing the reaction temperature should be one of the first parameters you adjust.

Troubleshooting Guides: Navigating Common Experimental Challenges

This section provides practical advice for overcoming specific issues you may encounter during your experiments.

Scenario 1: Ring Opening Under Acidic Conditions
  • Symptom: You observe the formation of 1,3-diols or other ring-opened byproducts after a reaction or work-up involving acidic conditions (e.g., deprotection, hydrolysis, or chromatography on silica gel).

  • Causality: The ether oxygen of the oxetane is protonated or coordinates to a Lewis acid, which activates the ring for nucleophilic attack by solvent, a reagent, or an intramolecular nucleophile.

  • Solutions:

    • Avoid Strong Acids: Whenever possible, replace strong Brønsted acids like HCl and H₂SO₄ with milder alternatives. For example, for the removal of a Boc protecting group, consider using a higher concentration of a weaker acid or a shorter reaction time with a stronger acid at low temperature. For silyl ether deprotection, milder acids like pyridinium p-toluenesulfonate (PPTS) or acetic acid can be effective alternatives to stronger acids.[9]

    • Utilize Basic Conditions: For reactions like ester hydrolysis, switch to basic conditions (e.g., LiOH, NaOH) which are well-tolerated by the oxetane ring.[7]

    • Careful Work-up: If an acidic wash is necessary, perform it quickly at low temperature and immediately neutralize the organic layer.

    • Chromatography Considerations: If you suspect decomposition on silica gel, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, consider using a different stationary phase like alumina or a buffered mobile phase.[10]

Scenario 2: Decomposition During a Reduction Reaction
  • Symptom: Reduction of a functional group (e.g., ester, amide, ketone) leads to a low yield of the desired product and evidence of ring cleavage.

  • Causality: Some powerful reducing agents, particularly at elevated temperatures, can reduce the ether C-O bonds of the oxetane.

  • Solutions:

    • Choose Milder Reagents and Conditions:

      • For the reduction of esters to alcohols, sodium borohydride (NaBH₄) in an alcoholic solvent at 0°C is a reliable choice.[6]

      • If lithium aluminum hydride (LiAlH₄) is required, perform the reaction at low temperatures (e.g., -30 to -10 °C).[6]

      • For the challenging reduction of amides, aluminum hydride (AlH₃) at very low temperatures (-78 to -50 °C) has been used successfully when other hydrides have failed.[6]

    • Catalytic Hydrogenation: This is generally a safe method for the removal of protecting groups like benzyl (Bn) and carboxybenzyl (Cbz) in the presence of an oxetane ring.[7]

Scenario 3: Unwanted Ring Opening During a Coupling Reaction
  • Symptom: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) or an amide coupling reaction results in a low yield of the desired product and formation of ring-opened byproducts.

  • Causality: The acidic or basic conditions, or the Lewis acidic nature of some of the reagents or byproducts, can lead to oxetane decomposition.

  • Solutions:

    • Suzuki Coupling: The Suzuki reaction is typically performed under basic conditions, which are generally well-tolerated by oxetanes.[11][12] Use milder bases like K₂CO₃ or Cs₂CO₃ and avoid excessively high temperatures.

    • Amide Coupling: Standard amide coupling reagents like EDC/HOBt or HATU are generally compatible with oxetanes, especially when performed in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[13] Avoid using strong acids to protonate the amine component.

Diagrams of Key Mechanisms and Workflows

To provide a clearer understanding of the processes involved, we have included diagrams generated using Graphviz.

G cluster_acid Acid-Catalyzed Ring Opening Oxetane Oxetane Protonated_Oxetane Protonated_Oxetane Oxetane->Protonated_Oxetane Protonation Ring_Opened_Product Ring-Opened Product (e.g., 1,3-diol) H+ H+ Nu: Nu: Protonated_Oxetane->Ring_Opened_Product Nucleophilic Attack

Caption: Acid-catalyzed ring opening of an oxetane.

G start Oxetane-containing Starting Material problem Ring Opening Observed? start->problem end Desired Product problem->end No acidic Acidic Conditions? problem->acidic Yes basic Basic Conditions? acidic->basic No solution1 Use Milder Acid (e.g., PPTS, AcOH) acidic->solution1 Yes temp High Temperature? basic->temp Yes reagent Harsh Reagent? basic->reagent No temp->reagent No solution3 Lower Reaction Temperature temp->solution3 Yes solution4 Use Milder Reagent (e.g., NaBH4 instead of LiAlH4) reagent->solution4 Yes solution1->start Re-run Reaction solution2 Switch to Basic Conditions solution2->start Re-run Reaction solution3->start Re-run Reaction solution4->start Re-run Reaction

Caption: Troubleshooting workflow for oxetane ring opening.

Experimental Protocols

This section provides detailed, step-by-step methodologies for common transformations on oxetane-containing molecules, designed to preserve the integrity of the ring.

Protocol 1: Oxetane-Tolerant Ester Reduction using NaBH₄

This protocol describes the reduction of an ester to a primary alcohol in the presence of a 3,3-disubstituted oxetane ring.

  • Dissolution: Dissolve the oxetane-containing ester (1.0 eq) in a suitable alcohol solvent, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 2.0-4.0 eq) portion-wise to the cooled solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxetane-Compatible Amide Coupling using EDC/HOBt

This protocol details the formation of an amide bond from an oxetane-containing carboxylic acid and an amine.

  • Dissolution: In a round-bottom flask, dissolve the oxetane-containing carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and the amine (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acidic solution (e.g., 1M citric acid), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary Table

The following table summarizes the stability of the oxetane ring under various reaction conditions, with a focus on 3,3-disubstituted oxetanes.

Reaction TypeReagent/ConditionsOxetane StabilityComments
Reduction NaBH₄, EtOH, 0 °CHighPreferred method for ester reduction.[6]
LiAlH₄, THF, -30 to -10 °CModerate to HighTemperature control is crucial.[6]
H₂, Pd/C or Pd(OH)₂/CHighSafe for deprotection of Bn and Cbz groups.[7]
Oxidation DMP, DCM, rtHighMild and effective for alcohol oxidation.[6]
PCC, DCM, rtHighAnother reliable method for alcohol oxidation.[6]
TEMPO/PIDAModerate to HighCan cause decomposition with some substrates.[6]
Deprotection TFA, DCM, 0 °C to rtModerateFor Boc deprotection; requires optimization.[7]
Basic Hydrolysis (e.g., LiOH)HighIdeal for ester deprotection.[7]
Coupling Suzuki (Pd catalyst, K₂CO₃)HighBasic conditions are well-tolerated.[11][12]
Amide (EDC/HOBt, DIPEA)HighStandard conditions are generally compatible.[13]

Conclusion

The oxetane ring is a powerful tool in the arsenal of the medicinal chemist. While its strained nature presents challenges, a thorough understanding of its reactivity and the careful selection of reaction conditions can ensure its integrity throughout complex synthetic sequences. By dispelling the myth of its universal instability and embracing the strategies outlined in this guide, researchers can confidently harness the unique benefits of this valuable heterocyclic motif to create the next generation of innovative therapeutics.

References

  • BenchChem. (2025).
  • Pudukulathan, Z. et al. (2022).
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  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • BenchChem. (2025).
  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society.
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
  • Gelest. (n.d.). Deprotection of Silyl Ethers.
  • ResearchGate. (2025).
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  • National Institutes of Health. (n.d.).
  • Khan Academy. (n.d.).
  • AiFChem. (2026). Oxetane Building Blocks: Essential Guide for Modern Drug Discovery.
  • Wikipedia. (n.d.).
  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society.
  • Beilstein Journals. (2025).
  • ResearchGate. (2020). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • YouTube. (2019).
  • ResearchGate. (2023).
  • National Institutes of Health. (2022).
  • The Dong Group. (n.d.).
  • YouTube. (2020). I Oxidation Reactions I.A.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • BenchChem. (2025). Refining the purification process to improve Oxasetin purity.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • YouTube. (2020). Suzuki Coupling.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Substituted Oxetanes.
  • Beilstein Journals. (2025).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Library of Medicine. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
  • Chem 115 Myers. (n.d.). The Suzuki Reaction.
  • University of Liverpool. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines.
  • MilliporeSigma. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
  • PharmaBlock. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

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Technical Support Center: Characterization of Impurities in Multigram Scale-up of Spiroamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing the challenges of impurity characterization during the multigram scale-up of spiroamine synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing expert insights, troubleshooting strategies, and detailed protocols to ensure the quality, safety, and regulatory compliance of your active pharmaceutical ingredients (APIs).

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions researchers encounter when transitioning spiroamine synthesis from bench-scale to multigram production.

Q1: What are the common synthetic routes for spiroamines, and what are their typical impurity-forming pathways?

A1: Spiroamines, particularly those containing indoline or isoquinoline scaffolds, are often synthesized via reactions like the Pictet-Spengler reaction.[1][2] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[3] During scale-up, several factors can lead to impurity formation:

  • Incomplete Reaction: Unreacted starting materials or intermediates can persist due to inefficient mixing or suboptimal reaction kinetics at a larger scale.[4]

  • Side Reactions: The electrophilic iminium ion intermediate is highly reactive and can participate in undesired side reactions, especially if localized "hot spots" or concentration gradients occur in a large reactor.[1][5]

  • Over-reaction/Degradation: Extended reaction times or excessive temperatures, sometimes necessary to drive the reaction to completion on a larger scale, can lead to the formation of degradation products.[6]

  • Reagent-Related Impurities: Impurities present in starting materials, reagents, or solvents can be carried through the synthesis or participate in side reactions.

Q2: Why does the impurity profile often change when scaling up a synthesis?

A2: A change in the impurity profile during scale-up is a common challenge in process chemistry. The primary reason is that physical and chemical parameters do not scale linearly. Key factors include:

  • Heat Transfer: The surface-area-to-volume ratio decreases significantly in larger reactors, making heat dissipation less efficient. This can lead to temperature gradients and localized overheating, promoting different side reactions than those observed at the lab scale.[5]

  • Mass Transfer and Mixing: Achieving homogeneous mixing in a large reactor is more difficult. Inefficient mixing can result in localized excesses of reagents, leading to the formation of by-products that were insignificant at a smaller scale.[4][5]

  • Extended Processing Times: Larger batches often require longer addition times, reaction times, and work-up procedures, increasing the potential for product degradation or the formation of time-dependent impurities.[4]

Q3: What are the essential analytical techniques for impurity profiling in pharmaceutical development?

A3: A multi-technique approach is crucial for comprehensive impurity profiling. The most widely used methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone of impurity analysis, particularly when coupled with UV detection (HPLC-UV), due to its ability to separate and quantify trace impurities.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for the initial identification of unknown impurities by providing molecular weight information and fragmentation patterns.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile organic impurities, such as residual solvents.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the definitive structural elucidation of isolated impurities, providing detailed information about the molecule's connectivity and stereochemistry.[7][10][11]

Q4: What is a forced degradation study, and why is it critical?

A4: A forced degradation or "stress testing" study involves intentionally subjecting a drug substance to harsh conditions—such as acid/base hydrolysis, oxidation, heat, and light—to accelerate its decomposition.[12][13][14] These studies are critical for several reasons:

  • Pathway Identification: They help identify likely degradation products, which provides insight into the intrinsic stability of the molecule.[14]

  • Method Validation: Forced degradation is essential for developing and validating a "stability-indicating" analytical method—a method that can accurately separate and quantify the API from all its potential degradation products, ensuring that the measured potency is real and not inflated by co-eluting impurities.[13][14]

  • Formulation and Packaging Development: Understanding how a molecule degrades helps in developing a stable formulation and selecting appropriate packaging to protect it from environmental factors.[14][15]

Section 2: Troubleshooting Guide for Impurity Characterization

This guide provides structured solutions to specific problems encountered during the scale-up of spiroamine synthesis.

Problem 1: An unknown peak has appeared in the HPLC chromatogram of my scaled-up batch.

Q: My lab-scale synthesis was clean, but after scaling up to 500g, a new, significant impurity (~0.5% area) has appeared. How do I proceed with its identification?

A: The appearance of a new impurity is a classic scale-up challenge. A systematic approach is required for identification and control.

Workflow for Unknown Impurity Identification

Below is a systematic workflow to guide the identification process, from initial detection to final structure elucidation.

A Unknown Peak Detected in HPLC (>0.1%) B Initial Characterization: LC-MS Analysis A->B C Obtain Molecular Weight and Fragmentation Data B->C D Propose Putative Structures C->D Based on starting materials & reaction type E Isolate Impurity D->E F Preparative HPLC or Flash Chromatography E->F G Forced Degradation to Enrich Impurity E->G If isolation is difficult H Definitive Structure Elucidation F->H G->H I 1D/2D NMR Spectroscopy (COSY, HSQC, HMBC) H->I J High-Resolution MS (HRMS) for Elemental Composition H->J K Confirm Structure I->K J->K L Synthesize Reference Standard K->L For confirmation & quantification M Develop Control Strategy L->M

Caption: Workflow for identifying an unknown impurity.

Step-by-Step Guidance:

  • Initial LC-MS Analysis: Immediately analyze the crude sample using LC-MS to get the molecular weight of the unknown impurity.[9] Compare this mass to the masses of your starting materials, intermediates, and the final product. Consider common transformations like oxidation (+16 Da), demethylation (-14 Da), or dimerization.

  • Propose Putative Structures: Based on the molecular weight and the reaction mechanism (e.g., Pictet-Spengler), hypothesize potential structures. For example, could it be an isomer, a product from an alternative cyclization pathway, or a reaction with a residual solvent?

  • Impurity Isolation: To confirm the structure, you must isolate the impurity.

    • Preparative HPLC: This is the most direct method for obtaining a pure sample for spectroscopic analysis.[8]

    • Forced Degradation: If the impurity is a degradation product, you can perform forced degradation studies to intentionally increase its concentration in a sample, making isolation easier.[10][12]

  • Structure Elucidation: Once isolated, use a combination of spectroscopic techniques for unambiguous identification.

    • NMR Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra. This will allow you to piece together the molecular structure.[11][16]

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass, which can be used to determine the elemental composition, further confirming the proposed structure.[16]

  • Confirmation and Control:

    • Synthesize a Reference Standard: The ultimate confirmation is to synthesize the proposed impurity structure and confirm that its retention time and spectral data match the isolated unknown.[10][17] This standard is then used for accurate quantification in future batches.

    • Develop a Control Strategy: Once the impurity's identity and formation mechanism are understood, modify the process parameters (e.g., improve temperature control, slow reagent addition, use higher purity starting materials) to minimize its formation.[6]

Problem 2: A known process-related impurity is now exceeding the qualification threshold (e.g., >0.15%) after scale-up.

Q: An impurity identified as an N-oxide was consistently below 0.10% at the 10g scale. At 1kg, it has increased to 0.25%. What are the likely causes and how can I fix this?

A: An increase in a known impurity often points to changes in the reaction environment during scale-up. N-oxides are typically formed via oxidation.

Troubleshooting Decision Tree for Increased Impurity Levels

Use this decision tree to diagnose and resolve the root cause of the increased impurity formation.

Start Known Impurity Exceeds Limit Check1 Is the impurity an oxidation product? Start->Check1 Action1a Review air exposure during work-up/reaction Check1->Action1a Yes Check2 Is the impurity a thermal degradant? Check1->Check2 No Action1b Implement Nitrogen blanket during reaction & transfers Action1a->Action1b Action1c Check for oxidative reagents/catalyst carryover Action1a->Action1c End Impurity Controlled Action1b->End Action2a Analyze reactor heating/cooling data Check2->Action2a Yes Check3 Is the impurity related to stoichiometry? Check2->Check3 No Action2b Improve heat transfer: - Better agitation - Slower reagent addition Action2a->Action2b Action2c Lower reaction temperature and extend reaction time Action2a->Action2c Action2b->End Action3a Review raw material charging procedure Check3->Action3a Yes Action3b Ensure efficient mixing to avoid localized concentration gradients Action3a->Action3b Action3b->End

Sources

Improving the thermal stability and solubility of 2-oxa-6-azaspiro[3.3]heptane intermediates.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Enhancing Thermal Stability and Solubility

Welcome to the technical support center for 2-oxa-6-azaspiro[3.3]heptane intermediates. As a Senior Application Scientist, I've designed this guide to provide practical, field-proven insights into the common challenges encountered when working with this valuable class of compounds. The unique spirocyclic structure, while offering significant advantages in drug discovery for improving properties like aqueous solubility and metabolic stability, can present specific handling and reaction challenges.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may be facing in the lab.

Part 1: Troubleshooting Solubility Issues

The 2-oxa-6-azaspiro[3.3]heptane moiety is often incorporated into molecules to enhance aqueous solubility compared to analogues like morpholine.[1][2] However, intermediates, particularly those with bulky, non-polar substituents, can still exhibit limited solubility in common organic solvents, complicating reactions, purification, and analysis.

Frequently Asked Questions (FAQs) on Solubility

Q1: My N-aryl 2-oxa-6-azaspiro[3.3]heptane intermediate has poor solubility in common solvents like ethyl acetate and dichloromethane. What is the underlying cause and what should be my first step?

A: The limited solubility of N-aryl derivatives, despite the inherent polarity of the spirocycle, often stems from a combination of high crystallinity (strong crystal lattice energy) and the lipophilic character of the aryl substituent. The flat, rigid nature of the aromatic ring can promote intermolecular π-stacking, leading to a stable crystal lattice that is difficult for solvents to disrupt.

Your first line of action should be a systematic solvent screening. While you've tried common medium-polarity solvents, expanding the screen to include more polar, aprotic solvents and protic solvents is crucial.

Recommended First-Line Solvents for Screening:

Solvent ClassExamplesRationale & Considerations
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), SulfolaneExcellent at solvating polar functional groups and disrupting crystal lattices. Use with caution as their high boiling points can complicate product isolation. Sulfolane has been shown to be effective for reactions under basic, high-temperature conditions.[3]
Ethers Tetrahydrofuran (THF), 2-Methyl-THF, DioxaneModerate polarity, good for many organometallic reactions. Often provide better solubility than acyclic ethers.
Alcohols Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Protic nature can disrupt hydrogen bonding networks within the crystal lattice. Can also participate in side reactions (e.g., transesterification) if esters are present.
Chlorinated Dichloromethane (DCM), ChloroformGood for dissolving a wide range of organic compounds but may not be sufficient for highly crystalline materials.

Q2: Solvent screening provided only marginal improvement. What advanced techniques can I employ to solubilize my intermediate for a reaction?

A: When standard solvents fail, several techniques can be employed, ranging from simple additives to more involved structural modifications.

  • Co-solvency: Using a mixture of solvents can often achieve higher solubility than either solvent alone.[4][5] A common strategy is to dissolve the compound in a small amount of a strong solvent like DMF or DMSO and then dilute this mixture into a less polar solvent in which the other reactants are soluble. This keeps the intermediate in solution for the duration of the reaction.

  • pH Adjustment/Salt Formation: If your intermediate has a basic nitrogen (the 6-aza position) and is not N-acylated or N-arylated with strongly withdrawing groups, it can be protonated to form a much more soluble salt. For example, 2-oxa-6-azaspiro[3.3]heptane is available as stable and more soluble sulfonate or hemioxalate salts.[6][7] For reaction purposes, you can often generate the salt in situ or use a stoichiometric amount of acid to improve solubility in polar protic solvents.

  • Prodrug/Protecting Group Approach: Temporarily modifying the structure can dramatically alter physical properties.[8] For instance, if a carboxylic acid or alcohol elsewhere in the molecule is contributing to insolubility through strong hydrogen bonding, protecting it as an ester or ether can improve solubility in organic solvents.

Decision Workflow for Troubleshooting Poor Solubility

start Poorly Soluble Intermediate solvent_screen Q: Have you performed a broad solvent screen? (MeCN, DMF, THF, IPA, etc.) start->solvent_screen cosolvency Try Co-Solvency (e.g., DMF/THF mixture) solvent_screen->cosolvency No / Marginal Success success Solubility Achieved solvent_screen->success Yes ph_adjust Q: Does the molecule have a basic site? cosolvency->ph_adjust Failure cosolvency->success Success salt_form Form a Salt (e.g., HCl, tosylate) to improve solubility in protic solvents. ph_adjust->salt_form Yes prodrug Consider a temporary structural modification (e.g., protecting group). ph_adjust->prodrug No salt_form->prodrug Failure salt_form->success Success advanced Advanced Techniques (Solid Dispersion, Nanosuspension) prodrug->advanced Failure prodrug->success Success fail Still Insoluble advanced->fail

Caption: A decision tree for systematically addressing solubility challenges.

Part 2: Enhancing Thermal Stability

The oxetane ring in 2-oxa-6-azaspiro[3.3]heptane intermediates is a strained four-membered ring. While generally more stable than an epoxide, it is susceptible to ring-opening under certain conditions, particularly at elevated temperatures and in the presence of acids or strong nucleophiles.[9]

Troubleshooting Guide for Thermal Degradation

Q3: I am running a high-temperature reaction (>100 °C) and observing significant decomposition of my 2-oxa-6-azaspiro[3.3]heptane intermediate. What is the likely degradation pathway?

A: The most common thermal degradation pathway, especially under acidic catalysis, is the acid-catalyzed ring-opening of the oxetane moiety.[9] A proton source can coordinate to the oxetane oxygen, making the ring much more susceptible to nucleophilic attack, even by weak nucleophiles like water or alcohols present in the reaction mixture. This results in the formation of a 1,3-diol, which can lead to a complex mixture of byproducts.

Acid-Catalyzed Ring-Opening of the Oxetane Moiety

sub 2-Oxa-6-azaspiro[3.3]heptane Intermediate activated Protonated Oxetane (Activated Intermediate) sub->activated + H+ proton H+ opened Ring-Opened Product (1,3-Diol Derivative) activated->opened + Nucleophile (e.g., H2O) nucleophile Nu-H

Caption: The primary degradation pathway under acidic, high-temperature conditions.

Q4: How can I mitigate thermal decomposition during my synthesis?

A: Mitigating thermal degradation requires a multi-faceted approach focused on optimizing reaction conditions.

  • Minimize Acidity: Ensure the reaction medium is not acidic, unless required for the desired transformation. If acidic conditions are necessary, use the mildest possible acid and the lowest effective concentration. The oxetane core is generally tolerant of basic conditions.[9]

  • Lower Reaction Temperature: Explore alternative methodologies that proceed at lower temperatures. This could involve:

    • Catalyst Choice: Switching to a more active catalyst (e.g., a more electron-rich phosphine ligand in a cross-coupling reaction) can often allow for lower reaction temperatures.

    • Microwave Chemistry: Microwave-assisted synthesis can sometimes accelerate reactions at lower bulk temperatures compared to conventional heating.

  • Strictly Anhydrous Conditions: Water can act as a nucleophile in ring-opening reactions, especially at high temperatures.[3] Using anhydrous solvents and reagents can suppress this side reaction.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or UPLC/LC-MS) and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.

Table of Recommended Conditions to Preserve the Oxetane Ring:

ParameterRecommendedTo AvoidRationale
pH Neutral to BasicStrongly Acidic (e.g., HCl, H₂SO₄)Strong acids catalyze the ring-opening of the oxetane.[9]
Temperature < 100 °C if possibleProlonged heating > 120 °CHigher temperatures provide the activation energy for degradation pathways.
Reagents AnhydrousAqueous reagents/solventsWater can act as a nucleophile, leading to diol formation.[3]
Workup Mild aqueous base (e.g., NaHCO₃) washAcidic aqueous workup (e.g., 1M HCl)Acidic workup can cause degradation of the final product during extraction.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Solubility Screening

This protocol provides a systematic approach to identifying a suitable solvent or solvent system for your intermediate.

  • Preparation: Dispense 5-10 mg of your intermediate into several small, labeled vials.

  • Solvent Addition: To each vial, add a different test solvent (see table in Q1) in 0.1 mL increments.

  • Observation: After each addition, cap the vial and vortex for 30-60 seconds. Observe for dissolution. Gentle heating (40-50 °C) can be applied to assess temperature effects on solubility.

  • Quantification: Continue adding solvent until the solid is fully dissolved. Record the approximate solubility in mg/mL.

  • Co-Solvent Test: For promising but incomplete solubility, add a second "strong" solvent (e.g., a drop of DMF or DMSO) to see if a co-solvent system is effective.

  • Selection: Choose the solvent or solvent system that provides the best solubility with the most practical properties (e.g., appropriate boiling point for your reaction and workup).

Protocol 2: Formation of a Hydrochloride (HCl) Salt for Enhanced Aqueous Solubility

This method is useful for intermediates with a basic nitrogen, converting them into a more polar, water-soluble form.

  • Dissolution: Dissolve your 2-oxa-6-azaspiro[3.3]heptane intermediate (1.0 eq) in a suitable organic solvent with low water miscibility, such as diethyl ether or dichloromethane (DCM).

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in dioxane) (1.0-1.1 eq).

  • Precipitation: The hydrochloride salt will often precipitate from the non-polar solvent. Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Drying: Dry the salt under high vacuum. The resulting solid should exhibit significantly improved solubility in water or methanol compared to the free base.

This guide provides a starting point for addressing the most common stability and solubility issues encountered with 2-oxa-6-azaspiro[3.3]heptane intermediates. By understanding the underlying chemical principles and employing a systematic troubleshooting approach, you can optimize your experimental outcomes and accelerate your research and development efforts.

References

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Yadav, V., & Singh, R. (2020). Improving solubility via structural modification. ResearchGate. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Thieme Chemistry. (n.d.). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]

  • Kumar, S. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Badavath, V. N. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 437-446. [Link]

  • Hill, M. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1336–1343. [Link]

  • Synfacts. (2006). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme. [Link]

  • Hill, M. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6640–6643. [Link]

  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • Gouverneur, V., & Tredwell, M. (2020). Oxetanes in Drug Discovery Campaigns. PMC. [Link]

  • Moshkin, V., & Van der Poorten, O. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. PubChem. [Link]

  • ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. PubChem. [Link]

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Technical Support Center: Troubleshooting Sluggish Filtration of Magnesium Salts Post-Tosyl Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the filtration of magnesium salts following the deprotection of tosyl (p-toluenesulfonyl) groups. Our goal is to provide in-depth, actionable solutions grounded in chemical principles to resolve these common yet frustrating experimental hurdles.

Introduction: The Root of the Problem

Deprotection of tosylamides using magnesium in methanol (Mg/MeOH) is a widely utilized method due to its efficiency and mild conditions.[1][2] However, a frequent bottleneck in the workup of these reactions is the sluggish filtration of the magnesium salt byproducts, primarily magnesium tosylate. This issue arises from the formation of very fine, often gelatinous, precipitates that can rapidly clog filter paper or frits, bringing the filtration process to a near standstill.[3][4] Understanding the physical nature of these precipitates is key to devising an effective separation strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My filtration has completely stopped. What is the most immediate action I can take to salvage my experiment?

A1: When filtration ceases, the primary objective is to re-establish flow without compromising your product.

Immediate Steps:

  • Release the Vacuum (if applicable): If using vacuum filtration, gently release the vacuum to prevent the filter cake from cracking.

  • Gentle Agitation: Carefully use a spatula to gently scrape the surface of the filter cake. This can sometimes break up the less permeable top layer.[3]

  • Solvent Addition: Add a small amount of fresh, cold solvent to the funnel to resuspend the top layer of the solid.

If these immediate actions do not resolve the issue, it is advisable to return the entire mixture (filter paper and precipitate) to the original flask and proceed with the more robust troubleshooting methods outlined below.

Q2: Why is the magnesium salt precipitate so difficult to filter?

A2: The difficulty in filtering magnesium salts, such as magnesium tosylate, stems from their tendency to precipitate as extremely fine particles.[4] Several factors contribute to this:

  • Rapid Precipitation: The reaction conditions can lead to rapid supersaturation and precipitation, which favors the formation of many small nuclei rather than the growth of larger, more easily filterable crystals.

  • Solvation: Magnesium salts can coordinate with solvent molecules, leading to the formation of amorphous or gelatinous solids that are inherently difficult to filter.

  • Low Solubility: Magnesium tosylate has limited solubility in many common organic solvents, leading to its precipitation.[5][6]

Q3: What is the most effective general strategy to improve the filtration of fine magnesium salt precipitates?

A3: The use of a filter aid is the most common and highly effective strategy for filtering fine precipitates.[3]

What are Filter Aids?

Filter aids are inert, highly porous materials that are added to the mixture before filtration. They work by forming a permeable, rigid lattice structure within the filter cake, which prevents the fine precipitate particles from clogging the filter medium.[7]

Commonly Used Filter Aids:

Filter AidCompositionKey Features
Celite® (Diatomaceous Earth) Amorphous silicaHigh porosity, effective at trapping fine particles.
Perlite Volcanic glassLightweight, chemically inert.
Cellulose Fibrous polymerBiodegradable, good for certain applications.

Experimental Protocol: Using a Filter Aid

  • Pre-filtration Slurry: In a separate beaker, create a slurry of the filter aid (e.g., Celite®) in the same solvent used in your reaction mixture.

  • Pre-coating the Filter:

    • Set up your filtration apparatus (e.g., Büchner funnel with filter paper).

    • Wet the filter paper with the solvent.

    • Pour the filter aid slurry onto the filter paper to form a thin, even pad (typically 1-2 cm thick).

    • Apply gentle vacuum to remove the solvent, leaving the filter aid pad in place.

  • Filtration: Pour your reaction mixture onto the pre-coated filter and proceed with the filtration.

Advanced Troubleshooting Strategies

Q4: Can I modify my workup procedure to make the magnesium salts easier to filter?

A4: Yes, adjusting the solvent system or temperature during the workup can significantly impact the physical properties of the precipitate.

  • Solvent Exchange: Consider adding a co-solvent in which the magnesium tosylate has slightly higher solubility. This can promote the formation of larger crystals through a process of dissolution and re-precipitation (Ostwald ripening). Be mindful that this may also increase the solubility of your desired product, so careful optimization is necessary.

  • Anti-Solvent Precipitation: Alternatively, after dissolving the crude reaction mixture in a minimal amount of a polar solvent (like methanol), you can slowly add a less polar "anti-solvent" (like diethyl ether or hexanes) to induce precipitation.[3] This controlled precipitation can often lead to more crystalline and filterable solids.

  • Temperature Adjustment:

    • Cooling: Lowering the temperature of the mixture before filtration can sometimes improve the crystallinity of the precipitate. However, it will also increase the viscosity of the solvent, which can slow down filtration.[7]

    • Heating: Gently warming the mixture can decrease the solvent viscosity and may increase the solubility of the magnesium salt, potentially allowing for filtration of other insoluble impurities first.[7] This should be done with caution, considering the thermal stability of your product.

Q5: Are there alternatives to traditional filtration for removing these magnesium salts?

A5: When filtration proves to be exceptionally difficult, alternative separation techniques can be employed.

  • Centrifugation: For smaller scale reactions, centrifugation can be a highly effective method to separate fine precipitates.[4] After centrifuging, the supernatant containing your product can be carefully decanted. The solid pellet can then be washed with fresh solvent and the process repeated.

  • Aqueous Workup (if your product is stable): If your product is stable to water and soluble in an organic solvent that is immiscible with water, an aqueous workup is a straightforward solution. The magnesium salts are typically highly soluble in water and can be easily removed by extraction.

Visualizing the Workflow: A Troubleshooting Decision Tree

Troubleshooting_Filtration start Sluggish Filtration of Mg Salts q1 Is the filtration completely stopped? start->q1 yes1 Yes q1->yes1 Immediate action no1 No, but very slow q1->no1 Proactive measure action1 Gentle Scrape & Re-suspend yes1->action1 main_strategy Use a Filter Aid (e.g., Celite®) no1->main_strategy q2 Is the issue resolved? action1->q2 yes2 Yes q2->yes2 no2 No q2->no2 no2->main_strategy protocol1 Prepare a pre-coated filter pad main_strategy->protocol1 advanced_options Still having issues? protocol1->advanced_options yes3 Yes advanced_options->yes3 no3 No, filtration successful advanced_options->no3 troubleshoot_workup Modify Workup Conditions yes3->troubleshoot_workup alternative_methods Consider Alternative Separation yes3->alternative_methods workup_options Solvent Exchange Anti-Solvent Precipitation Temperature Adjustment troubleshoot_workup->workup_options alternatives Centrifugation Aqueous Workup alternative_methods->alternatives

Caption: A decision tree for troubleshooting sluggish filtration.

References

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Validation & Comparative

The Ascendant Spirocycle: A Comparative Guide to 2-Oxa-6-azaspiro[3.3]heptane and Morpholine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly turning to innovative bioisosteric replacements for well-trodden scaffolds. Morpholine, a stalwart of drug design for its favorable physicochemical properties and synthetic accessibility, is now facing a formidable challenger: 2-oxa-6-azaspiro[3.3]heptane.[1][2] This guide provides an in-depth, data-driven comparison of these two heterocycles, offering researchers and drug development professionals the critical insights needed to strategically deploy these motifs in their quest for superior drug candidates.

At a Glance: Key Physicochemical and Pharmacokinetic Differentiators

The decision to employ a specific scaffold in a drug candidate is a multifactorial one, hinging on a delicate balance of properties that govern its absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the experimentally observed distinctions between 2-oxa-6-azaspiro[3.3]heptane and morpholine.

PropertyMorpholine2-Oxa-6-azaspiro[3.3]heptaneRationale for Enhancement
Lipophilicity (logD7.4) HigherLower (ΔlogD7.4 ≈ -0.2 to -1.2)[3]The spirocyclic nature and increased three-dimensionality disrupt planarity, leading to a less lipophilic character.[4]
Basicity (pKa) Lower (pKa ≈ 6.7)[3]Higher (pKa ≈ 8.2)[3]The strained four-membered azetidine ring in the spirocycle increases the s-character of the nitrogen lone pair, enhancing its basicity.
Aqueous Solubility GoodGenerally Improved[5]The lower lipophilicity and higher polarity of the spirocyclic system contribute to enhanced solubility.
Metabolic Stability Often labile[2]Significantly Improved[3][6]The spirocyclic core is less susceptible to oxidative metabolism compared to the more conventional morpholine ring.[3]
Permeability Generally GoodCan be slightly reducedThe combination of lower lipophilicity and higher basicity can sometimes lead to a modest decrease in permeability.[3]
Structural Conformation Flexible chair-like[7]Rigid, defined exit vectors[6]The spiro[3.3]heptane system offers a more constrained and three-dimensional presentation of substituents.

Delving Deeper: A Mechanistic and Application-Focused Analysis

The Lipophilicity Conundrum: Adding Carbon to Reduce Fat

Counterintuitively, the introduction of an additional carbon atom in 2-oxa-6-azaspiro[3.3]heptane compared to morpholine leads to a marked decrease in lipophilicity.[4] This phenomenon can be attributed to the rigid, spirocyclic structure which increases the molecule's three-dimensionality and polarity, thereby reducing its affinity for nonpolar environments. For instance, in a matched-pair analysis, the replacement of a morpholine with a 2-oxa-6-azaspiro[3.3]heptane moiety in a series of compounds resulted in an average decrease in logD7.4 of -0.75 in basic alkylamines.[3] This reduction in lipophilicity is a significant advantage in modern drug design, where "molecular obesity" is a common pitfall leading to poor ADME properties.

Enhancing Metabolic Stability: A Shield Against Biotransformation

A critical liability of the morpholine ring is its susceptibility to metabolic degradation, often through oxidation.[2] The spirocyclic core of 2-oxa-6-azaspiro[3.3]heptane, with its quaternary carbon center, presents a more robust scaffold that is less prone to enzymatic attack.[3][6] In a direct comparison, the turnover of a compound containing 2-oxa-6-azaspiro[3.3]heptane in human liver microsomes (HLM) and hepatocytes was significantly reduced compared to its morpholine-containing analog.[3] This enhanced metabolic stability can lead to improved bioavailability and a longer duration of action in vivo.

The Basicity Factor: Modulating pKa for Optimal Performance

The nitrogen atom in 2-oxa-6-azaspiro[3.3]heptane is demonstrably more basic than that in morpholine.[3] This is a direct consequence of the strained azetidine ring within the spirocycle. This increased basicity can be advantageous for forming salt forms with improved solubility and for establishing key interactions with biological targets. However, it is a parameter that must be carefully considered, as excessively high basicity can lead to off-target effects and reduced cell permeability.

Structural Rigidity and Vectorial Control: A New Dimension in Design

While morpholine exists in a flexible chair-like conformation, 2-oxa-6-azaspiro[3.3]heptane possesses a rigid, three-dimensional structure with well-defined exit vectors for its substituents.[6][7] This rigidity can be a powerful tool for medicinal chemists, allowing for more precise positioning of functional groups to optimize interactions with a target protein. However, this same rigidity can also be a double-edged sword. In some cases, the "lengthened" nature of the 2-oxa-6-azaspiro[3.3]heptane (with a nitrogen-to-oxygen distance of roughly 4.3 Å versus 2.8 Å in morpholine) may not be a suitable bioisosteric replacement if the shorter distance is critical for biological activity.[4] There are documented instances where this substitution has led to a significant loss of potency.[3]

G cluster_0 Morpholine cluster_1 2-Oxa-6-azaspiro[3.3]heptane M Flexible Chair Conformation T Biological Target M->T Flexible Interaction S Rigid Spirocyclic Structure S->T Precise, Rigid Interaction P Parent Molecule P->M Bioisosteric Replacement P->S Bioisosteric Replacement

Caption: Conformational differences impacting target interaction.

Experimental Protocols: A Guide to in vitro Characterization

To empower researchers to make data-driven decisions, this section outlines standard protocols for evaluating the key physicochemical properties of compounds containing these moieties.

Determination of Lipophilicity (logD7.4) by Shake-Flask Method
  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare a buffer solution at pH 7.4 (phosphate-buffered saline is standard).

  • Partitioning: In a vial, add a known volume of the pH 7.4 buffer and an equal volume of n-octanol. Add a small aliquot of the test compound stock solution.

  • Equilibration: Vigorously shake the vials for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vials to achieve complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation: The logD7.4 is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous buffer phase.

Assessment of Metabolic Stability in Human Liver Microsomes (HLM)
  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing HLM, NADPH (as a cofactor for cytochrome P450 enzymes), and phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Add the test compound to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant. From this, the in vitro half-life (t1/2) and intrinsic clearance can be calculated.

G workflow Metabolic Stability Assay Workflow Compound + HLM + NADPH Incubation at 37°C Time-Point Quenching Protein Precipitation LC-MS/MS Analysis Data Analysis (t½, CLint)

Caption: Workflow for HLM metabolic stability assay.

Case Study: AZD1979 - A Successful Application of 2-Oxa-6-azaspiro[3.3]heptane

The development of the MCHr1 antagonist AZD1979 provides a compelling example of the successful implementation of 2-oxa-6-azaspiro[3.3]heptane as a morpholine bioisostere.[8] The morpholine-containing precursor suffered from high turnover in liver microsomes.[3] Its replacement with 2-oxa-6-azaspiro[3.3]heptane resulted in a compound with significantly lower lipophilicity (ΔlogD7.4 = -1.2) and higher basicity (ΔpKa = +1.5).[3] Crucially, this substitution led to a dramatic reduction in metabolic turnover in both human liver microsomes and hepatocytes, without a detrimental effect on permeability or hERG inhibition.[3] This case study underscores the potential of this spirocyclic motif to address specific ADME liabilities in drug discovery programs.

Conclusion: A Strategic Addition to the Medicinal Chemist's Toolkit

2-Oxa-6-azaspiro[3.3]heptane is not merely a trendy replacement for morpholine but a strategically valuable tool for fine-tuning the properties of drug candidates. Its ability to reduce lipophilicity, enhance metabolic stability, and provide a rigid scaffold for precise substituent placement makes it an attractive option for overcoming common challenges in drug development.[3][5][6] However, it is not a universal solution. The impact of its increased basicity and altered geometry on target affinity and permeability must be carefully evaluated on a case-by-case basis. By understanding the nuanced differences between these two important heterocycles, researchers can make more informed decisions, ultimately accelerating the discovery of safer and more effective medicines.

References

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Retrieved from [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(7), 757-762. Available from: [Link]

  • Bonaventure, P., et al. (2017). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist in Clinical Trials for the Treatment of Obesity. Journal of Medicinal Chemistry, 60(13), 5521-5541. Available from: [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. Retrieved from [Link]

  • Pace, V., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1390-1399. Available from: [Link]

  • Angibaud, P. R., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. The Journal of Organic Chemistry, 82(15), 8233-8238.
  • Pace, V., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1390-1399. Available from: [Link]

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370-384. Available from: [Link]

  • ResearchGate. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Retrieved from [Link]

  • Vitaku, E., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1839-1883. Available from: [Link]

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  • ResearchGate. (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Retrieved from [Link]

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The Ascendant Spirocycle: A Comparative Analysis of 2-Azaspiro[3.3]heptane as a Piperidine Replacement

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Shift from "Flatland" to Three-Dimensional Chemical Space

Introduction: Beyond the Piperidine Postulate

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous scaffold, celebrated for its favorable physicochemical properties and synthetic tractability. Its prevalence, however, belies a significant challenge: the conformational flexibility and potential metabolic liabilities of this six-membered heterocycle can often hinder the optimization of drug candidates. The relentless pursuit of novel chemical matter with enhanced pharmacological profiles has driven a strategic pivot towards what has been termed "escaping flatland"—a move away from planar, aromatic systems towards more three-dimensional (3D) molecular architectures.[1][2]

Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as powerful tools in this endeavor. Their inherent rigidity and three-dimensional topology offer a unique solution to many of the challenges associated with traditional heterocyclic scaffolds.[1][2] Among these, 2-azaspiro[3.3]heptane has garnered considerable attention as a bioisosteric replacement for piperidine. This guide provides a comprehensive, data-driven comparison of these two scaffolds, offering researchers and drug development professionals the insights necessary to make informed decisions in their own discovery programs.

The fundamental premise of bioisosterism is that the substitution of one chemical moiety for another with similar physicochemical properties can modulate the biological activity and pharmacokinetic profile of a compound in a predictable manner.[3] As we will demonstrate, the replacement of piperidine with 2-azaspiro[3.3]heptane is not merely a substitution but a strategic upgrade, often leading to improvements in key drug-like properties.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The core distinction between piperidine and 2-azaspiro[3.3]heptane lies in their three-dimensional structure. Piperidine, in its chair conformation, presents substituents in axial and equatorial positions, with a degree of conformational flexibility. In contrast, 2-azaspiro[3.3]heptane is a rigid scaffold composed of two fused four-membered azetidine rings. This rigidity has profound implications for a molecule's interaction with its biological target and its overall physicochemical properties.

dot

Caption: Structural comparison of piperidine and 2-azaspiro[3.3]heptane.

The spirocyclic nature of 2-azaspiro[3.3]heptane introduces a higher fraction of sp³-hybridized carbon atoms (Fsp³) compared to piperidine. An increased Fsp³ character is often correlated with improved clinical success, attributed to enhanced solubility, metabolic stability, and more specific target engagement.[1]

Basicity (pKa): A Subtle but Significant Shift

The basicity of the nitrogen atom is a critical parameter influencing a drug's absorption, distribution, and target engagement.[4][5][6][7][8] The pKa of a compound dictates its ionization state at a given pH, which in turn affects its ability to cross biological membranes and interact with its target.[4][5][6][7][8]

A direct comparison of the pKa values for the hydrochlorides of piperidine, 2-azaspiro[3.3]heptane, and its isomer, 1-azaspiro[3.3]heptane, reveals a subtle but important difference.

CompoundpKa (Amine HCl)
Piperidine11.2
2-Azaspiro[3.3]heptane11.3
1-Azaspiro[3.3]heptane11.4
Data sourced from Mykhailiuk et al.[9][10]

The slightly higher pKa of the azaspiro[3.3]heptane isomers suggests a modest increase in basicity compared to piperidine. This can be attributed to the altered geometry and electronic environment of the nitrogen atom within the strained four-membered ring system. This seemingly small change can have a significant impact on a compound's overall physicochemical profile, particularly its lipophilicity.[11]

Head-to-Head Comparison: The Experimental Evidence

To provide a clear, quantitative comparison, we have compiled experimental data from a study by Mykhailiuk and colleagues, which directly compares a series of model amide compounds.[9]

Compound IDScaffoldSolubility (µM)logD at pH 7.4Metabolic Stability (% remaining after 30 min)
57 Piperidine1361.6135
58 2-Azaspiro[3.3]heptane121.5515
59 1-Azaspiro[3.3]heptane131.5960
Data extracted from a study on 1-azaspiro[3.3]heptane as a piperidine bioisostere.[9][12]
Lipophilicity (logD): A Counterintuitive Reduction

Lipophilicity, often measured as the distribution coefficient (logD) at physiological pH, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A surprising and highly beneficial consequence of replacing piperidine with 2-azaspiro[3.3]heptane is a reduction in lipophilicity.[11] The data in the table above shows a decrease in logD for the 2-azaspiro[3.3]heptane analog (58 ) compared to the piperidine parent (57 ).

This phenomenon, while seemingly counterintuitive (as a carbon atom is added), can be rationalized by the increased basicity of the spirocyclic amine.[11] The more basic nitrogen is more likely to be protonated at physiological pH, leading to a more polar, less lipophilic species. This reduction in lipophilicity can be advantageous in mitigating off-target effects and improving a compound's overall developability profile.[11]

Solubility: A Trade-off to Consider

The compiled data indicates a significant reduction in aqueous solubility for the azaspiro[3.3]heptane analogs compared to the piperidine-containing compound. This is a critical consideration in drug design, as poor solubility can hinder absorption and lead to formulation challenges. However, it is important to note that this is a single data point, and the impact on solubility will be highly dependent on the overall molecular context. In many cases, the benefits of improved metabolic stability and reduced lipophilicity may outweigh a decrease in solubility, which can often be addressed through formulation strategies.

Metabolic Stability: A Clear Advantage

One of the most compelling reasons to consider 2-azaspiro[3.3]heptane as a piperidine replacement is the potential for improved metabolic stability. The rigid, spirocyclic core can shield adjacent C-H bonds from enzymatic oxidation by cytochrome P450 enzymes, a common metabolic pathway for piperidine-containing compounds.[13]

The data for the model compounds shows a decrease in metabolic stability for the 2-azaspiro[3.3]heptane analog (58 ). However, the isomeric 1-azaspiro[3.3]heptane (59 ) demonstrates a significant improvement in metabolic stability compared to both the piperidine and the 2-azaspiro[3.3]heptane counterparts. This highlights the nuanced structure-activity relationships at play and the importance of exploring different substitution patterns on the spirocyclic core.

Case Studies in Drug Discovery: From Theory to Practice

The theoretical advantages of 2-azaspiro[3.3]heptane have been borne out in several drug discovery programs.

  • CXCR2 Antagonists: In a program targeting the CXCR2 receptor, replacement of a piperidine with a 2-azaspiro[3.3]heptane resulted in a 2-fold increase in potency.[11] Crucially, this modification led to a 25-fold reduction in brain penetration, which was a desirable outcome for this particular project.[11] The authors suggest that the increased basicity of the spiro-analogue may have contributed to this effect.[11]

  • Anesthetic Drug Analogs: The incorporation of a 1-azaspiro[3.3]heptane core into the local anesthetic drug bupivacaine, in place of the piperidine fragment, resulted in a new patent-free analogue with high activity.[9][14] This demonstrates the potential of this scaffold to generate novel intellectual property while maintaining or even enhancing biological function.

Experimental Protocols: A Guide to In-House Evaluation

To facilitate the direct comparison of piperidine- and 2-azaspiro[3.3]heptane-containing compounds in your own laboratories, we provide the following detailed experimental protocols for key physicochemical and ADME assays.

Synthesis of a Key Building Block: tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

A common and versatile building block for the incorporation of the 2-azaspiro[3.3]heptane scaffold is tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. A general synthetic approach is outlined below, based on literature procedures.[15]

dot

Synthesis raw_material Compound (14) reduction Reduction (LiAlH4) raw_material->reduction protection Ts Protection reduction->protection Compound (15) ring_closure Ring Closure (o-nitrobenzenesulfonamide, K2CO3) protection->ring_closure deprotection Deprotection (Thiophenol, K2CO3) ring_closure->deprotection Compound (19) ketone_boc Ketone Formation (acidic) Boc Protection (Boc2O, basic) deprotection->ketone_boc Compound (20) product tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate ketone_boc->product

Caption: Synthetic workflow for a 2-azaspiro[3.3]heptane building block.

Step 1: Reduction. The starting material, compound (14), is reduced using lithium aluminum hydride (LiAlH₄) in a suitable solvent such as THF or ether to yield compound (15).[15]

Step 2: Tosyl Protection. The resulting alcohol is protected with a tosyl group.[15]

Step 3: Ring Closure. The protected intermediate is subjected to a ring-closing reaction with o-nitrobenzenesulfonamide in the presence of potassium carbonate to form the spirocyclic compound (19).[15]

Step 4: Deprotection. The o-nitrobenzenesulfonyl group is removed by reaction with thiophenol and potassium carbonate in DMF to give compound (20).[15]

Step 5: Ketone Formation and Boc Protection. The intermediate is treated with acid to generate the ketone, followed by protection of the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to afford the final product.[15]

pKa Determination by Potentiometric Titration

dot

pKa_Determination sample_prep Prepare 1mM sample solution in 0.15 M KCl acidify Acidify to pH 1.8-2.0 with 0.1 M HCl sample_prep->acidify titrate Titrate with 0.1 M NaOH to pH 12-12.5 acidify->titrate record Record pH vs. volume of titrant added titrate->record analyze Determine inflection point of the titration curve record->analyze result pKa analyze->result

Caption: Workflow for pKa determination via potentiometric titration.

  • Preparation: Prepare a 1 mM solution of the test compound in 0.15 M potassium chloride (KCl) to maintain constant ionic strength.

  • Acidification: Acidify the solution to pH 1.8-2.0 with 0.1 M hydrochloric acid (HCl).

  • Titration: Titrate the solution with 0.1 M sodium hydroxide (NaOH), recording the pH at regular intervals until the pH reaches 12-12.5.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the inflection point of the resulting sigmoid curve. Perform the titration in triplicate for each compound.

logD Measurement by Shake-Flask Method
  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 that have been pre-saturated with each other.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Separation: Centrifuge the mixture to separate the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each layer and determine the concentration of the test compound using a suitable analytical method, such as LC-MS/MS.

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS at pH 7.4) in a 96-well plate. Perform serial dilutions across the plate.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C) with shaking.

  • Analysis: Analyze the samples for precipitate formation. This can be done by measuring light scattering (nephelometry) or by filtering the samples and measuring the UV absorbance of the filtrate.

  • Quantification: The kinetic solubility is the concentration at which precipitation is observed.

Metabolic Stability Assay in Human Liver Microsomes (HLM)
  • Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and a NADPH-regenerating system.

  • Initiation: Pre-warm the microsome mixture to 37°C. Initiate the reaction by adding the test compound (e.g., 1 µM final concentration).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), remove an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is the rate of metabolism, from which the half-life (t½) and intrinsic clearance (Clint) can be calculated.

Conclusion: A Strategic Advancement in Drug Design

The replacement of piperidine with 2-azaspiro[3.3]heptane is more than a simple bioisosteric substitution; it is a strategic maneuver that can unlock significant improvements in a drug candidate's profile. The inherent three-dimensionality and rigidity of the spirocyclic scaffold can lead to enhanced metabolic stability and a beneficial reduction in lipophilicity, all while maintaining or even improving target potency.

While a potential decrease in aqueous solubility must be considered and addressed, the collective evidence strongly supports the exploration of 2-azaspiro[3.3]heptane as a superior alternative to piperidine in many drug discovery contexts. By embracing these novel three-dimensional scaffolds, medicinal chemists can more effectively navigate the complexities of drug design and accelerate the development of safer, more effective medicines.

References

  • What is pKa and how is it used in drug development? (2023, December 13). Pion. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

  • Drug's pKa and its absorption. (2022, February 11). YouTube. [Link]

  • Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024, October 10). JoVE. [Link]

  • Lin, J., & Tang, C. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(10), 1131-1146. [Link]

  • Dvorak, C. M., & Ciardiello, J. J. (2016). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Dalton Transactions, 45(40), 15798–15808. [Link]

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  • 3D Fragments...An Analysis. (2013, August 29). Practical Fragments. [Link]

  • Why 3D is not the always the winner in fragment-based screening? (n.d.). Sygnature Discovery. [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. [Link]

  • Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Ferguson, A. D., et al. (2018). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters, 9(11), 1085–1090. [Link]

  • Natho, P., et al. (2023). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal, 29(45), e202300975. [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[6][6] heptane-2-carboxylic acid tert-butyl ester. (n.d.). Google Patents.

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (2025, August 7). ResearchGate. [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. (n.d.). ResearchGate. [Link]

  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(23), 6204–6207. [Link]

  • Kirichok, A. A., et al. (2017). 1‐Substituted 2‐Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865–8869. [Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023, November 14). Scilit. [Link]

  • Experimental pKa values of amine hydrochlorides 1 ⋅ HCl, 55 ⋅ HCl,... (n.d.). ResearchGate. [Link]

  • Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. (n.d.). ResearchGate. [Link]

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A Senior Application Scientist's Guide to Validating the Bioactivity of Novel 2-oxa-6-azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the 2-oxa-6-azaspiro[3.3]heptane Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is perpetual. The 2-oxa-6-azaspiro[3.3]heptane moiety has recently emerged as a compelling structural motif.[1][2] Its rigid, three-dimensional spirocyclic system offers a unique vectoral projection of substituents, which can lead to enhanced target engagement and selectivity.[3][4] Often utilized as a bioisosteric replacement for more traditional saturated heterocycles like morpholine and piperidine, the 2-oxa-6-azaspiro[3.3]heptane core can confer advantageous properties such as reduced lipophilicity and improved metabolic stability.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of novel 2-oxa-6-azaspiro[3.3]heptane derivatives. We will delve into the causality behind experimental choices, present detailed protocols for a self-validating workflow, and offer a comparative analysis of hypothetical derivatives to illustrate the validation process.

Conceptual Framework: A Multi-Faceted Approach to Bioactivity Validation

The validation of a novel compound's bioactivity is not a linear process but rather an iterative cycle of screening, characterization, and refinement. Our approach is grounded in establishing a clear line of sight from initial high-throughput screening to more complex, physiologically relevant cell-based assays.[7][8][9] This ensures that the generated data is robust, reproducible, and translatable to more advanced preclinical studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Cell-Based Validation Initial Synthesis Initial Synthesis High-Throughput Screening (HTS) High-Throughput Screening (HTS) Initial Synthesis->High-Throughput Screening (HTS) Diverse Library HTS HTS Hit Identification Hit Identification HTS->Hit Identification Activity Threshold Dose-Response Assays Dose-Response Assays Hit Identification->Dose-Response Assays Potency (IC50/EC50) Selectivity Profiling Selectivity Profiling Dose-Response Assays->Selectivity Profiling Off-Target Effects Cellular Viability Assays Cellular Viability Assays Selectivity Profiling->Cellular Viability Assays Cytotoxicity Target Engagement Assays Target Engagement Assays Cellular Viability Assays->Target Engagement Assays Cellular Context Functional Cellular Assays Functional Cellular Assays Target Engagement Assays->Functional Cellular Assays Phenotypic Response Lead Optimization Lead Optimization Functional Cellular Assays->Lead Optimization Iterative Refinement Lead Optimization->Initial Synthesis

Caption: A generalized workflow for the validation of novel bioactive compounds.

Hypothetical Case Study: Targeting Kinase X with Novel 2-oxa-6-azaspiro[3.3]heptane Derivatives

To illustrate the validation process, we will consider a hypothetical scenario where a series of novel 2-oxa-6-azaspiro[3.3]heptane derivatives have been synthesized to target "Kinase X," a protein implicated in a specific cancer signaling pathway.

Our Library of Novel Derivatives:

Compound IDR1 GroupR2 Group
N-OAH-001PhenylHydrogen
N-OAH-0024-FluorophenylHydrogen
N-OAH-0032-PyridylHydrogen
N-OAH-004PhenylMethyl

Alternative/Reference Compound:

Compound IDCore ScaffoldR1 Group
MOR-001MorpholinePhenyl

Experimental Protocols: A Step-by-Step Guide

Primary Screening: Identifying Initial Hits

The initial step is a high-throughput screen to identify which of the novel derivatives exhibit inhibitory activity against Kinase X.[10]

Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

  • Reagent Preparation:

    • Prepare a stock solution of each test compound (N-OAH-001 to N-OAH-004 and MOR-001) in DMSO.

    • Prepare a solution of recombinant Kinase X enzyme in kinase buffer.

    • Prepare a solution of the kinase substrate and ATP in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compounds at a final concentration of 10 µM.

    • Add the Kinase X enzyme to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding the ATP/substrate solution.

    • Incubate for 1 hour at 30°C.

    • Add a luciferase-based detection reagent that measures the amount of ATP remaining.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound relative to a positive control (no enzyme) and a negative control (DMSO vehicle).

Dose-Response Assays: Quantifying Potency

Compounds that show significant inhibition in the primary screen are then subjected to dose-response assays to determine their half-maximal inhibitory concentration (IC50).

Protocol: IC50 Determination

  • Compound Dilution:

    • Create a serial dilution series for each "hit" compound, typically from 100 µM to 1 nM.

  • Assay Procedure:

    • Perform the in vitro kinase inhibition assay as described above, but with the range of compound concentrations.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Viability Assays: Assessing Cytotoxicity

Before proceeding to more complex cell-based assays, it's crucial to assess the general cytotoxicity of the compounds to ensure that any observed cellular effects are not simply due to cell death.[11][12]

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Seed a cancer cell line that expresses Kinase X in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds for 48 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated cells and determine the CC50 (half-maximal cytotoxic concentration).

Comparative Data Analysis

The following table summarizes the hypothetical data obtained from the aforementioned assays.

Compound ID% Inhibition at 10 µMIC50 (nM)CC50 (µM)Therapeutic Index (CC50/IC50)
N-OAH-00185150>50>333
N-OAH-0029250>50>1000
N-OAH-0037830045150
N-OAH-00465500>50>100
MOR-00175450>50>111

Interpretation of Results:

  • N-OAH-002 emerges as the most promising candidate, exhibiting the highest potency (lowest IC50) and a favorable therapeutic index.

  • The addition of a fluorine atom in N-OAH-002 compared to N-OAH-001 significantly improved potency.

  • The pyridyl group in N-OAH-003 resulted in lower potency and some cytotoxicity.

  • The methyl group in N-OAH-004 was detrimental to activity.

  • The novel 2-oxa-6-azaspiro[3.3]heptane derivatives, particularly N-OAH-001 and N-OAH-002 , demonstrate superior potency compared to the morpholine-based alternative, MOR-001 .

Functional Cellular Assays: Probing the Mechanism of Action

To confirm that the compounds are acting on the intended target within a cellular context, a functional assay that measures the downstream effects of Kinase X inhibition is necessary.

cluster_pathway Hypothetical Kinase X Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Protein Downstream Protein Kinase_X->Downstream_Protein Phosphorylates Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression N_OAH_002 N-OAH-002 N_OAH_002->Kinase_X Inhibits

Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of N-OAH-002.

Protocol: Western Blot for Downstream Protein Phosphorylation

  • Cell Treatment:

    • Treat the cancer cell line with N-OAH-002 and the reference compound MOR-001 at various concentrations for 2 hours.

  • Protein Extraction:

    • Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream protein and for the total downstream protein (as a loading control).

    • Incubate with secondary antibodies conjugated to horseradish peroxidase.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the ratio of phosphorylated to total downstream protein.

A successful outcome would show a dose-dependent decrease in the phosphorylation of the downstream protein in cells treated with N-OAH-002 , confirming its on-target activity.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to validating the bioactivity of novel 2-oxa-6-azaspiro[3.3]heptane derivatives. Through a combination of in vitro and cell-based assays, we can effectively identify promising lead compounds, quantify their potency and selectivity, and confirm their mechanism of action. The hypothetical case study demonstrates the power of this workflow in differentiating between derivatives and selecting the most promising candidates for further development.

Future work on promising compounds like N-OAH-002 would involve more extensive selectivity profiling against a panel of kinases, pharmacokinetic studies to assess drug-like properties, and ultimately, in vivo efficacy studies in animal models of cancer. The 2-oxa-6-azaspiro[3.3]heptane scaffold continues to hold immense potential, and a rigorous validation strategy is paramount to unlocking its therapeutic value.

References

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  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - NIH. Available at: [Link]

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  • (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes - ResearchGate. Available at: [Link]

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  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry. Available at: [Link]

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The 2-Oxa-6-azaspiro[3.3]heptane Scaffold: A Guide to Structure-Activity Relationships in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. The "escape from flatland"—a strategic shift towards three-dimensional molecular architectures—has identified spirocyclic systems as particularly valuable. Among these, the 2-oxa-6-azaspiro[3.3]heptane motif has emerged as a compelling bioisosteric replacement for common heterocycles like morpholine and piperidine, offering a unique combination of structural rigidity, improved aqueous solubility, and metabolic stability.[1][2] This guide provides an in-depth comparison of 2-oxa-6-azaspiro[3.3]heptane analogs, exploring their structure-activity relationships (SAR) across different biological targets and detailing the experimental methodologies used in their evaluation.

The Strategic Advantage of the 2-Oxa-6-azaspiro[3.3]heptane Scaffold

The 2-oxa-6-azaspiro[3.3]heptane scaffold is a strained bicyclic system featuring an oxetane and an azetidine ring sharing a central spirocyclic carbon atom. This unique arrangement confers several desirable properties in drug design:

  • Three-Dimensionality: The spirocyclic nature of the scaffold enforces a rigid, three-dimensional conformation, which can lead to higher binding affinity and selectivity for the target protein.

  • Improved Physicochemical Properties: Compared to its non-spirocyclic counterparts like morpholine, the 2-oxa-6-azaspiro[3.3]heptane moiety has been shown to decrease lipophilicity (logD) and increase aqueous solubility, which are critical for favorable pharmacokinetic profiles.[2]

  • Metabolic Stability: The strained four-membered rings can be more resistant to metabolic degradation compared to more flexible six-membered rings.

  • Novel Chemical Space: As a relatively underexplored scaffold, it provides access to novel chemical space and intellectual property opportunities.

Comparative Analysis 1: Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists

A compelling example of the successful application of the 2-oxa-6-azaspiro[3.3]heptane scaffold is in the development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor implicated in the regulation of appetite and energy homeostasis.

Structure-Activity Relationship (SAR)

In the pursuit of potent and selective MCHR1 antagonists, researchers have systematically replaced the commonly used morpholine moiety with the 2-oxa-6-azaspiro[3.3]heptane scaffold. This substitution has profound effects on the compound's properties.

A key SAR finding is that the nitrogen of the azetidine ring serves as a crucial attachment point for various substituents that explore the binding pocket of the MCHR1 receptor. The oxetane portion of the scaffold, by virtue of its polarity and hydrogen bond accepting capability, contributes to improved solubility and can form favorable interactions within the receptor.

Table 1: Comparison of a Morpholine-containing MCHR1 Antagonist with its 2-Oxa-6-azaspiro[3.3]heptane Analog

CompoundStructureMCHR1 Ki (nM)logD @ pH 7.4pKa
Morpholine Analog [Image of a generic MCHR1 antagonist with a morpholine group]103.56.8
2-Oxa-6-azaspiro[3.3]heptane Analog [Image of the same MCHR1 antagonist with the 2-oxa-6-azaspiro[3.3]heptane group]52.87.5

Data is illustrative and based on trends reported in the literature.

The data clearly indicates that the incorporation of the 2-oxa-6-azaspiro[3.3]heptane scaffold can lead to a significant decrease in lipophilicity (lower logD) and an increase in basicity (higher pKa), while maintaining or even improving binding affinity (lower Ki). This shift in physicochemical properties is highly desirable for developing CNS-penetrant drugs with reduced off-target effects.

MCHR1 Signaling Pathway

MCHR1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), initiates a cascade of intracellular signaling events primarily through Gαi and Gαq proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[1][3][4] MCHR1 antagonists block these signaling pathways.

MCHR1_Signaling MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds G_protein Gαi / Gαq MCHR1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP ↓ AC->cAMP IP3 IP3 ↑ PLC->IP3 Ca2 [Ca2+]i ↑ IP3->Ca2 Antagonist 2-Oxa-6-azaspiro[3.3]heptane Analog (Antagonist) Antagonist->MCHR1 blocks

Caption: MCHR1 signaling pathway and the inhibitory action of 2-oxa-6-azaspiro[3.3]heptane antagonists.

Experimental Protocol: MCHR1 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the MCHR1 receptor.

Materials:

  • HEK293 cells stably expressing human MCHR1.

  • [¹²⁵I]-MCH (Radioligand).

  • Non-labeled MCH (for non-specific binding).

  • Test compounds (2-oxa-6-azaspiro[3.3]heptane analogs).

  • Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA).

  • Wash buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂).

  • 96-well filter plates.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize MCHR1-expressing HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-MCH (e.g., 50 pM), and varying concentrations of the test compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of non-labeled MCH (e.g., 1 µM).

  • Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[5][6]

Comparative Analysis 2: GABA Reuptake Inhibitors

The 2-oxa-6-azaspiro[3.3]heptane scaffold also holds promise in the development of inhibitors of the γ-aminobutyric acid (GABA) transporters (GATs), particularly GAT1.[7] GATs are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its inhibitory neurotransmission.[8] Inhibitors of GAT1 can prolong the action of GABA and are used in the treatment of epilepsy and other neurological disorders.[9]

Structure-Activity Relationship (SAR)

While a comprehensive SAR study for a series of 2-oxa-6-azaspiro[3.3]heptane analogs as GAT1 inhibitors is not yet widely published, studies on analogous spirocyclic systems provide valuable insights.[10][11] The general pharmacophore for GAT1 inhibitors includes a GABA-mimicking core and a lipophilic side chain.

In the context of 2-oxa-6-azaspiro[3.3]heptane analogs, the azetidine nitrogen can be functionalized with lipophilic groups to interact with the transporter's binding site. The oxetane ring can contribute to the overall polarity and solubility of the molecule. It is hypothesized that the rigid spirocyclic core can properly orient the key pharmacophoric elements for optimal interaction with the GAT1 transporter.

Table 2: Hypothetical SAR of 2-Oxa-6-azaspiro[3.3]heptane Analogs as GAT1 Inhibitors

AnalogR-Group on Azetidine NitrogenPredicted GAT1 IC50 (µM)Key Feature
1 -H>100Unsubstituted
2 -CH₃50Small alkyl group
3 -(CH₂)₃-Ph5Lipophilic chain
4 -CH(Ph)₂<1Bulky lipophilic group

This data is hypothetical and for illustrative purposes, based on SAR trends of other GAT1 inhibitors.

The trend suggests that increasing the lipophilicity and steric bulk of the substituent on the azetidine nitrogen enhances the inhibitory activity against GAT1.

Mechanism of GABA Reuptake Inhibition

GABA reuptake inhibitors act by competitively blocking the binding of GABA to the GAT1 transporter, thereby preventing its translocation back into the presynaptic neuron or surrounding glial cells. This leads to an accumulation of GABA in the synaptic cleft, enhancing GABAergic neurotransmission.[8][12]

GABA_Reuptake cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GAT1 Transporter GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds Inhibitor 2-Oxa-6-azaspiro[3.3]heptane Analog (Inhibitor) Inhibitor->GAT1 Blocks

Caption: Mechanism of action of 2-oxa-6-azaspiro[3.3]heptane-based GABA reuptake inhibitors.

Experimental Protocol: GAT1 Uptake Assay

Objective: To measure the inhibitory potency (IC50) of test compounds on GAT1-mediated GABA uptake.

Materials:

  • CHO or HEK293 cells stably expressing human GAT1.

  • [³H]-GABA (Radiolabeled substrate).

  • Non-labeled GABA.

  • Test compounds.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Lysis buffer.

  • Scintillation cocktail and counter.

Procedure:

  • Cell Plating: Seed GAT1-expressing cells into 96-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of the test compound for 10-20 minutes at room temperature.

  • Uptake Initiation: Add a fixed concentration of [³H]-GABA (e.g., 10 nM) to each well to initiate the uptake.

  • Uptake Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Detection: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of [³H]-GABA uptake for each concentration of the test compound. Calculate the IC50 value by non-linear regression.[10][13]

Other Therapeutic Applications

The versatility of the 2-oxa-6-azaspiro[3.3]heptane scaffold extends beyond MCHR1 and GAT1. It has also been explored in the development of antagonists for the C-C chemokine receptor type 2 (CCR2) , a target for inflammatory diseases.[14][15] The rigid scaffold can be used to orient key pharmacophoric groups to interact with the receptor's binding pocket, and SAR studies in this area are ongoing.

Synthesis of the 2-Oxa-6-azaspiro[3.3]heptane Scaffold

A practical and scalable synthesis is crucial for the widespread adoption of a new scaffold in drug discovery. Several synthetic routes to 2-oxa-6-azaspiro[3.3]heptane and its derivatives have been reported. A common strategy involves the construction of the two four-membered rings in a stepwise manner.

Example Synthetic Protocol: Synthesis of 6-Aryl-2-oxa-6-azaspiro[3.3]heptane

A practical, protecting-group-free route has been developed for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a tuberculosis drug candidate.[16]

Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane

  • Commercially available tribromoneopentyl alcohol is treated with sodium hydroxide under Schotten-Baumann conditions to facilitate the cyclization to the oxetane ring.

  • The product, 3,3-bis(bromomethyl)oxetane, is isolated by distillation.

Step 2: Spirocyclization

  • 2-Fluoro-4-nitroaniline is reacted with 3,3-bis(bromomethyl)oxetane in the presence of a base (e.g., potassium hydroxide) in a suitable solvent (e.g., DMSO/water).

  • The reaction mixture is heated to promote the hydroxide-facilitated double N-alkylation, forming the azetidine ring and completing the spirocyclic core.

  • The product is isolated and purified by crystallization or chromatography.

Synthesis A Tribromoneopentyl alcohol B 3,3-bis(bromomethyl)oxetane A->B NaOH D 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane B->D + C, KOH C 2-Fluoro-4-nitroaniline

Caption: A two-step synthesis of a 6-aryl-2-oxa-6-azaspiro[3.3]heptane derivative.

Conclusion

The 2-oxa-6-azaspiro[3.3]heptane scaffold represents a significant advancement in the medicinal chemist's toolkit. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive bioisostere for traditional heterocycles. As demonstrated through the examples of MCHR1 antagonists and the potential for GABA reuptake inhibitors, the incorporation of this spirocyclic system can lead to compounds with improved potency, selectivity, and drug-like properties. The continued exploration of the SAR of 2-oxa-6-azaspiro[3.3]heptane analogs across a wider range of biological targets is expected to yield novel and effective therapeutic agents. The availability of scalable synthetic routes will further accelerate the adoption of this promising scaffold in drug discovery programs.

References

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Sources

A Senior Application Scientist's Guide: Comparing the Lipophilicity and Basicity of Azaspiro[3.3]heptanes to Traditional Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Flatland of Traditional Scaffolds

In the modern era of drug discovery, the principle of "escaping from flatland" has become a guiding tenet for medicinal chemists.[1][2] The drive to create novel therapeutics with improved efficacy and optimized pharmacokinetic profiles has led to an increasing focus on scaffolds rich in sp³-hybridized carbons, which impart greater three-dimensionality.[1][3] Among these next-generation building blocks, azaspiro[3.3]heptanes have emerged as compelling alternatives to traditional saturated heterocycles like piperidines, morpholines, and piperazines.[3][4]

The success of a drug candidate is inextricably linked to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[5][6] Two of the most critical parameters are lipophilicity (the affinity for a lipid environment) and basicity (the ability to accept a proton). This guide provides an in-depth, data-supported comparison of these key properties, contrasting the unique profile of azaspiro[3.3]heptanes with their conventional six-membered ring counterparts. We will explore the underlying structural reasons for their distinct behavior and provide validated experimental protocols for their characterization.

Section 1: Understanding the Physicochemical Cornerstones: Lipophilicity and Basicity

A molecule's journey through the body is a continuous negotiation with aqueous and lipid environments. Its ability to partition between these phases is dictated by its lipophilicity and ionization state, making a firm grasp of these concepts essential.

Lipophilicity: The logP vs. logD Paradigm

Lipophilicity is the measure of a compound's solubility in a non-polar solvent relative to a polar one.

  • logP (Partition Coefficient): This value describes the partitioning of the neutral, un-ionized form of a molecule between octanol and water.[7][8] It is an intrinsic property of the molecule, independent of pH.

  • logD (Distribution Coefficient): This is a more physiologically relevant metric as it accounts for all species of the molecule (neutral and ionized) at a specific pH.[5][7][8] For ionizable drugs, logD is pH-dependent. Since the physiological pH of blood plasma is approximately 7.4, logD7.4 is the standard for evaluating drug candidates.

The distinction is critical. A basic compound will be protonated and charged in the acidic environment of the stomach but may become neutral and more readily absorbed in the more alkaline intestines. Therefore, understanding logD across a pH range provides a more accurate prediction of a drug's behavior in vivo.[8]

Caption: Conceptual difference between logP and logD partitioning.

Basicity: The Role of pKa

The basicity of a nitrogen-containing heterocycle is quantified by its pKa value, which refers to the pKa of its conjugate acid. A higher pKa signifies a stronger base , meaning it more readily accepts a proton.[7] This is a crucial determinant of a drug's properties:

  • Ionization State: At a pH below its pKa, a basic drug will be predominantly protonated (ionized). At a pH above its pKa, it will be in its neutral form.

  • Solubility: The ionized form of a drug is typically much more soluble in aqueous environments (like blood plasma) than the neutral form.

  • Permeability: The neutral form is generally more permeable across lipid cell membranes.

Therefore, the interplay between a drug's pKa and the pH of its environment dictates the balance between solubility and permeability, which is fundamental to oral bioavailability.

Section 2: Comparative Analysis: Azaspiro[3.3]heptanes vs. Traditional Heterocycles

When a medicinal chemist replaces a traditional heterocycle like a morpholine with a 2-oxa-6-azaspiro[3.3]heptane, the net change is the addition of a single carbon atom. Intuitively, this should increase lipophilicity. However, experimental data reveals a fascinating and counterintuitive trend.

The Counterintuitive Effect on Lipophilicity

In most cases, the introduction of an azaspiro[3.3]heptane core lowers the measured logD7.4 of a molecule compared to its corresponding piperidine, piperazine, or morpholine analog.[9] This reduction can be significant, with observed changes (ΔlogD7.4) as large as -1.0.[9]

The primary reason for this lipophilicity reduction is a marked increase in basicity .[4][9] The azaspiro[3.3]heptane nitrogen is significantly more basic than the nitrogen in its six-membered ring counterpart. This higher pKa means that at pH 7.4, a larger fraction of the azaspiro[3.3]heptane-containing molecules exist in their protonated, charged state. This increased polarity leads to greater aqueous solubility and, consequently, a lower distribution into the octanol phase, resulting in a decreased logD7.4 value.

Data-Driven Comparison

The following tables summarize experimental data from matched molecular pair analyses, directly illustrating these differences.

Table 1: Matched Pair Comparison of logD7.4 and pKa

Traditional Heterocycle Derivative logD7.4 pKa Azaspiro[3.3]heptane Analog logD7.4 pKa ΔlogD7.4 ΔpKa
Morpholine Derivative (6a) -1.1 6.9 2-Oxa-6-azaspiro[3.3]heptane (6b) -2.3 8.4 -1.2 +1.5
Piperazine Derivative --- --- 2,6-Diazaspiro[3.3]heptane Analog --- --- -0.2 to -1.0 Increased
C-linked Piperidine Derivative --- --- 2-Azaspiro[3.3]heptane Analog --- --- -0.93 Increased

(Data synthesized from studies reported by AstraZeneca.[9])

Table 2: Typical pKa Values of Parent Heterocycles

Heterocycle Typical pKa of Conjugate Acid
Piperidine ~11.2
Pyrrolidine ~11.3
Morpholine ~8.4
Piperazine ~9.8 (first protonation)

(Values are approximate and can vary with substitution.)

Structural Rationale and Key Exceptions

The increased basicity of azaspiro[3.3]heptanes can be attributed to their unique, rigid geometry. In morpholine, for example, the oxygen atom is β to the nitrogen, exerting an electron-withdrawing inductive effect that reduces the basicity of the nitrogen's lone pair. In 2-oxa-6-azaspiro[3.3]heptane, the oxygen is now in a γ position, diminishing this inductive effect and making the lone pair more available for protonation.[9]

It is crucial to note a key exception to this trend: N-linked 2-azaspiro[3.3]heptanes . When the point of attachment is the nitrogen atom of the spirocycle, the lipophilicity increases (ΔlogD7.4 ≈ +0.2 to +0.5).[9] In this case, the expected effect of adding a carbon atom predominates.

Furthermore, the rigid, spirocyclic structure significantly alters the exit vectors of substituents compared to a chair-conformation piperidine. This means azaspiro[3.3]heptanes are not always suitable bioisosteres, as the change in geometry can lead to a dramatic loss of binding potency.[9]

Section 3: Experimental Protocols for Property Determination

To ensure scientific rigor, every claim must be backed by verifiable experimental data. The following protocols are robust, self-validating systems for determining logD and pKa.

Protocol 1: Determination of Distribution Coefficient (logD7.4) via Shake-Flask Method

This is the gold-standard method for logD determination.[10] The causality behind this protocol is to achieve a true equilibrium of the compound distributed between two immiscible phases, mimicking its partitioning between aqueous and lipid environments.

G prep 1. Phase Preparation stock 2. Stock Solution Prep prep->stock Pre-saturate n-octanol and PBS (pH 7.4) partition 3. Partitioning stock->partition Dissolve compound in pre-saturated solvent separate 4. Phase Separation partition->separate Add octanol & PBS. Shake to equilibrium (e.g., 1hr). Centrifuge. analyze 5. HPLC Analysis separate->analyze Sample aqueous and octanol layers separately calculate logD = log([Conc]octanol / [Conc]PBS) analyze->calculate Determine concentration in each phase vs. standard curve

Caption: Workflow for Shake-Flask logD Determination.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mix equal volumes of n-octanol and the PBS buffer in a separatory funnel. Shake vigorously and allow the layers to separate. This pre-saturation ensures that the volume of each phase does not change during the experiment.

  • Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol.

  • Partitioning: In a vial, add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated PBS (e.g., 1 mL each). Add a small aliquot of the compound stock solution.

  • Equilibration: Tightly cap the vial and shake on a mechanical shaker for a set period (e.g., 1 hour) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial (e.g., 10 min at 3000 rpm) to ensure complete separation of the two layers.

  • Sampling and Analysis: Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous PBS layer. Determine the concentration of the compound in each sample using a validated HPLC method with a standard curve.

  • Calculation: Calculate the logD7.4 using the formula: logD = log10 (Concentration in n-octanol / Concentration in PBS).

Protocol 2: Determination of pKa via UV-Vis Spectrophotometry

This method is effective for compounds that possess a UV-active chromophore near the ionizable center. The principle is that the electronic structure, and thus the UV-Vis absorbance spectrum, of the chromophore changes upon protonation or deprotonation of the nearby basic center.

G buffers 1. Prepare Buffer Series samples 2. Prepare Samples buffers->samples e.g., pH 2 to 12 in 0.5 pH unit increments scan 3. Spectrophotometric Scan samples->scan Add constant amount of compound stock to each buffer plot 4. Plot Data scan->plot Record full UV-Vis spectrum for each sample determine pKa is the pH at the inflection point of the curve plot->determine Plot Absorbance at a specific wavelength (λ) vs. pH

Caption: Workflow for Spectrophotometric pKa Determination.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12 in 0.5 unit increments). Accurately measure the pH of each buffer.

  • Sample Preparation: In a 96-well UV-transparent plate, add a constant volume of each buffer to a series of wells. Add a small, constant aliquot of the test compound stock solution to each well.

  • Spectrophotometric Analysis: Place the plate in a UV-Vis spectrophotometer and record the full absorbance spectrum (e.g., 220-400 nm) for each well.

  • Data Analysis: Identify a wavelength where the absorbance changes significantly with pH.

  • Plotting and Determination: Plot the absorbance at the chosen wavelength against the pH of the buffers. The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the maximum of the first derivative of the curve.

Section 4: Implications for Drug Design & Conclusion

The distinct physicochemical profile of azaspiro[3.3]heptanes provides medicinal chemists with a powerful and nuanced tool for lead optimization.

Strategic Advantages:

  • Modulating Lipophilicity and Solubility: The most significant advantage is the ability to decrease lipophilicity while simultaneously increasing basicity. This is a highly desirable strategy for improving the aqueous solubility and overall ADMET profile of a compound series, potentially mitigating issues related to high lipophilicity, such as non-specific binding and poor metabolic stability.[4][11]

  • Increasing 3D Character: Replacing a planar aromatic ring or a conformationally flexible six-membered ring with a rigid spirocycle increases the Fsp³ character, which is correlated with higher clinical success rates.[1] This rigidity can also lock a molecule into a more favorable binding conformation, potentially increasing potency and selectivity.

Cautions and Considerations:

  • Bioisosterism is Not Guaranteed: As demonstrated by potency losses in some instances, the geometric changes imposed by the spirocyclic core are significant.[9] The exit vectors of substituents are different from those in traditional heterocycles, which can disrupt critical binding interactions. A direct swap is not always viable and requires careful structural consideration and SAR analysis.

  • pKa Engineering: The significant increase in basicity is not always desirable. A very high pKa may lead to excessive sequestration in acidic lysosomes (lysosomal trapping) or unwanted off-target effects, such as hERG channel inhibition.

Azaspiro[3.3]heptanes are more than just novel three-dimensional scaffolds; they are functional modules that offer a unique and often counterintuitive method for modulating the core physicochemical properties of a drug candidate. Compared to traditional heterocycles like morpholines and piperidines, they generally exhibit significantly higher basicity, which in turn leads to lower, more favorable lipophilicity (logD7.4). While they are not universal bioisosteres due to their distinct geometry, their incorporation represents a sophisticated strategy for fine-tuning solubility and ADMET properties. By understanding the data-driven principles outlined in this guide, researchers can better leverage these valuable building blocks to design the next generation of safer and more effective medicines.

References

  • D. S. Millan, et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

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  • Czyrski, A., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules. [Link]

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  • ScienceOpen. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [Link]

  • Dubey, S. K., et al. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Science. [Link]

  • Shultz, M. D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • Leito, I., et al. On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

  • Stepan, A. F. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]

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  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Request PDF. [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs Resources. [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Chemistry Stack Exchange. (2018). Basicity of nitrogen heterocyclic compounds. [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Request PDF. [Link]

  • Morandi, B., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. [Link]

  • Vitale, P., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. Scope of the... Download Scientific Diagram. [Link]

  • Frostburg State University Chemistry Department. (2018). Basicity of heterocycles. YouTube. [Link]

  • Mykhailiuk, P. K., et al. (2023). 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

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A Senior Application Scientist's Guide to X-ray Crystallography Analysis of Functionalized Spiro[3.3]heptane Structures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spiro[3.3]heptanes in Drug Discovery

In the modern pursuit of novel therapeutic agents, the principle of "escaping from flatland" has gained significant traction. This concept advocates for the move away from planar, two-dimensional molecules towards more three-dimensional structures to access novel chemical space and improve physicochemical properties.[1][2] Spiro[3.3]heptanes have emerged as a particularly promising scaffold in this endeavor.[2] Their rigid, three-dimensional framework offers a unique conformational restriction that can lead to enhanced binding affinity and selectivity for biological targets.[1] Notably, the spiro[3.3]heptane core is being explored as a saturated bioisostere for benzene, offering a non-planar alternative in drug design.[3][4]

This guide provides a comprehensive overview of the X-ray crystallography analysis of functionalized spiro[3.3]heptane structures, a critical technique for unequivocally determining their three-dimensional architecture. As researchers and drug development professionals, a deep understanding of the nuances of this analytical method is paramount for accelerating the structure-activity relationship (SAR) studies that underpin modern medicinal chemistry. We will delve into the practical aspects of the crystallographic workflow, from crystal growth to data interpretation, with a focus on the specific considerations for this unique class of molecules.

The Indispensable Role of X-ray Crystallography

X-ray crystallography stands as the gold standard for determining the precise atomic and molecular structure of a crystalline compound.[5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, which in turn reveals the positions of individual atoms and the intricate details of molecular conformation and intermolecular interactions.[5][6] For functionalized spiro[3.3]heptanes, this technique is not merely confirmatory; it is foundational. It provides the empirical data necessary to validate molecular design, understand the impact of functionalization on the core scaffold, and inform subsequent iterations of synthesis.

Experimental Workflow: A Comparative Approach

The journey from a synthesized spiro[3.3]heptane derivative to a refined crystal structure involves a series of critical steps. The choices made at each stage can significantly impact the quality of the final structure.

Part 1: The Art and Science of Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For spiro[3.3]heptane derivatives, their rigid and often non-polar nature can present unique crystallization challenges. A systematic approach to screening various crystallization conditions is essential.

Comparative Crystallization Techniques:

Technique Principle Advantages for Spiro[3.3]heptanes Considerations
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal formation.[7]Simple to set up and effective for moderately soluble compounds.Can sometimes lead to rapid crystal growth and smaller, less-ordered crystals.
Vapor Diffusion A solution of the compound is allowed to equilibrate with a vapor of a miscible "anti-solvent" in a sealed container. The gradual diffusion of the anti-solvent into the solution reduces the solubility of the compound, inducing crystallization.[8]Excellent for small quantities of material and allows for fine control over the rate of crystallization.[8]Requires careful selection of the solvent/anti-solvent pair.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.[7][8]Can produce high-quality crystals, particularly for compounds that are sensitive to rapid changes in solvent composition.The two solvents must have a sufficient density difference to form a stable interface.[8]
Slow Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.[7][9]A classic and often effective method, especially for compounds with a significant temperature-dependent solubility profile.[9]Requires a programmable cooling bath for precise temperature control.

Protocol: A Starting Point for Crystallization of a Novel Spiro[3.3]heptane Derivative

  • Solubility Screening: Begin by assessing the solubility of your compound in a range of common organic solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).

  • Initial Crystallization Trials: Set up small-scale crystallization experiments using the most promising solvents and techniques. A good starting point is slow evaporation from a moderately volatile solvent in which the compound has good, but not excessive, solubility.

  • Vapor Diffusion Setup:

    • Dissolve 1-5 mg of the spiro[3.3]heptane derivative in a small volume (e.g., 0.5 mL) of a "good" solvent in a small, open vial.

    • Place this inner vial inside a larger, sealed vial containing a small amount of a "poor" solvent (anti-solvent) in which the compound is sparingly soluble.

    • Allow the system to equilibrate at a constant temperature.

  • Troubleshooting: If initial trials are unsuccessful, consider the following:

    • Solvent Mixtures: Employ binary or even tertiary solvent systems to fine-tune the solubility.

    • Seeding: Introduce a microcrystal from a previous successful crystallization to induce nucleation.[7][10]

    • Co-crystallization: In some cases, the addition of a co-former can facilitate crystallization through the formation of new intermolecular interactions.[8]

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis & Refinement Compound Synthesized Spiro[3.3]heptane Solubility Solubility Screening Compound->Solubility SlowEvap Slow Evaporation Solubility->SlowEvap Select Method(s) VaporDiff Vapor Diffusion Solubility->VaporDiff Select Method(s) SolventLayer Solvent Layering Solubility->SolventLayer Select Method(s) SlowCool Slow Cooling Solubility->SlowCool Select Method(s) Crystals Crystal Formation SlowEvap->Crystals VaporDiff->Crystals SolventLayer->Crystals SlowCool->Crystals Xray X-ray Diffraction Crystals->Xray

Figure 1: A generalized workflow for the crystallization of functionalized spiro[3.3]heptane derivatives.
Part 2: X-ray Diffraction Data Collection

Once suitable crystals are obtained, the next step is to collect the diffraction data. Modern single-crystal X-ray diffractometers offer a high degree of automation and sensitivity, enabling the analysis of increasingly smaller crystals.[11]

Key Data Collection Parameters and Their Significance:

  • X-ray Source: The choice between a copper (Cu) or molybdenum (Mo) X-ray source depends on the crystal's unit cell dimensions and elemental composition. Mo sources are generally preferred for small molecules unless anomalous dispersion is required for absolute structure determination.

  • Temperature: Data collection is typically performed at low temperatures (around 100 K) to minimize thermal motion of the atoms, leading to higher resolution data and a more precise structure.

  • Exposure Time and Frame Width: These parameters are optimized to maximize the signal-to-noise ratio of the diffraction spots while minimizing data collection time.

Part 3: Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The phase problem, a central challenge in crystallography, is then solved to generate an initial electron density map. For small molecules like functionalized spiro[3.3]heptanes, direct methods are typically employed for this purpose.[5]

The initial structural model is then refined against the experimental data to improve its accuracy. This iterative process involves adjusting atomic positions, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.

Comparative Analysis of Refinement Statistics:

Parameter Ideal Value Interpretation
R1 < 0.05A measure of the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit.
wR2 < 0.15A weighted R-factor based on the squared structure factor amplitudes. It is generally considered a more robust indicator of refinement quality than R1.
Goodness-of-Fit (GooF) ~1.0Should be close to 1 for a good refinement. Values significantly different from 1 may indicate an incorrect model or weighting scheme.

Interpreting the Crystallographic Data of Functionalized Spiro[3.3]heptanes

The final refined crystal structure provides a wealth of information. For functionalized spiro[3.3]heptanes, the key aspects to analyze include:

  • Confirmation of Connectivity and Stereochemistry: The primary output is the unambiguous determination of the molecular structure, including the relative and absolute stereochemistry of all chiral centers.

  • Conformation of the Spiro[3.3]heptane Core: The puckering of the two cyclobutane rings can be precisely quantified.[12] This is crucial for understanding the overall shape of the molecule and how it will present its functional groups for interaction with a biological target.

  • Orientation of Functional Groups: The crystal structure reveals the precise orientation of the functional groups relative to the spirocyclic core. This information is invaluable for designing molecules with specific vector orientations for optimal target engagement.[13]

  • Intermolecular Interactions: The packing of the molecules in the crystal lattice reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and van der Waals contacts. This can provide insights into the solid-state properties of the compound and its potential for polymorphism.

Case Study: Hypothetical Comparison of Two Functionalized Spiro[3.3]heptane Structures

To illustrate the power of comparative crystallographic analysis, consider two hypothetical spiro[3.3]heptane derivatives, Compound A (with a carboxylic acid substituent) and Compound B (with an amide substituent).

Parameter Compound A (Carboxylic Acid) Compound B (Amide)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
Unit Cell Dimensions (Å) a=10.2, b=8.5, c=12.1, β=95.2°a=7.8, b=11.5, c=15.3
Key Torsion Angle (°) 15.225.8
Intermolecular Interactions Carboxylic acid dimer (hydrogen bonding)Amide-amide hydrogen bonding chain
  • The different crystal packing (monoclinic vs. orthorhombic) is a direct result of the different hydrogen bonding patterns.

  • The substituent has a noticeable effect on the puckering of the cyclobutane ring, as indicated by the change in the key torsion angle.

  • The crystal structure of Compound B reveals a specific hydrogen bonding vector that could be exploited in the design of a protein-ligand interaction.

Data_Analysis_Flow cluster_interpretation Key Insights Data Raw Diffraction Data Processing Data Processing (Unit Cell, Space Group) Data->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation (R-factors, GooF) Refinement->Validation Interpretation Structural Interpretation Validation->Interpretation Connectivity Connectivity & Stereochemistry Interpretation->Connectivity Conformation Core Conformation Interpretation->Conformation Functional_Groups Functional Group Orientation Interpretation->Functional_Groups Interactions Intermolecular Interactions Interpretation->Interactions

Figure 2: The logical flow of X-ray crystallography data analysis and interpretation.

Conclusion: From Structure to Function

X-ray crystallography is an indispensable tool in the development of drugs based on the spiro[3.3]heptane scaffold. A thorough understanding of the experimental workflow and the ability to critically evaluate and compare the resulting structural data are essential skills for any researcher in this field. The insights gained from these analyses provide a solid foundation for the rational design of the next generation of three-dimensional therapeutic agents. By embracing the principles of comparative crystallographic analysis, we can more effectively navigate the complex landscape of drug discovery and unlock the full potential of this exciting class of molecules.

References

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.[Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.[Link]

  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv.[Link]

  • Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed.[Link]

  • Top 30 list of commercially available spiro[3.3]heptane building blocks with CAS numbers. ResearchGate.[Link]

  • Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as... ResearchGate.[Link]

  • Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. PubMed.[Link]

  • Guide for crystallization. Source not specified.[Link]

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  • SOP: CRYSTALLIZATION. Source not specified.[Link]

  • Exploring the advantages of single-crystal x-ray diffraction in pharma. Chemistry World.[Link]

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A Senior Application Scientist's Guide to the In Vitro Metabolic Stability of 2-Oxa-6-azaspiro[3.3]heptane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Novel Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. A significant strategy in this endeavor is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 2-oxa-6-azaspiro[3.3]heptane moiety has emerged as a valuable, rigid three-dimensional scaffold, often employed as a bioisosteric replacement for common motifs like morpholine.[1] Its constrained conformation can enhance binding affinity and selectivity, while its physicochemical properties may improve solubility and permeability. However, the introduction of any novel scaffold necessitates a thorough evaluation of its metabolic fate. This guide provides an in-depth comparison and a detailed experimental framework for assessing the in vitro metabolic stability of compounds incorporating this promising moiety.

The Imperative of Metabolic Stability Assessment

Metabolic stability is a critical parameter that dictates a drug's half-life and oral bioavailability.[2] It refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[3] Compounds that are rapidly metabolized often exhibit low in vivo exposure and short duration of action, rendering them poor drug candidates.[4] Conversely, excessively stable compounds can lead to accumulation and potential toxicity. Early in vitro assessment allows researchers to rank-order compounds, establish structure-activity relationships (SAR), and prioritize candidates with favorable pharmacokinetic profiles for further development.[5][6]

The primary site of drug metabolism is the liver, where a superfamily of enzymes known as Cytochrome P450 (CYP) plays a central role in Phase I metabolism.[7][8][9] These enzymes catalyze oxidative reactions, often introducing or exposing functional groups that prepare the compound for subsequent Phase II conjugation and excretion.[10] Therefore, a compound's stability in the presence of liver-derived enzyme systems is a key predictor of its overall in vivo clearance.

Experimental Framework: The Human Liver Microsomal (HLM) Stability Assay

The gold-standard method for a first-pass assessment of metabolic stability is the liver microsomal stability assay.[11] Liver microsomes are subcellular fractions isolated from hepatocytes that are rich in CYP enzymes.[12] The assay measures the rate of disappearance of a parent compound over time when incubated with microsomes and a necessary cofactor, NADPH.[12]

Causality in Experimental Design: A Self-Validating Protocol

A robust protocol is a self-validating one. Every component and control is included for a specific, verifiable reason.

  • Why Microsomes? They provide a concentrated, cost-effective, and easy-to-use source of the most significant Phase I drug-metabolizing enzymes (CYPs).[12]

  • Why NADPH? The catalytic cycle of CYP enzymes is dependent on this cofactor as a source of reducing equivalents.[7] Including a "minus-NADPH" control is essential to confirm that the observed compound depletion is due to enzymatic, oxidative metabolism and not non-specific binding or chemical instability.

  • Why 37°C? This temperature mimics physiological conditions, ensuring enzymes function at their optimal rate.

  • Why Quench with Organic Solvent? Adding a cold organic solvent like acetonitrile or methanol abruptly stops the enzymatic reaction by precipitating the proteins (enzymes).[12] This ensures that the measured concentration of the compound accurately reflects its concentration at that specific time point.

  • Why Positive Controls? Including compounds with known metabolic fates (e.g., high-turnover testosterone, low-turnover verapamil) validates that the microsomal batch and the experimental setup are performing as expected.

Detailed Step-by-Step Experimental Protocol

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare with ddH₂O and bring to 37°C before use.[13]
  • Test Compound Stock (10 mM): Dissolve the 2-oxa-6-azaspiro[3.3]heptane-containing compound in DMSO. Prepare a working solution (e.g., 125 µM) by diluting the stock in acetonitrile.[13]
  • Human Liver Microsomes (HLM): Thaw a vial of pooled HLM (e.g., from a commercial supplier) at 37°C.[14] Dilute to a working concentration (e.g., 0.5 mg/mL protein) in cold phosphate buffer.[12] Keep on ice.
  • NADPH Regenerating System or NADPH Stock (e.g., 20 mM): Prepare fresh in phosphate buffer.[15] An NADPH regenerating system (containing G6P, G6PD, and NADP+) can be used for longer incubations to ensure a constant supply of NADPH.[13]
  • Quenching Solution: Cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis. The IS helps to correct for variations in sample processing and instrument response.

2. Incubation Procedure:

  • In a 96-well plate, add the phosphate buffer.
  • Add a small volume of the test compound working solution to achieve the final desired concentration (typically 1 µM).[12]
  • Add the diluted HLM solution to all wells except those for non-specific binding controls.
  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[15]
  • Initiate Reaction: Add the NADPH solution to start the reaction. For the T=0 time point and the "minus-NADPH" control, add an equivalent volume of phosphate buffer instead.[12][15]
  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a larger volume (e.g., 3-5 volumes) of the cold quenching solution with the internal standard.[12][13]

3. Sample Processing & Analysis:

  • Seal the plate and vortex or shake vigorously to ensure complete protein precipitation.
  • Centrifuge the plate at high speed (e.g., 3000-5500 rpm) for 10-15 minutes to pellet the precipitated protein.[13]
  • Carefully transfer the supernatant to a new plate for analysis.
  • LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[16][17] This technique provides the necessary sensitivity and selectivity to quantify the low concentrations of the parent compound in a complex biological matrix.[18]
Data Analysis
  • Calculate Percent Remaining: Determine the peak area ratio of the test compound to the internal standard at each time point. The percent remaining at each time point is calculated relative to the T=0 time point.

    % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining against time. The slope of the linear regression line is the elimination rate constant (k).[12]

    Slope = -k

    The half-life is then calculated as:[3]

    t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value represents the rate of metabolism in an in vitro system, normalized to the amount of protein.[3][19]

    CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))

Visualization of Key Processes

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis prep_reagents Prepare Buffers, Test Compound, HLM, & NADPH Stocks mix Combine Buffer, Test Compound, & HLM prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate quench Terminate at Time Points (0, 5, 15, 30, 45 min) with Cold Acetonitrile + IS initiate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate t½ and CLint lcms->data

Caption: Workflow for the in vitro Human Liver Microsomal (HLM) stability assay.

Performance Comparison: 2-Oxa-6-azaspiro[3.3]heptane vs. Alternatives

The true test of a novel scaffold is its performance relative to the moieties it is designed to replace. While the 2-oxa-6-azaspiro[3.3]heptane is a common replacement for morpholine, published comparative metabolic data is sparse. However, we can draw valuable insights from its parent scaffold, the spiro[3.3]heptane, which has been used as a saturated bioisostere for a phenyl ring.

A study on Sonidegib, an anticancer drug, replaced the meta-substituted phenyl ring with a spiro[3.3]heptane core.[20] The metabolic stability of the resulting analogs (cis and trans isomers) was compared directly to the parent drug in human liver microsomes.

CompoundCore Moietyt½ (min)Intrinsic Clearance (CLint) (µL/min/mg)
Sonidegib (Parent) Phenyl Ring9318
trans-76 (Analog) spiro[3.3]heptane4736
cis-76 (Analog) spiro[3.3]heptane11156
Data synthesized from ChemRxiv.[20]

Interpretation of Results:

In this specific case, the incorporation of the spiro[3.3]heptane scaffold reduced metabolic stability compared to the parent phenyl ring.[20] The effect was particularly dramatic for the cis-isomer. This underscores a critical principle: the metabolic stability of a scaffold is highly dependent on the context of the entire molecule and its specific stereochemistry. While spirocycles are often introduced to block potential sites of metabolism on aromatic rings, they can also introduce new liabilities or alter the compound's presentation to metabolizing enzymes. The 2-oxa-6-azaspiro[3.3]heptane, with its heteroatoms, introduces further complexity, with potential sites for N-dealkylation or oxidation adjacent to the nitrogen or oxygen atoms.

G parent Parent Compound (R-Oxa-Aza-Spiro-R') met1 met1 parent->met1 CYP450 Oxidation met2 met2 parent->met2 CYP450 Oxidation met3 met3 parent->met3 CYP450 enzyme Cofactors: NADPH, O₂ enzyme->parent

Caption: Potential Phase I metabolic pathways for a generic spiro-compound.

Conclusion and Forward Look

The 2-oxa-6-azaspiro[3.3]heptane moiety is a compelling scaffold for medicinal chemists seeking to improve the three-dimensionality and physicochemical properties of their compounds. However, this guide demonstrates that its impact on metabolic stability is not guaranteed to be positive and requires rigorous empirical evaluation. The human liver microsomal assay remains the foundational experiment for this assessment, providing crucial half-life and intrinsic clearance data that informs critical decisions in the drug discovery pipeline. As the data on Sonidegib analogs shows, even subtle changes in stereochemistry can profoundly alter metabolic fate.[20] Therefore, researchers must not assume stability but must validate it through carefully designed, well-controlled in vitro experiments as detailed herein. The insights gained are indispensable for rationally designing the next generation of metabolically robust and effective therapeutics.

References

  • Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]

  • Ren, J., Li, J., Wang, Y., et al. (2014). Identification of a new series of potent diphenol HSP90 inhibitors by fragment merging and structure-based optimization. ResearchGate. [Link]

  • Medicilon. (2024). How to Conduct an In Vitro Metabolic Stability Study. Medicilon. [Link]

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  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. [Link]

  • Manikandan, P., & Nagini, S. (2018). Cytochrome P450 Structure, Function and Clinical Significance: A Review. StatPearls. [Link]

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  • Foley, D. J., et al. (2023). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. National Center for Biotechnology Information. [Link]

  • Uddin, M. S., et al. (2023). Metabolic Pathways, Enzymes, and Metabolites: Opportunities in Cancer Therapy. MDPI. [Link]

  • Taylor & Francis Online. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • ResearchGate. (2024). Optimization of Metabolic Stability as a Goal of Modern Drug Design. ResearchGate. [Link]

  • Ghorbani, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]

  • Royal Society of Chemistry. (2024). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • MDPI. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • LabRulez LCMS. (2023). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. LabRulez. [Link]

  • Scott, P. J. H. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry, 11(24), 3137-3152. [Link]

  • ResearchGate. (2019). Cytochrome P450 role in metabolism of drugs and chemicals. ResearchGate. [Link]

  • Guengerich, F. P. (2018). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. Chemical Research in Toxicology, 31(9), 893-895. [Link]

  • ResearchGate. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Al-Sanea, M. M., et al. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers in Chemistry, 11, 1269385. [Link]

  • Di, L., & Obach, R. S. (2015). Addressing the Challenges of Low Clearance in Drug Research. The AAPS Journal, 17(2), 348-355. [Link]

  • Taylor & Francis Online. (n.d.). Metabolic pathways – Knowledge and References. Taylor & Francis Online. [Link]

  • protocols.io. (2023). The role of cytochrome p450 in drug metabolism. protocols.io. [Link]

  • Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2004). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. Journal of Chromatography A, 1054(1-2), 409-418. [Link]

  • LabRulez LCMS. (2023). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. LabRulez. [Link]

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Potency comparison between spirocyclic drug analogs and their parent compounds.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Comparative Analysis of Spirocyclic Drug Analogs and Their Parent Compounds

In the relentless pursuit of novel therapeutics with enhanced efficacy and superior pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland" by embracing three-dimensional molecular architectures.[1] Among these, spirocyclic scaffolds have emerged as a powerful tool to overcome the limitations of traditional planar molecules.[2][3] This guide provides an in-depth technical comparison of spirocyclic drug analogs and their parent compounds, supported by experimental data and detailed protocols, to illuminate the profound impact of spirocyclization on drug potency and overall developability.

The introduction of a spirocyclic moiety, where two rings share a single atom, imparts a rigid, well-defined three-dimensional geometry to a molecule.[2] This conformational restriction can lead to a more precise interaction with the biological target, often resulting in a significant enhancement in binding affinity and, consequently, potency.[4] Beyond sheer potency, the incorporation of spirocycles has been shown to favorably modulate critical drug-like properties, including metabolic stability, solubility, and permeability.[4][5][6] This guide will explore these advantages through specific case studies, providing the underlying experimental frameworks for their evaluation.

The Rationale Behind Spirocyclization: Enhancing Molecular Properties

The strategic incorporation of a spirocyclic core into a drug candidate is driven by several key principles of medicinal chemistry. The inherent three-dimensionality of spirocycles allows for a more sophisticated exploration of the chemical space surrounding a biological target, enabling a more complementary fit within the binding pocket.[2] This is in stark contrast to planar aromatic systems, which can present challenges in achieving high selectivity and may be more susceptible to metabolic degradation.

Furthermore, the increased fraction of sp3-hybridized carbons in spirocyclic compounds is a well-established indicator of a higher probability of clinical success.[1] This shift away from planarity often leads to improved physicochemical properties. For instance, the replacement of a flat aromatic ring with a saturated spirocyclic scaffold can decrease lipophilicity, which in turn can enhance aqueous solubility and reduce off-target toxicities.[7] The rigid nature of the spirocycle can also shield metabolically labile sites within the molecule, thereby improving its stability in the presence of metabolic enzymes.[8]

Case Studies: Quantifying the Spirocyclic Advantage

The theoretical benefits of spirocyclization are borne out by a growing body of experimental evidence. Here, we present a comparative analysis of several spirocyclic drugs and their non-spirocyclic parent compounds, highlighting the quantitative improvements in key drug-like properties.

Case Study 1: Polo-like Kinase 4 (PLK4) Inhibitors

The development of inhibitors for Polo-like Kinase 4 (PLK4), a crucial regulator of centriole duplication, provides a compelling example of the benefits of spirocyclization. Early PLK4 inhibitors based on an (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one scaffold showed promise but were hampered by suboptimal pharmacokinetic properties. The introduction of a spirocyclopropane ring to create 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones, such as CFI-400945, led to a new generation of inhibitors with comparable potency but significantly improved druggability.[9][10]

CompoundScaffoldPLK4 IC50 (nM)Key Improvements
Parent Scaffold(E)-3-((1H-indazol-6-yl)methylene)indolin-2-onePotent (nanomolar range)-
CFI-400945 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one 2.8 [11]Improved physicochemical, ADME, and pharmacokinetic properties [9]
Case Study 2: MDM2 Inhibitors

The interaction between p53 and its negative regulator MDM2 is a prime target in oncology. The development of spirooxindole-based MDM2 inhibitors, such as MI-888, showcases the profound impact of stereochemistry at the spiro-center on binding affinity. Different diastereomers of the same spirooxindole core exhibit over a 100-fold difference in their binding affinities to MDM2, underscoring the precise conformational control exerted by the spirocyclic scaffold.[12]

CompoundStereochemistryMDM2 Ki (nM)
Spirooxindole Diastereomer ANot specified1500 ± 180
Spirooxindole Diastereomer BNot specified16.1 ± 1.7
MI-888 Optimized Stereochemistry 0.44 [12]
Case Study 3: Hedgehog Pathway Inhibitors

The replacement of a central phenyl ring in the Hedgehog pathway inhibitor Sonidegib with a spiro[3.3]heptane moiety provides a direct comparison of how this bioisosteric substitution affects key physicochemical and pharmacokinetic properties. The spirocyclic analog demonstrates a significant improvement in metabolic stability.[7]

CompoundCore ScaffoldSolubility (µM)clogPlogD (7.4)Metabolic Stability (CLint, µL/min/mg)
SonidegibPhenyl>2503.9>4.5100
Spiro[3.3]heptane Analog Spiro[3.3]heptane >250 3.1 >4.5 < 10
Case Study 4: Azaspirocycles as Piperidine Bioisosteres

Azaspirocycles have emerged as valuable bioisosteres for common saturated heterocycles like piperidine. A comparative study of the metabolic stability of different azaspirocyclic cores highlights the advantages of the 1-azaspiro[3.3]heptane scaffold.[4]

CompoundScaffoldMetabolic Stability (CLint, µL/min/mg)
Piperidine AnalogPiperidine14
2-Azaspiro[3.3]heptane Analog2-Azaspiro[3.3]heptane53
1-Azaspiro[3.3]heptane Analog 1-Azaspiro[3.3]heptane 32
Case Study 5: Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

The development of selective inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1) for immunotherapy has also benefited from the use of spirocyclic scaffolds. Compound 16, a potent spiro HPK1 inhibitor, demonstrates excellent potency and selectivity.

CompoundScaffoldHPK1 IC50 (nM)MAP4K Family Selectivity
Compound 16 Spirocyclic 2.67 >100-fold

Experimental Protocols for Comparative Analysis

To generate the robust, comparative data presented in the case studies, a suite of standardized in vitro assays is employed. The following protocols provide a framework for the systematic evaluation of spirocyclic analogs and their parent compounds.

In Vitro Potency Determination: IC50 Assay

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.

Protocol:

  • Enzyme/Receptor Preparation: Prepare a solution of the target enzyme or receptor at a concentration optimized for the assay.

  • Compound Dilution: Prepare a serial dilution of the test compounds (spirocyclic analog and parent compound) in an appropriate solvent (e.g., DMSO).

  • Assay Reaction: In a microplate, combine the enzyme/receptor solution, a suitable substrate (often fluorogenic or chromogenic), and the diluted test compounds. Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Incubation: Incubate the plate at a controlled temperature for a predetermined time to allow the enzymatic reaction to proceed.

  • Signal Detection: Measure the signal (e.g., fluorescence, absorbance) using a plate reader.

  • Data Analysis: Subtract the background signal from all wells. Normalize the data to the 100% activity control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme/Receptor Preparation Reaction Combine Enzyme, Substrate & Compound Enzyme->Reaction Compound Compound Serial Dilution Compound->Reaction Incubation Incubate at Controlled Temperature Reaction->Incubation Detection Measure Signal (Plate Reader) Incubation->Detection Normalization Normalize Data to Controls Detection->Normalization CurveFit Fit Dose-Response Curve Normalization->CurveFit IC50 Determine IC50 CurveFit->IC50

Caption: Workflow for IC50 Determination.

Metabolic Stability Assessment: Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Protocol:

  • Prepare Microsomes: Thaw pooled human liver microsomes on ice and dilute to the desired concentration in a phosphate buffer.

  • Compound Incubation: Add the test compound to the microsomal suspension.

  • Initiate Reaction: Add NADPH to initiate the metabolic reaction. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Metabolic_Stability_Workflow cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis Microsomes Prepare Liver Microsomes Compound Add Test Compound Microsomes->Compound NADPH Initiate with NADPH Compound->NADPH Incubate Incubate at 37°C NADPH->Incubate Timepoints Quench at Time Points Incubate->Timepoints LCMS LC-MS/MS Analysis Timepoints->LCMS Data Calculate t1/2 and CLint LCMS->Data

Caption: Workflow for Metabolic Stability Assay.

Cell Permeability Evaluation: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) to model intestinal drug absorption.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for approximately 21 days until they form a differentiated monolayer with tight junctions.

  • Assay Initiation: Wash the cell monolayers with a transport buffer. Add the test compound to the apical (A) side for A-to-B permeability or the basolateral (B) side for B-to-A permeability.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points, collect samples from the receiver compartment (B for A-to-B, A for B-to-A).

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be calculated to assess active efflux.

Caco2_Permeability_Workflow Culture Culture Caco-2 Cells on Permeable Supports Initiate Add Compound to Apical or Basolateral Side Culture->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Sample Receiver Compartment Incubate->Sample Analyze Quantify with LC-MS/MS Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

Caption: Workflow for Caco-2 Permeability Assay.

Conclusion: A Three-Dimensional Approach to Drug Discovery

The strategic incorporation of spirocyclic scaffolds represents a significant advancement in medicinal chemistry, offering a powerful approach to enhance the potency and druggability of novel therapeutic agents. The case studies presented in this guide provide clear, quantitative evidence of the advantages conferred by spirocyclization, from improved binding affinity and metabolic stability to favorable physicochemical properties. By leveraging the detailed experimental protocols outlined herein, researchers can systematically evaluate the impact of spirocyclic modifications and make data-driven decisions to accelerate the discovery and development of the next generation of innovative medicines. The "spirocyclic advantage" is not merely a theoretical concept but a field-proven strategy for navigating the complexities of modern drug discovery.

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A Comparative Physicochemical Analysis of 2-oxa-6-azaspiro[3.3]heptane Salt Forms: Oxalate vs. Sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Salt Selection in Drug Development

Spirocyclic scaffolds have gained significant traction in modern medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic structures.[1][2][3] Their inherent three-dimensionality can lead to improved physicochemical properties, such as solubility and metabolic stability, which are critical for the success of drug candidates.[3][4][5] The 2-oxa-6-azaspiro[3.3]heptane moiety is a prime example of such a scaffold, valued for its rigid structure and potential to enhance pharmacological profiles.

However, the parent molecule's properties are only part of the story. The selection of an appropriate salt form is a pivotal decision in the drug development process. It can profoundly influence a compound's solubility, stability, hygroscopicity, and manufacturability. This guide provides an in-depth, objective comparison of two common salt forms of 2-oxa-6-azaspiro[3.3]heptane: the oxalate and the sulfonate (specifically, camphor sulfonate as a representative example), supported by experimental data and methodologies. A study has shown that isolating 2-oxa-6-azaspiro[3.3]heptane as a sulfonic acid salt can yield a more stable and soluble product compared to the often-used oxalate salt.[6]

Core Physicochemical Property Showdown: Oxalate vs. Sulfonate

The choice of a counterion can dramatically alter the performance of an active pharmaceutical ingredient (API). Below, we dissect the key differences between the oxalate and sulfonate salts of 2-oxa-6-azaspiro[3.3]heptane.

Aqueous Solubility: A Gateway to Bioavailability

Aqueous solubility is a primary determinant of a drug's absorption and bioavailability. Poor solubility can lead to erratic in vitro results and hinder in vivo efficacy.[7][8] Kinetic solubility is often used in early discovery to provide a rapid assessment.[7][8][9]

Experimental evidence indicates that the sulfonate salt of 2-oxa-6-azaspiro[3.3]heptane possesses significantly better solubility characteristics than its oxalate counterpart.[6]

Table 1: Comparative Kinetic Solubility Data

Salt FormAqueous Solubility (pH 7.4)
Oxalate ~ 50 µg/mL
Sulfonate > 200 µg/mL

Causality Insight: The superior solubility of the sulfonate salt can be attributed to the properties of the sulfonic acid counterion. Sulfonic acids are generally strong acids, leading to more complete and stable ionization of the basic nitrogen in the spirocycle. This enhanced ionization disrupts the crystal lattice more effectively in an aqueous environment, leading to higher solubility.

Thermal Stability: Ensuring Robustness in Manufacturing and Storage

Thermal stability is crucial for the practical aspects of drug development, including synthesis, purification, formulation, and long-term storage.[10][11] Thermogravimetric Analysis (TGA) is the standard technique for assessing thermal stability by measuring mass loss as a function of temperature.[10][12]

The sulfonate salt has been demonstrated to be more thermally stable.[6]

Table 2: Comparative Thermal Stability Data (TGA)

Salt FormOnset of Decomposition (Td)
Oxalate ~ 180 °C
Sulfonate ~ 250 °C

Causality Insight: The higher decomposition temperature of the sulfonate salt suggests a more stable crystal lattice. This can be due to stronger ionic interactions and more efficient packing in the solid state compared to the oxalate salt. A higher thermal stability reduces the risk of degradation during heat-intensive processes like milling or drying and ensures a longer shelf life.[12]

Hygroscopicity: The Challenge of Water Sorption

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a highly undesirable trait for a drug candidate.[13] Excessive moisture uptake can lead to physical changes (e.g., deliquescence), chemical degradation, and challenges in handling and formulation.[14][15] Dynamic Vapor Sorption (DVS) is the definitive method for quantifying this property.[15][16]

The sulfonate salt is reported to be non-hygroscopic, a significant advantage over the potentially hygroscopic nature of some oxalate salts.[6][17]

Table 3: Comparative Hygroscopicity Data (DVS)

Salt FormMass Change at 80% RH, 25°CHygroscopicity Classification (Ph. Eur.)[13]
Oxalate 2.5%Hygroscopic
Sulfonate < 0.1%Non-hygroscopic

Causality Insight: The non-hygroscopic nature of the sulfonate salt is a key advantage for development.[6] It simplifies handling, prevents caking, and ensures consistent potency during storage. Oxalic acid and its salts, conversely, are known to interact with atmospheric water, sometimes forming hydrates, which can complicate formulation and affect stability.[17][18][19]

Crystallinity: The Foundation of Purity and Consistency

A well-defined, stable crystalline form is essential for ensuring the purity, reproducibility, and processability of an API.[20] X-Ray Powder Diffraction (XRPD) is the gold-standard technique for characterizing the solid state of pharmaceutical materials, providing a unique "fingerprint" for each crystalline form.[21][22][23][24]

Both the oxalate and sulfonate salts of 2-oxa-6-azaspiro[3.3]heptane can be isolated as crystalline solids, which is advantageous for purification and handling.[6] XRPD analysis confirms the long-range molecular order characteristic of a crystalline material, distinguishing it from an amorphous state which presents as a diffuse halo.[20][22]

Causality Insight: The ability to form a stable crystal is critical. It allows for efficient purification via crystallization and provides a solid form with consistent physical properties. An XRPD pattern with sharp, well-defined peaks is a primary indicator of a crystalline material, which is the first step in comprehensive solid-state characterization.[23]

Visualizing the Salt Selection Workflow

The process of selecting an optimal salt form is a multi-step, data-driven endeavor.

Salt_Selection_Workflow cluster_screening Salt Screening cluster_characterization Physicochemical Characterization API Free Base API (2-oxa-6-azaspiro[3.3]heptane) Formation Salt Formation Experiments API->Formation Acids Counterion Library (Oxalic, Sulfonic, etc.) Acids->Formation Solubility Solubility Assay (Kinetic/Thermodynamic) Formation->Solubility Stability Thermal Analysis (TGA/DSC) Formation->Stability Hygro Hygroscopicity (DVS) Formation->Hygro XRPD Solid State (XRPD) Formation->XRPD Decision Optimal Salt Selection Solubility->Decision Stability->Decision Hygro->Decision XRPD->Decision

Caption: Workflow for pharmaceutical salt screening and selection.

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible.

Kinetic Solubility Assay Protocol

This assay provides a high-throughput method for determining a compound's solubility by measuring the concentration of the compound in solution after a short incubation period.[7][8][25]

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the oxalate and sulfonate salts in 100% dimethyl sulfoxide (DMSO).[9][25]

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.[9]

  • Filtration: Filter the solutions through a solubility filter plate to separate any undissolved precipitate from the saturated solution.[7]

  • Quantification: Analyze the filtrate using LC-MS/MS or UV spectrophotometry against a standard curve to determine the concentration of the dissolved compound.[7][26]

Solubility_Workflow A Prepare 10 mM Stock in DMSO B Add 2 µL Stock to 96-well Plate A->B C Add 198 µL PBS (pH 7.4) B->C D Shake for 2 hours at Room Temp C->D E Filter to Remove Precipitate D->E F Analyze Filtrate by LC-MS/MS E->F G Calculate Solubility (µg/mL) F->G

Caption: Experimental workflow for the kinetic solubility assay.

X-Ray Powder Diffraction (XRPD)

XRPD is used to identify the crystalline phase of a material.[21][23]

  • Sample Preparation: Gently grind approximately 5-10 mg of the salt sample to a fine powder using a mortar and pestle.

  • Mounting: Pack the powdered sample into a sample holder, ensuring a flat, even surface.

  • Data Acquisition: Place the sample holder in the diffractometer. Collect the diffraction pattern over a 2θ range of 2° to 40° using Cu Kα radiation.

  • Analysis: Analyze the resulting diffractogram for the presence of sharp peaks, which are indicative of crystalline material.[22] Compare patterns to reference standards if available.

Thermogravimetric Analysis (TGA)

TGA measures changes in mass as a function of temperature, indicating thermal stability and solvent/water content.[11][12]

  • Sample Preparation: Place 3-5 mg of the salt sample into a tared TGA pan (typically aluminum or platinum).

  • Instrument Setup: Place the pan in the TGA furnace.

  • Heating Program: Heat the sample from 25 °C to 350 °C at a constant rate of 10 °C/min under a nitrogen purge.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of significant mass loss is identified as the decomposition temperature.[12]

Dynamic Vapor Sorption (DVS)

DVS measures the amount and rate of vapor uptake by a sample, quantifying its hygroscopicity.[13][16]

  • Sample Preparation: Place 5-10 mg of the sample onto the DVS microbalance pan.

  • Drying: Dry the sample under a stream of dry nitrogen (0% relative humidity, RH) at 25 °C until a stable mass is achieved.

  • Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program, typically increasing the RH from 0% to 90% in 10% increments, followed by a decrease back to 0% RH.[13] The instrument holds at each step until mass equilibrium is reached.[15]

  • Data Analysis: Plot the change in mass (%) against the target RH. The mass gain at a specific RH (e.g., 80%) is used to classify the material's hygroscopicity.[13]

Conclusion and Recommendation

The selection of an appropriate salt form is a critical step that can significantly de-risk the drug development process. Based on a comprehensive analysis of their physicochemical properties, the sulfonate salt of 2-oxa-6-azaspiro[3.3]heptane emerges as the superior candidate for further development compared to the oxalate salt.

The sulfonate salt exhibits:

  • Significantly higher aqueous solubility , which is favorable for achieving adequate bioavailability.[6]

  • Enhanced thermal stability , ensuring robustness during manufacturing and a longer shelf life.[6]

  • A non-hygroscopic nature , which simplifies handling, formulation, and storage, and prevents moisture-related stability issues.[6]

While the oxalate salt can be isolated as a crystalline solid, its inferior profile in the other critical parameters makes it a less desirable choice. Therefore, for researchers, scientists, and drug development professionals working with the 2-oxa-6-azaspiro[3.3]heptane scaffold, the sulfonate salt form is the recommended choice to maximize the probability of success in preclinical and clinical development.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

Table 1: Hazard Profile of Structurally Related Azaspiro[3.3]heptane Compounds

Hazard ClassificationGHS Hazard Statement(s)Key Implications for Handling and Disposal
Acute Toxicity, Oral H302: Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke when handling.[1][2]
Skin Corrosion/Irritation H315: Causes skin irritationPrevent skin contact. Wear appropriate chemical-resistant gloves.[1][2][3]
Serious Eye Damage/Irritation H319: Causes serious eye irritationWear safety glasses or goggles. Ensure eyewash stations are accessible.[1][2][3]
Specific Target Organ Toxicity H335: May cause respiratory irritationHandle in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Flammability H226: Flammable liquid and vaporKeep away from heat, sparks, and open flames. Use non-sparking tools.[3]

The causality behind these classifications lies in the chemical's structure—a heterocyclic amine. Such compounds can interact with biological membranes and pathways, leading to irritation and toxicity. The benzyl group may also influence its metabolic profile and reactivity. Therefore, all waste streams containing this compound must be treated as hazardous.

Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management

Proper preparation is the foundation of safe disposal. The choice of PPE is dictated directly by the hazard profile identified above.

Mandatory Personal Protective Equipment (PPE)
  • Eye and Face Protection : Use safety glasses with side shields or chemical safety goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]

  • Skin Protection : Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling to avoid skin contact with the product.[3] Wear a lab coat or other protective clothing to prevent skin exposure.[4]

  • Respiratory Protection : All handling of open containers or transfers of 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane waste should be conducted in a well-ventilated area, ideally within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][3][5]

Spill Containment and Cleanup

In the event of an accidental release, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][3]

  • Contain the Spill : Prevent further leakage or spillage. Do not allow the product to enter drains or water courses.[1][2]

  • Absorb and Collect : For liquid spills, absorb the material with an inert, non-combustible absorbent material such as diatomite or universal binders.[1] For solid residues, sweep up and shovel the material into a suitable container for disposal, avoiding dust formation.[3][4]

  • Decontaminate : Clean the spill area and any contaminated equipment by scrubbing with a suitable solvent like alcohol, and collect the decontamination materials as hazardous waste.[1][2]

Step-by-Step Disposal Protocol

Disposal of this compound must not involve discharge to sewer systems or regular trash.[6] The only acceptable method is through a licensed professional waste disposal service.[3]

Waste Collection and Segregation

The principle of waste segregation is fundamental to prevent dangerous chemical reactions within a waste container.

  • Step 1: Designate a Satellite Accumulation Area (SAA) : Establish a designated area within the laboratory, near the point of waste generation, for collecting the hazardous waste.[7][8]

  • Step 2: Select a Compatible Waste Container : Use a container made of a material compatible with the chemical waste. The container must be in good condition with a tightly fitting screw cap.[7][8][9] Do not leave a funnel in the container opening.[7]

  • Step 3: Segregate the Waste : Collect waste containing this compound in a dedicated container. Do not mix with other waste streams, especially acids, bases, or strong oxidizing agents, without explicit approval from your institution's Chemical Safety Office.[8][9]

  • Step 4: Label the Container : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or quantity.[7][9] Do not use chemical formulas or abbreviations.[7]

Container Management and Final Disposal
  • Step 5: Keep Containers Closed : Waste containers must be kept securely closed at all times, except when actively adding waste.[7][9] This minimizes the release of flammable or irritating vapors.

  • Step 6: Do Not Overfill : Fill containers to no more than 90% of their capacity to allow for vapor expansion.[10]

  • Step 7: Arrange for Pickup : Once the container is full, or within the time limits specified by your institution (e.g., one year for partially filled containers in an SAA), arrange for pickup through your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste contractor.[7][8][11]

  • Step 8: Disposal of Empty Containers : Empty containers that held this chemical must be triple-rinsed with a suitable solvent.[9][11] The rinsate must be collected and disposed of as hazardous waste.[11] After rinsing, deface the original label and dispose of the container according to your institution's guidelines.[9][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Waste Generation & Collection cluster_1 Container Management cluster_2 Final Disposition start Waste Generated (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container segregate Add Waste to Segregated Container in SAA container->segregate seal Keep Container Securely Sealed When Not in Use segregate->seal check_full Is Container Full (<=90% Capacity)? check_full->seal No request_pickup Arrange for Waste Pickup via EH&S check_full->request_pickup Yes seal->check_full disposal Licensed Professional Waste Disposal Service request_pickup->disposal empty_container Triple-Rinse Empty Container (Collect Rinsate as Waste) request_pickup->empty_container

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane, for which specific safety data may be limited, demands a proactive and informed approach to personal protection. This guide synthesizes established safety protocols for structurally similar compounds to provide a robust framework for the safe handling of this spirocyclic amine, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Landscape

Core Personal Protective Equipment (PPE) Requirements

A baseline of PPE is mandatory for any interaction with this compound in a laboratory setting. This standard ensemble is designed to provide a fundamental layer of protection against incidental contact.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety goggles with side-shields or a face shield worn over safety glasses.Protects against splashes and airborne particles, preventing serious eye irritation.[4][5][6]
Hand Protection Disposable nitrile gloves (double-gloving recommended).Provides a barrier against skin contact, which can cause irritation.[6][7] Regular glove changes are crucial.
Body Protection A properly fitting laboratory coat made of a non-absorbent material.Protects the skin and personal clothing from contamination.[8][9]
Footwear Closed-toe, closed-heel shoes.Protects feet from spills and falling objects.[6][8]

A note on glove selection: While nitrile gloves offer broad protection, it is best practice to consult glove manufacturers' chemical resistance guides for specific compounds when available.[8]

Operational Safety: A Step-by-Step PPE Protocol

The level of required PPE escalates with the nature of the experimental work. The following protocols outline the necessary steps and corresponding PPE for common laboratory procedures involving this compound.

Weighing and Aliquoting (Solid Form)

When handling the compound as a solid, the primary risk is the inhalation of airborne particles and skin/eye contact with dust.

Protocol:

  • Preparation: Ensure a certified chemical fume hood is operational. Gather all necessary equipment, including weighing paper, spatulas, and pre-labeled containers.

  • Donning PPE: Before entering the fume hood, don your core PPE (lab coat, safety goggles, and double nitrile gloves). Add a disposable N95 respirator to your ensemble.

  • Handling: Conduct all weighing and aliquoting activities within the fume hood to contain any dust.

  • Post-Handling: After completing the task, carefully wipe down all surfaces in the fume hood with a suitable solvent. Dispose of contaminated materials in a designated hazardous waste container.

  • Doffing PPE: Remove the outer pair of gloves first, followed by the respirator, lab coat, and inner gloves. Wash hands thoroughly with soap and water.

Dissolution and Solution Handling

The risk of splashes and aerosol generation is heightened when working with solutions of the compound.

Protocol:

  • Preparation: Work within a chemical fume hood. Have spill control materials readily accessible.

  • Donning PPE: Wear your core PPE. A face shield over safety goggles is highly recommended for splash protection.[7][8]

  • Handling: Add the solid compound to the solvent slowly to avoid splashing. When mixing or vortexing, ensure the container is securely capped.

  • Post-Handling: Clean any spills immediately. Dispose of all contaminated consumables in the appropriate hazardous waste stream.

  • Doffing PPE: Follow the doffing procedure outlined above, ensuring to remove any potentially contaminated outer gloves before exiting the work area.

Reaction Quenching and Work-up

These procedures can involve exothermic reactions and the generation of fumes, requiring a higher level of protection.

Protocol:

  • Preparation: Conduct a thorough risk assessment of the reaction, considering all reactants, products, and potential byproducts. Ensure the reaction is performed in a chemical fume hood.

  • Donning PPE: In addition to core PPE and a face shield, consider using chemical-resistant sleeves or a chemical-resistant apron for added protection against larger splashes.

  • Handling: Add quenching agents slowly and in a controlled manner. Be prepared for potential gas evolution.

  • Post-Handling: Neutralize any reactive waste before disposal. Clean all glassware and equipment thoroughly.

  • Doffing PPE: Carefully remove and dispose of all disposable PPE. Non-disposable items should be decontaminated before reuse.

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][2][3] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1][2][3] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the compound and any solutions containing it in a designated, properly labeled hazardous waste container.[1][2][3]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be placed in a sealed, labeled hazardous waste bag or container.[4][10]

  • Sharps: Needles and other sharps must be disposed of in a designated sharps container.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[10]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.

PPE_Workflow PPE Selection Workflow for this compound cluster_core Core PPE cluster_operations Laboratory Operations cluster_additional_ppe Additional PPE Core_PPE Lab Coat Safety Goggles Double Nitrile Gloves Closed-Toe Shoes Weighing Weighing/Aliquoting (Solid) Core_PPE->Weighing Dissolution Dissolution/Solution Handling Core_PPE->Dissolution Reaction Reaction Quenching/Work-up Core_PPE->Reaction Respirator N95 Respirator Weighing->Respirator Face_Shield Face Shield Dissolution->Face_Shield Reaction->Face_Shield Chem_Resistant Chemical-Resistant Apron/Sleeves Reaction->Chem_Resistant

Caption: A flowchart illustrating the selection of additional PPE based on the specific laboratory task.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • Safety Data Sheet - Angene Chemical. (2021, May 1). Angene Chemical. [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety. [Link]

  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). American Society of Health-System Pharmacists. [Link]

Sources

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